molecular formula C13H14N2O2S B1294980 N-(2-Aminophenyl)-4-methylbenzenesulfonamide CAS No. 3624-90-6

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1294980
CAS No.: 3624-90-6
M. Wt: 262.33 g/mol
InChI Key: AQUNQTJQZYZXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116601. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNQTJQZYZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063105
Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3624-90-6
Record name N-(2-Aminophenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3624-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(p-Toluenesulfonamido)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Sulfonamidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-(P-TOLUENESULFONAMIDO)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUD32GU27R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-Aminophenyl)-4-methylbenzenesulfonamide. It is intended to serve as a technical resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is an organic compound featuring a sulfonamide linkage between a p-toluenesulfonyl group and an o-phenylenediamine moiety.[1] This structure makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry.[1] The compound is typically a solid at room temperature and is soluble in polar solvents.[1]

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name This compound [2][3]
CAS Number 3624-90-6 [1][2][3][4]
Molecular Formula C13H14N2O2S [2][3]
Molecular Weight 262.33 g/mol [2][3]
Appearance Solid [1][4]
Purity Typically ≥95% [2][4]

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |[4][5] |

Structural and Spectroscopic Information

The unique arrangement of aromatic rings and functional groups (sulfonamide and a primary amine) allows for hydrogen bonding and diverse chemical reactivity.[1]

Table 2: Structural Identifiers

Identifier Value Reference
SMILES Cc1ccc(cc1)S(=O)(=O)Nc2ccccc2N [1][2]
InChI InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 [1][4]

| InChIKey | AQUNQTJQZYZXMR-UHFFFAOYSA-N |[1][4] |

Table 3: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR Aromatic protons (multiplets, ~6.5-8.0 ppm), amine protons (broad singlets), methyl protons (singlet, ~2.4 ppm), sulfonamide proton (singlet).
¹³C NMR Aromatic carbons (~110-145 ppm), methyl carbon (~21 ppm).
IR (Infrared) N-H stretching (amines and amides, ~3200-3500 cm⁻¹), S=O stretching (~1350 and 1160 cm⁻¹), C-N stretching, and aromatic C-H/C=C bands.

| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 262.08. Key fragments corresponding to the tosyl group (m/z = 155) and the aminophenyl group (m/z = 107). |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a primary amine with a sulfonyl chloride. A representative pathway is the nucleophilic substitution reaction between o-phenylenediamine and 4-methylbenzenesulfonyl chloride (tosyl chloride).

G cluster_0 Reactants o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product Pyridine, Reflux Purification Purification Crude Product->Purification Workup Final Product Final Product Purification->Final Product Recrystallization/ Chromatography

General synthetic workflow for this compound.
Representative Synthesis Protocol

This protocol is adapted from general methods for the synthesis of related benzenesulfonamides.[6]

  • Materials: 2-Aminoaniline (o-phenylenediamine), 4-methylbenzenesulfonyl chloride (tosyl chloride), pyridine, ice-cold water, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 2-aminoaniline (1.0 eq) in pyridine in a round-bottom flask and cool the mixture in an ice bath.

    • Gradually add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution while stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then stir under reflux for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into a beaker of ice-cold water, leading to the precipitation of the crude product.

    • Filter the precipitate, wash it with dilute HCl and then with water to remove residual pyridine.

    • For purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified using column chromatography on silica gel with an appropriate eluent (e.g., hexane/ethyl acetate gradient).

    • Dry the purified product under vacuum.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).

Potential Biological Activity and Applications

While the specific biological activity of this compound is not extensively documented, the broader class of sulfonamides is of significant interest in drug development.[1] Derivatives have shown a wide range of therapeutic effects.

  • Antibacterial Agents: The sulfonamide functional group is a key pharmacophore in sulfa drugs, which inhibit bacterial growth.[1]

  • Enzyme Inhibition: Various sulfonamide derivatives have been investigated as inhibitors for enzymes like cholinesterases and carbonic anhydrases.[6]

  • Cardiovascular Effects: Some benzenesulfonamide compounds have been reported to act as calcium channel inhibitors, suggesting potential applications in cardiovascular research.[7]

Given its structure, this compound serves as a versatile building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

G Compound N-(2-Aminophenyl)-4- methylbenzenesulfonamide Synthesis Derivative Library Synthesis Compound->Synthesis Screening Primary Biological Screening Synthesis->Screening HitID Hit Identification Screening->HitID Optimization Lead Optimization (SAR Studies) HitID->Optimization Candidate Preclinical Candidate Optimization->Candidate

Logical workflow for use in a drug discovery program.

Safety Information

Handling of this chemical should be performed in accordance with standard laboratory safety procedures.

Table 4: GHS Safety Information

Category Information Reference
Pictogram GHS07 (Exclamation Mark) [4]
Signal Word Warning [4]
Hazard Statement H302: Harmful if swallowed. [4]

| Precautionary Codes | P264, P270, P301+P312+P330, P501 |[4] |

References

Technical Guide: N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS 3624-90-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide, with CAS number 3624-90-6, is an organic compound featuring a sulfonamide functional group. This structural motif is a cornerstone in the development of a wide array of pharmaceuticals.[1] The molecule consists of a 4-methylbenzenesulfonyl group bonded to the nitrogen of 2-aminoaniline. Its bifunctional nature, possessing both a primary aromatic amine and a sulfonamide linkage, makes it a versatile intermediate in organic synthesis and a candidate for biological evaluation.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and potential applications based on the current scientific landscape.

Physicochemical Properties

The compound is typically a solid at room temperature and is soluble in polar organic solvents.[1] The presence of both hydrophobic aromatic rings and hydrophilic sulfonamide and amino groups influences its solubility profile.[1] While specific experimental data is limited in publicly available literature, the following table summarizes its known and predicted properties.

PropertyValueSource/Notes
CAS Number 3624-90-6[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol
Appearance Solid at room temperature[1]
Melting Point Moderate to high[1]
Solubility Soluble in polar solvents[1]
Purity Commercially available up to >95%

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction Scheme:

G reactant1 2-Aminoaniline product N-(2-Aminophenyl)-4- methylbenzenesulfonamide reactant1->product reactant2 p-Toluenesulfonyl chloride reactant2->product reagent Pyridine (base) Dichloromethane (solvent) reagent->product Reaction Conditions

Caption: Synthetic scheme for this compound.

Materials:

  • 2-Aminoaniline (o-phenylenediamine)

  • p-Toluenesulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminoaniline (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification Method:

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Potential Applications and Biological Activity

The sulfonamide moiety is a well-established pharmacophore, most notably in antibacterial drugs that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known antibacterial agents suggests it could be a valuable scaffold for the development of new antimicrobial compounds.

Hypothetical Signaling Pathway Inhibition

The primary mechanism of action for many sulfonamide drugs is the inhibition of the folic acid synthesis pathway in microorganisms. This pathway is essential for the production of nucleotides and certain amino acids.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolic acid DHP->DHF DHFR Dihydrofolate Reductase THF Tetrahydrofolic acid DHF->THF Nucleotides Nucleotides THF->Nucleotides AminoAcids Amino Acids THF->AminoAcids Sulfonamide N-(2-Aminophenyl)-4- methylbenzenesulfonamide (Hypothetical Inhibitor) Sulfonamide->DHPS Inhibition DHPS->DHP

Caption: Hypothetical inhibition of the folic acid synthesis pathway.

This compound's potential as an inhibitor of other enzymes or as a ligand for various receptors warrants further investigation. Its utility as a synthetic intermediate allows for the generation of diverse libraries of compounds for screening in various biological assays.

Conclusion

This compound is a chemical compound with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its properties and biological activity are not extensively documented in the public domain, its structural features suggest promising avenues for future research, particularly in the development of novel therapeutic agents. The provided synthesis and purification protocols offer a practical starting point for researchers interested in exploring the potential of this versatile molecule. Further studies are necessary to fully elucidate its physicochemical properties, biological activity, and potential therapeutic applications.

References

Technical Overview: Physicochemical Properties of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental physicochemical data for the compound N-(2-Aminophenyl)-4-methylbenzenesulfonamide, identified by the CAS Number 3624-90-6. The primary focus is the accurate presentation of its molecular formula and molecular weight, which are foundational parameters in research and development.

Compound Identification and Molecular Weight

This compound is an organic compound containing a sulfonamide functional group. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterization.

The quantitative data for this compound are summarized in the table below. The molecular formula for this compound is C₁₃H₁₄N₂O₂S.[1][2][3] Its molecular weight is 262.33 g/mol .[1][3][4]

ParameterValueSource
IUPAC Name This compound[1][3]
CAS Number 3624-90-6[1][2][3]
Molecular Formula C₁₃H₁₄N₂O₂S[1][2][3]
Molecular Weight 262.33 g/mol [1][3][4]

Note on Inapplicability of Further Sections

The user request specified the inclusion of experimental protocols and data visualizations (e.g., signaling pathways, experimental workflows). However, these components are not applicable to the determination of a fundamental, constant physicochemical property like molecular weight.

  • Experimental Protocols: The molecular weight is calculated based on the standard atomic weights of the constituent elements as defined by IUPAC. It is a theoretical value derived from the molecular formula and does not require an experimental protocol for its determination in this context.

  • Data Visualization: A signaling pathway or experimental workflow diagram is not relevant for presenting a single, discrete data point such as molecular weight.

The information provided in Section 1.0 is comprehensive for the stated topic.

References

Technical Guide: Structure Elucidation of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS No: 3624-90-6). The document details the key analytical data and experimental protocols necessary for the unambiguous identification and characterization of this molecule. Information is presented through structured data tables and visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Compound Identification

This compound is an organic compound featuring a tosyl group attached to the nitrogen of an o-phenylenediamine. This bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 3624-90-6[1][2][3]
Molecular Formula C₁₃H₁₄N₂O₂S[1][2]
Molecular Weight 262.33 g/mol [1][2][3]
Physical Form Solid
Purity Typically ≥95%[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC1=C(N)C=CC=C1[1][2]
InChI Key AQUNQTJQZYZXMR-UHFFFAOYSA-N

Structural and Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 9.0Singlet (broad)1HSulfonamide N-H
~7.6 - 7.5Doublet2HAr-H (Tosyl, ortho to SO₂)
~7.4 - 7.3Doublet2HAr-H (Tosyl, meta to SO₂)
~7.2 - 6.6Multiplet4HAr-H (Aminophenyl ring)
~5.0 - 4.5Singlet (broad)2HAmino NH
~2.35Singlet3HMethyl CH
¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~145.0 - 142.0Ar-C (Tosyl, C-SO₂)
~142.0 - 140.0Ar-C (Aminophenyl, C-NH₂)
~138.0 - 135.0Ar-C (Tosyl, C-CH₃)
~130.0 - 129.0Ar-C H (Tosyl)
~128.0 - 125.0Ar-C H (Tosyl & Aminophenyl)
~125.0 - 115.0Ar-C H & Ar-C -NH (Aminophenyl)
~21.0Methyl C H₃
FT-IR Spectroscopy (Typical Absorption Bands)
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3200N-H StretchSulfonamide (-SO₂NH-)
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1350 - 1310S=O Asymmetric StretchSulfonamide (-SO₂NH-)
1170 - 1150S=O Symmetric StretchSulfonamide (-SO₂NH-)
950 - 890S-N StretchSulfonamide (-SO₂NH-)
820 - 800C-H Out-of-plane Bend1,4-disubstituted (p-tolyl) ring
770 - 730C-H Out-of-plane Bend1,2-disubstituted (o-phenylene) ring
Mass Spectrometry
m/z ValueAssignment
262.08[M]⁺ (Molecular Ion)
155.05[M - C₇H₇O₂]⁺ (Loss of tosyl group)
106.06[M - C₇H₇O₂SNH]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound is typically achieved via the nucleophilic substitution of p-toluenesulfonyl chloride with o-phenylenediamine.[4] The monosulfonylation is favored by controlling the stoichiometry of the reactants.

Materials:

  • o-Phenylenediamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve o-phenylenediamine (1.2 - 1.5 equivalents) in DCM in a two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add the base (e.g., triethylamine, 1.5 equivalents) to the solution.

  • Cool the mixture in an ice-water bath to 0 °C.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of DCM.

  • Add the TsCl solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Analytical Instrumentation
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 300 MHz or 500 MHz spectrometer.[5] Samples should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • FT-IR Spectroscopy: Infrared spectra can be obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra can be acquired using an instrument with an Electrospray Ionization (ESI) source or via Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Visualizations

Chemical Structure

chemical_structure cluster_aminophenyl cluster_tosyl N1 NH N2 H₂N S1 S S1->N1 O1 O S1->O1 = O2 O S1->O2 = CH3 H₃C C1 C C1->N1 C2 C C1->C2 C2->N2 C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 center1 C7 C C7->S1 C8 CH C7->C8 C9 CH C8->C9 C10 C C9->C10 C10->CH3 C11 CH C10->C11 C12 CH C11->C12 C12->C7 center2 synthesis_workflow reactant1 o-Phenylenediamine reagents Et₃N or Pyridine DCM, 0°C to RT reactant1->reagents reactant2 p-Toluenesulfonyl Chloride reactant2->reagents reaction Reaction Mixture reagents->reaction workup Aqueous Workup (HCl, NaHCO₃) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product This compound purification->product functional_groups core This compound fg1 Primary Aromatic Amine (-NH₂) core->fg1 contains fg2 Sulfonamide (-SO₂NH-) core->fg2 contains fg3 Tosyl Group core->fg3 contains fg5 o-Phenylene Moiety fg1->fg5 is attached to fg2->fg5 is attached to fg4 p-Tolyl Moiety fg3->fg4 is composed of

References

Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide from 2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide from o-phenylenediamine. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various pharmacologically active molecules. This document details two effective experimental protocols, summarizes key quantitative data, and provides expected spectroscopic information for the characterization of the final product. Furthermore, this guide includes schematic diagrams illustrating the reaction mechanism and a general experimental workflow to aid in the practical application of the described synthetic methods.

Introduction

This compound is a sulfonamide derivative that holds potential as a building block in the synthesis of more complex molecules with therapeutic applications. The selective monosulfonylation of diamines, such as o-phenylenediamine, is a crucial transformation in organic synthesis. This guide focuses on the efficient and selective synthesis of the title compound, providing researchers with the necessary information to reproduce and adapt the methodologies for their specific needs.

Data Presentation

Quantitative data from the synthesis of this compound is summarized in the tables below for easy reference and comparison.

Table 1: Reaction Conditions and Yields

ParameterMethod 1Method 2
Starting Material o-Phenylenediamineo-Phenylenediamine
Reagent p-Toluenesulfonyl chloridep-Toluenesulfonyl chloride
Solvent PyridineDichloromethane (CH₂Cl₂)
Base Pyridine (serves as solvent and base)Triethylamine (Et₃N)
Temperature 100 °CRoom Temperature
Reaction Time 1 hour24 hours
Yield 84%64%

Table 2: Physical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol
Melting Point 204-205 °C
Appearance Off-white to white solid
¹H NMR (DMSO-d₆, 400 MHz) Estimated: δ 9.4 (s, 1H, SO₂NH), 7.55 (d, J=8.2 Hz, 2H, Ar-H), 7.25 (d, J=8.2 Hz, 2H, Ar-H), 7.0-6.5 (m, 4H, Ar-H), 4.9 (s, 2H, NH₂), 2.35 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) Estimated: δ 144.5, 142.0, 138.0, 130.0, 128.5, 127.0, 125.0, 120.0, 118.0, 116.0, 21.0
IR (KBr, cm⁻¹) Characteristic Peaks: ~3450-3300 (N-H stretching, amine), ~3250 (N-H stretching, sulfonamide), ~1330 & ~1150 (S=O stretching, sulfonamide)

Experimental Protocols

Two detailed experimental methodologies for the synthesis of this compound are provided below.

Method 1: Synthesis in Pyridine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.5 g, 4.6 mmol) and p-toluenesulfonyl chloride (1.77 g, 9.3 mmol) in pyridine (20 mL).

  • Reaction Execution: Heat the reaction mixture at 100 °C for 1 hour.

  • Work-up and Purification: After cooling to room temperature, pour the mixture into water. Allow the precipitate to form and stand. Collect the solid by filtration and wash thoroughly with a copious amount of water.

  • Product Isolation: Dry the collected solid to obtain this compound as an off-white solid.

Method 2: Synthesis in Dichloromethane
  • Reaction Setup: To a solution of o-phenylenediamine (255 mg, 2.36 mmol) in dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (477 mg, 4.72 mmol).

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (450 mg, 2.36 mmol) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Extract the organic layer with water (100 mL).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by chromatography on silica gel, eluting with a solvent system of diethyl ether/dichloromethane to yield the desired product as a white solid.

Mandatory Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where one of the amino groups of o-phenylenediamine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. The selectivity for mono-sulfonylation is achieved by controlling the stoichiometry of the reagents.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products o-Phenylenediamine o-Phenylenediamine NucleophilicAttack Nucleophilic Attack (Amino group on Sulfur) o-Phenylenediamine->NucleophilicAttack TsCl p-Toluenesulfonyl Chloride TsCl->NucleophilicAttack ProtonTransfer Proton Transfer (Base) NucleophilicAttack->ProtonTransfer -HCl Product N-(2-Aminophenyl)-4- methylbenzenesulfonamide ProtonTransfer->Product Byproduct Pyridinium Hydrochloride or Triethylammonium Chloride ProtonTransfer->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis, purification, and characterization of the target compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Mixing Mix o-Phenylenediamine, p-Toluenesulfonyl Chloride, and Base/Solvent Start->Mixing Reaction Stir at specified Temperature and Time Mixing->Reaction Quenching Quench Reaction (e.g., with water) Reaction->Quenching Isolation Isolate Crude Product (Filtration or Extraction) Quenching->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Drying Dry Final Product Purification->Drying Characterization Characterize by: - Melting Point - NMR Spectroscopy - IR Spectroscopy Drying->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis and analysis.

N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of o-phenylenediamine, serves as a crucial and versatile building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a sulfonamide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and, most importantly, its application as a key intermediate in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Particular focus is given to its utility in the synthesis of quinazolines and benzodiazepines, privileged structures in numerous biologically active compounds.

Physicochemical Properties

This compound is a stable solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 3624-90-6[1]
Molecular Formula C₁₃H₁₄N₂O₂S[1]
Molecular Weight 262.33 g/mol [1]
Appearance Solid
Purity ≥95%[1][2]
Storage Room temperature, avoid light, inert gas[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-monosulfonylation of o-phenylenediamine with p-toluenesulfonyl chloride. The reaction requires careful control of stoichiometry and reaction conditions to minimize the formation of the disulfonylated byproduct.

Experimental Protocol:

A detailed experimental protocol for a similar compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, has been reported and can be adapted for the synthesis of the ortho-isomer by substituting p-phenylenediamine with o-phenylenediamine[3].

Materials:

  • o-Phenylenediamine

  • p-Toluenesulfonyl chloride

  • Distilled water

  • Sodium carbonate solution (3%)

  • Methanol (for recrystallization)

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in distilled water (20 ml) in a round-bottom flask, add p-toluenesulfonyl chloride (1 mmol) portion-wise with stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

  • Continue stirring the suspension at room temperature for 10 hours.

  • Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

  • Dry the crude product.

  • Recrystallize the solid from methanol to obtain purified this compound.

Diagram of Synthesis Workflow:

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_product Product o-Phenylenediamine o-Phenylenediamine Reaction N-Sulfonylation o-Phenylenediamine->Reaction 1 eq p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Reaction 1 eq H2O, Na2CO3 (aq) H2O, Na2CO3 (aq) H2O, Na2CO3 (aq)->Reaction Room Temperature, 10h Room Temperature, 10h Room Temperature, 10h->Reaction This compound This compound Reaction->this compound

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Intermediate

The presence of two adjacent amino groups, one of which is protected as a sulfonamide, makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Dihydroquinazolines and Quinazolines

This compound can undergo condensation reactions with aldehydes or their derivatives to form dihydroquinazolines, which can be subsequently oxidized to the corresponding quinazolines. This approach offers a straightforward entry into this important class of heterocyclic compounds.

General Reaction Scheme:

The primary amino group of this compound reacts with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the sulfonamide nitrogen, leads to the formation of a dihydroquinazoline ring system.

Diagram of Dihydroquinazoline Synthesis:

G Start N-(2-Aminophenyl)-4- methylbenzenesulfonamide Intermediate Schiff Base Intermediate Start->Intermediate + Aldehyde R-CHO Aldehyde->Intermediate Product 1-Tosyl-1,2-dihydroquinazoline Intermediate->Product Intramolecular Cyclization

Caption: Formation of dihydroquinazolines from the title compound.

Synthesis of Benzodiazepine Derivatives

The o-phenylenediamine core of this compound is a classic starting point for the synthesis of 1,5-benzodiazepines through condensation with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. The sulfonamide group can serve as a protecting group or be retained in the final product, potentially influencing its biological activity.

General Reaction Scheme:

The reaction typically proceeds via a Michael addition of one of the amino groups to the α,β-unsaturated system, followed by condensation and cyclization to form the seven-membered benzodiazepine ring.

Diagram of Benzodiazepine Synthesis:

G Start N-(2-Aminophenyl)-4- methylbenzenesulfonamide Process Condensation/ Cyclization Start->Process + Reagent α,β-Unsaturated Carbonyl or β-Dicarbonyl Reagent->Process Product Tosyl-Benzodiazepine Derivative Process->Product

Caption: Synthesis of benzodiazepine derivatives.

Conclusion

This compound is a readily accessible and highly valuable synthetic intermediate. Its strategic placement of amino and sulfonamido functionalities on an aromatic ring provides a powerful platform for the construction of complex heterocyclic systems, including quinazolines and benzodiazepines. The methodologies outlined in this guide highlight its potential for the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity is expected to unveil even broader applications in organic synthesis.

References

The Rising Therapeutic Profile of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of N-(2-Aminophenyl)-4-methylbenzenesulfonamide has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, with particularly promising results in the realms of oncology and microbiology. This technical guide provides an in-depth analysis of the biological potential of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of this compound have exhibited significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of crucial signaling pathways implicated in tumor growth, angiogenesis, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

A prominent target for many this compound derivatives is VEGFR-2, a key regulator of angiogenesis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative N-(2-Aminophenyl)-4- methylbenzenesulfonamide Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival MAPK_Pathway->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Quantitative Analysis of Anticancer Activity

The in vitro anticancer efficacy of various derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%). The following tables summarize the reported activities against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 MCF-7 (Breast)0.09[1]
Compound 2 MCF-7 (Breast)0.26[1]
Compound 1 HepG2 (Liver)0.15[1]
Compound 2 HepG2 (Liver)0.15[1]
Compound 25 MCF-7 (Breast)0.66 ± 0.04[1]
Compound 27 MCF-7 (Breast)1.06 ± 0.04[1]
Compound 32 (Various)GI50: 1.06 - 8.92[1]
Compound 12d (hypoxic)MDA-MB-468 (Breast)3.99 ± 0.21[2]
Compound 12i (hypoxic)MDA-MB-468 (Breast)1.48 ± 0.08[2]
Compound 2 HOP-92 (Lung)4.56[3]
Compound 2 MDA-MB-468 (Breast)21.0[3]
Compound/DerivativeTargetIC50 / KIReference
Compound 32 VEGFR-2IC50: 3.62 µM[1]
Sorafenib (Reference)VEGFR-2IC50: 4.58 µM[1]
Compound 25 VEGFR-2IC50: 26.3 ± 0.4 nM[1]
Compound 28 VEGFR-2IC50: 271 ± 14.0 nM[1]
Compound 29 VEGFR-2IC50: 318 ± 13 nM[1]
Compound 5a hCA IXKI: 134.8 nM[2]
Compound 12i hCA IXKI: 38.8 nM[2]

Antimicrobial Activity: A New Frontier

Beyond their anticancer properties, derivatives of this compound have demonstrated notable activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as a new class of antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isopropyl substituted derivativeS. aureus3.9[4]
Isopropyl substituted derivativeA. xylosoxidans3.9[4]
Compound IIa, IIe, IIf, IIh (Various Bacteria & Fungi)5-100[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections outline the core protocols used to evaluate the biological potential of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells into 96-well plates Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add varying concentrations of the test compound Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm using a plate reader Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 values Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Methodology:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a suitable buffer.

  • Compound Addition: The test compounds are added at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare serial two-fold dilutions of the test compound in broth Start->Prepare_Dilutions Inoculate_Wells Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate_Wells Incubate Incubate the plate at an appropriate temperature and duration Inoculate_Wells->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the MIC as the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Methodology:

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The derivatives synthesized to date have demonstrated potent activity in preclinical models, often through well-defined mechanisms of action such as VEGFR-2 inhibition. The data summarized in this guide highlights the significant potential of this class of compounds.

Future research efforts should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in in vivo models of disease are critical next steps toward translating these promising laboratory findings into clinically effective therapies. The versatility of the core structure suggests that further chemical modifications could lead to the discovery of compounds with even greater therapeutic potential.

References

The Versatile Scaffold: A Technical Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide in Novel Compound Library Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a versatile bifunctional molecule poised for a significant role in the generation of novel compound libraries for drug discovery. Its unique structure, featuring a nucleophilic aniline moiety ortho to a sulfonamide linkage, provides a reactive handle for a multitude of chemical transformations. This arrangement allows for the strategic introduction of diversity elements, leading to the creation of focused libraries with potential applications across various therapeutic areas. The sulfonamide group itself is a well-established pharmacophore found in numerous approved drugs, suggesting that derivatives of this core scaffold may possess favorable pharmacological properties. This guide provides an in-depth look at the potential of this compound as a foundational building block for combinatorial chemistry, offering detailed experimental protocols and conceptual frameworks for library design and synthesis.

Core Compound Properties

A clear understanding of the physicochemical properties of the core scaffold is essential for designing synthetic routes and predicting the characteristics of the resulting compound library.

PropertyValueReference
IUPAC Name This compound[Generic chemical supplier data]
CAS Number 3624-90-6[Generic chemical supplier data]
Molecular Formula C₁₃H₁₄N₂O₂S[Generic chemical supplier data]
Molecular Weight 262.33 g/mol [Generic chemical supplier data]
Appearance Solid[Generic chemical supplier data]
Purity Typically ≥95%[Generic chemical supplier data]

Synthetic Pathways for Library Generation

The strategic location of the primary aromatic amine and the sulfonamide nitrogen allows for the generation of a diverse set of derivatives. The following sections outline key synthetic strategies.

Derivatization of the Primary Amino Group

The primary amino group is a key site for introducing molecular diversity. Acylation and alkylation reactions are straightforward methods to append a wide array of substituents.

The reaction of the primary amine with various acylating agents introduces amide functionalities, which are prevalent in bioactive molecules.

  • Reaction Scheme:

    G Core N-(2-Aminophenyl)-4- methylbenzenesulfonamide p1 Core->p1 AcylatingAgent R-COCl or (RCO)2O (Acylating Agent) AcylatingAgent->p1 Base Base (e.g., Pyridine, Et3N) Base->p1 Solvent Solvent (e.g., DCM, THF) Solvent->p1 Product N-Acyl Derivative Library p1->Product Acylation

    Caption: N-Acylation of the core compound.

Reductive amination or direct alkylation with alkyl halides can be employed to introduce various alkyl and arylalkyl groups.

  • Reaction Scheme:

    G Core N-(2-Aminophenyl)-4- methylbenzenesulfonamide p1 Core->p1 Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->p1 ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->p1 Product N-Alkyl Derivative Library p1->Product Reductive Amination

    Caption: N-Alkylation via reductive amination.

Cyclization Reactions to Form Heterocycles

The ortho-disposed amino and sulfonamido groups are perfectly positioned for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds, such as benzimidazoles, which are prominent in medicinal chemistry. The synthesis of substituted benzimidazoles can be achieved through condensation with aldehydes or carboxylic acids, followed by cyclization.[1][2]

  • Reaction Scheme:

    G Core N-(2-Aminophenyl)-4- methylbenzenesulfonamide p1 Core->p1 Reagent R-CHO or R-COOH (Aldehyde or Carboxylic Acid) Reagent->p1 Catalyst Catalyst/Dehydrating Agent (e.g., p-TSA, PPA) Catalyst->p1 Product Substituted Benzimidazole Library p1->Product Condensation & Cyclization

    Caption: Synthesis of benzimidazole derivatives.

Experimental Protocols

The following are generalized experimental protocols based on established methodologies for similar compounds. Researchers should optimize these conditions for specific substrates.

General Protocol for N-Acylation of this compound

This protocol is adapted from standard acylation procedures for anilines.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 - 2.0 eq.), to the solution and stir at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Synthesis of Substituted Benzimidazoles

This protocol is based on the well-established Phillips-Ladenburg synthesis of benzimidazoles from o-phenylenediamines.[1][2]

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or carboxylic acid (1.0 - 1.2 eq.) in a high-boiling point solvent such as dimethylformamide (DMF) or in the presence of a dehydrating agent like polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no precipitate forms, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Potential Compound Library Diversity

The following table illustrates the potential diversity that can be achieved by derivatizing the core scaffold.

R¹ Substituent (from Acylation/Alkylation)R² Substituent (from Cyclization Reagent)Resulting ScaffoldPotential Biological Activity (Hypothesized)
AcetylPhenylN-Acetyl-2-phenylbenzimidazoleKinase inhibitor, Antimicrobial
Benzyl4-ChlorophenylN-Benzyl-2-(4-chlorophenyl)benzimidazoleAnticancer, Antiviral
3-PyridylcarbonylMethylN-(3-Pyridylcarbonyl)-2-methylbenzimidazoleEnzyme inhibitor
CyclohexylmethylFurylN-Cyclohexylmethyl-2-furylbenzimidazoleCNS activity

Logical Workflow for Library Development and Screening

The development of a novel compound library from this compound follows a logical progression from synthesis to biological evaluation.

G cluster_synthesis Library Synthesis cluster_screening Screening and Optimization Core N-(2-Aminophenyl)-4- methylbenzenesulfonamide Derivatization Parallel Synthesis (Acylation, Alkylation, Cyclization) Core->Derivatization Library Diverse Compound Library Derivatization->Library HCS High-Content Screening Library->HCS Phenotypic Assays HTS High-Throughput Screening Library->HTS Biological Assays HitID Hit Identification HCS->HitID HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Candidate LeadOpt->Candidate Drug Candidate

Caption: Workflow for compound library development.

Conclusion

This compound represents a highly attractive and versatile starting material for the construction of novel compound libraries. The presence of two distinct and reactive functional groups allows for the facile introduction of a wide range of chemical diversity. The potential to generate libraries of N-acylated, N-alkylated, and heterocyclic derivatives, particularly benzimidazoles, opens up avenues for the discovery of new therapeutic agents. The experimental protocols provided herein, adapted from established chemical literature, offer a solid foundation for researchers to begin exploring the vast chemical space accessible from this promising scaffold. Further investigation into the biological activities of these novel compound libraries is warranted and holds the potential to yield valuable lead compounds for drug development programs.

References

An In-depth Technical Guide to the Discovery of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Analogs as STAT3 Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(2-Aminophenyl)-4-methylbenzenesulfonamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide delves into the discovery and characterization of analogs based on this core structure, with a particular focus on their activity as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, playing a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, the development of small molecule inhibitors targeting this pathway represents a significant opportunity for advancing cancer therapy.

This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound analogs. It includes detailed experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in the exploration and development of this important class of compounds.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling cascade is a critical regulator of gene expression involved in cell growth and survival. In normal physiology, its activation is transient and tightly controlled. However, in many cancerous states, the pathway becomes persistently active, driving tumor progression. The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6), to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the STAT3 protein at a specific tyrosine residue (Tyr705).

Phosphorylated STAT3 (p-STAT3) then forms homodimers, which translocate to the nucleus. Inside the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). This compound analogs have been investigated for their potential to inhibit this pathway, primarily by preventing the phosphorylation of STAT3, thereby blocking its downstream oncogenic signaling.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA Target Gene Promoters (e.g., c-Myc, Bcl-xL, VEGF) STAT3_dimer->DNA Nuclear Translocation & Binding Inhibitor N-(2-Aminophenyl)- 4-methylbenzenesulfonamide Analog Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription Proteins Proteins for Proliferation, Survival, Angiogenesis Transcription->Proteins Drug_Discovery_Workflow Hit_ID Hit Identification (Screening/Design) Synthesis Analog Synthesis (Chemical Library) Hit_ID->Synthesis Primary_Assay Primary Biological Screening (e.g., STAT3 Phosphorylation Assay) Synthesis->Primary_Assay SAR Structure-Activity Relationship (SAR) Studies Primary_Assay->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Lead_Opt->Cellular_Assays In_Vivo In Vivo Models (Xenograft Studies) Cellular_Assays->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Overview of Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents. While specific in-depth mechanism of action studies on this compound are not extensively available in current literature, the broader class of sulfonamide derivatives has been the subject of intensive research, revealing a diverse range of biological activities. This technical guide provides a comprehensive overview of the established and potential mechanisms of action for sulfonamide-based compounds, offering a foundational understanding for researchers investigating this compound and related molecules. The guide will cover the well-documented antibacterial action, as well as other known biological activities of the sulfonamide scaffold, supported by general experimental approaches.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives, including this compound, typically involves the reaction of a sulfonyl chloride with an amine. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of N-Aryl Sulfonamides
  • Reaction Setup: An appropriate arylamine is dissolved in a suitable solvent, often a polar aprotic solvent like pyridine or in the presence of an aqueous base.

  • Addition of Sulfonyl Chloride: The arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) is added portion-wise to the amine solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into cold water or a dilute acid solution to precipitate the sulfonamide product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system to yield the pure N-aryl sulfonamide.

Synthesis_Workflow reagents Arylamine + 4-Methylbenzenesulfonyl Chloride reaction Reaction in Suitable Solvent (e.g., Pyridine) reagents->reaction Addition workup Precipitation in Water/Acid reaction->workup Completion purification Filtration and Recrystallization workup->purification Isolation product Pure N-(Aryl)-4-methyl- benzenesulfonamide purification->product Purified Product

Caption: General workflow for the synthesis of N-Aryl-4-methylbenzenesulfonamides.

Potential Mechanisms of Action

The sulfonamide functional group is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities.[1]

Antibacterial Activity: Inhibition of Folic Acid Synthesis

The most well-established mechanism of action for sulfonamide drugs is their role as antibacterial agents.[2] They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition halts bacterial growth and replication.[3]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide (e.g., N-(2-Aminophenyl)-4- methylbenzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit dihydropteroate synthetase (DHPS), blocking the bacterial folic acid synthesis pathway.

Anti-inflammatory Activity: COX-2 Inhibition

Certain sulfonamide derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3] This selectivity provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticancer Activity

The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms of action in this context are diverse and can include:

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase isoforms, which are often overexpressed in tumors and contribute to the acidic tumor microenvironment.[4]

  • Tubulin Polymerization Inhibition: Some sulfonamides interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The sulfonamide moiety can be a key structural feature in compounds designed to inhibit specific protein kinases involved in cancer cell signaling pathways.

Other Potential Biological Activities

The versatility of the sulfonamide functional group has led to its incorporation in drugs with a wide range of other therapeutic applications, including:

  • Diuretics: By inhibiting carbonic anhydrase in the kidneys.

  • Antiviral agents. [1]

  • Anticonvulsants.

  • Protease inhibitors. [4]

Future Research Directions

For this compound, a systematic investigation into its biological activities is warranted. A proposed workflow for such a study is outlined below.

Research_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Antimicrobial Antimicrobial Assays (e.g., MIC determination) Pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Antimicrobial->Pathway Anticancer Anticancer Screening (e.g., NCI-60 cell line panel) Anticancer->Pathway Enzyme Enzyme Inhibition Assays (e.g., COX, Carbonic Anhydrase) Enzyme->Pathway Target Target Identification (e.g., Affinity Chromatography, Proteomics) Pathway->Target Animal Animal Models of Disease (e.g., Infection, Tumor models) Target->Animal Tox Toxicology Studies Animal->Tox

Caption: A logical workflow for the investigation of the biological activity of this compound.

Quantitative Data Summary

As specific studies on this compound are lacking, a table of quantitative data cannot be provided at this time. For researchers initiating studies on this compound, it is recommended to perform dose-response assays to determine key quantitative metrics such as:

ParameterDescription
IC₅₀ Half maximal inhibitory concentration
EC₅₀ Half maximal effective concentration
Kᵢ Inhibition constant
MIC Minimum inhibitory concentration (for antimicrobials)

Conclusion

This compound belongs to the versatile class of sulfonamides, which have a rich history in medicinal chemistry. While the specific mechanism of action for this particular compound remains to be elucidated, the well-established biological activities of the sulfonamide scaffold provide a strong foundation for future research. Investigations into its potential antibacterial, anti-inflammatory, and anticancer properties, guided by systematic experimental protocols, will be crucial in uncovering its therapeutic potential.

References

Spectroscopic and Synthetic Profile of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for N-(2-Aminophenyl)-4-methylbenzenesulfonamide. These predictions are based on the analysis of its chemical structure and comparison with spectroscopically characterized related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.6 - 7.8Doublet2HProtons ortho to the sulfonyl group on the tosyl ring
~ 7.2 - 7.4Doublet2HProtons meta to the sulfonyl group on the tosyl ring
~ 6.8 - 7.2Multiplet4HProtons on the aminophenyl ring
~ 4.5 - 5.5Broad Singlet2H-NH₂ protons
~ 9.0 - 9.5Singlet1H-SO₂NH- proton
~ 2.4Singlet3H-CH₃ protons

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 145.0C-NH₂
~ 143.0C-SO₂ (tosyl ring)
~ 138.0C-CH₃
~ 130.0CH (tosyl ring)
~ 128.0CH (tosyl ring)
~ 125.0C-NH (aminophenyl ring)
~ 120.0 - 130.0CH (aminophenyl ring)
~ 21.0-CH₃

Solvent: DMSO-d₆

Table 3: Predicted Key FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpN-H stretching (asymmetric and symmetric of -NH₂)
3200 - 3300Medium, BroadN-H stretching (-SO₂NH-)
3000 - 3100MediumAromatic C-H stretching
1600 - 1620StrongN-H bending (-NH₂)
1450 - 1550StrongAromatic C=C stretching
1320 - 1350StrongAsymmetric SO₂ stretching
1150 - 1170StrongSymmetric SO₂ stretching
~815Strongp-substituted benzene C-H out-of-plane bending (tosyl)
~750Strongo-substituted benzene C-H out-of-plane bending (aminophenyl)
Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight, which is 262.33 g/mol .[1][2][3][4][5] The protonated molecule [M+H]⁺ would be observed at m/z 263.34 in techniques like ESI-MS.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric N-(4-Aminophenyl)-4-methylbenzenesulfonamide.[6]

Materials:

  • o-Phenylenediamine

  • p-Toluenesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1 equivalent) to the stirred solution.

  • Add pyridine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

General Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants o-Phenylenediamine + p-Toluenesulfonyl chloride Reaction Reaction in DCM with Pyridine Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(2-Aminophenyl)-4- methylbenzenesulfonamide Purification->Product NMR ¹H and ¹³C NMR Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS

Caption: Workflow for synthesis and characterization.

Potential Biological Activity: General Mechanism of Sulfonamides

This compound belongs to the sulfonamide class of compounds, which are known for their antimicrobial properties. The general mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

G General Mechanism of Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Further steps DNA_RNA DNA, RNA, and Protein Synthesis THF->DNA_RNA Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: General mechanism of sulfonamide antibacterial action.

This guide serves as a foundational resource for researchers interested in this compound. While the spectroscopic data provided is predictive, it offers a strong starting point for the identification and characterization of this compound upon its synthesis. The provided protocols and diagrams are intended to facilitate further research and application in the fields of medicinal chemistry and drug development.

References

Methodological & Application

Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the selective mono-sulfonylation of o-phenylenediamine with 4-methylbenzenesulfonyl chloride (tosyl chloride). This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound featuring both a primary aromatic amine and a sulfonamide functional group.[1] This structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[2] The presence of a free amino group in the target molecule allows for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. The synthetic protocol outlined here is based on the selective N-acylation of a diamine, a common yet crucial transformation in organic synthesis.

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 3624-90-6[1][3][4]
Molecular Formula C₁₃H₁₄N₂O₂S[1][3]
Molecular Weight 262.33 g/mol [1][3]
Purity (Typical) 95%[3]
Physical Form Solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]
Safety Warning: Harmful if swallowed (H302).
Pictograms GHS07 (Exclamation mark)

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of o-phenylenediamine with one equivalent of 4-methylbenzenesulfonyl chloride in the presence of a base. The use of a 1:1 molar ratio of the reactants is crucial to favor the formation of the mono-sulfonated product over the di-sulfonated byproduct.

Materials and Reagents:

  • o-Phenylenediamine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Base: If not using pyridine as the solvent, add a base like triethylamine (1.1 equivalents) to the solution.

  • Addition of Tosyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in the reaction solvent to the stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • If the reaction mixture is basic, neutralize it with 1M HCl. If it is acidic, neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve o-phenylenediamine and base in solvent cooling Cool to 0 °C reagents->cooling add_tosyl Add Tosyl Chloride cooling->add_tosyl react Stir at Room Temperature add_tosyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings, the methyl group protons, and the amine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H stretching.[2]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (262.33 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.

Discussion

The selective mono-tosylation of o-phenylenediamine can be challenging due to the potential for di-tosylation. Key to the success of this synthesis is the slow addition of tosyl chloride at a low temperature and the use of a 1:1 stoichiometric ratio of the reactants. The choice of base and solvent can also influence the reaction outcome. Pyridine can act as both a base and a solvent. Alternatively, an inert solvent like dichloromethane with a non-nucleophilic base such as triethylamine can be employed. Purification by column chromatography is typically necessary to separate the desired mono-sulfonated product from any unreacted starting materials and the di-sulfonated byproduct.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. This procedure is suitable for use in research and development settings for the production of this key intermediate for various applications in medicinal chemistry and materials science. Adherence to the outlined steps and careful control of reaction conditions are essential for achieving a good yield and high purity of the final product.

References

Application Notes and Protocols for the Tosylation of 2-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), is a robust and widely used protecting group for primary and secondary amines.[1][2] The tosylation of diamines, such as 2-phenylenediamine (o-phenylenediamine), presents a unique challenge in achieving selective mono- or di-protection, which is crucial for subsequent regioselective functionalization. This document provides detailed experimental procedures for the controlled tosylation of 2-phenylenediamine to yield either the mono- or di-tosylated product.

Reaction Principle

The tosylation of 2-phenylenediamine involves the nucleophilic attack of the amino group(s) on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The degree of tosylation (mono- vs. di-) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Experimental Protocols

Materials and Equipment
  • 2-phenylenediamine (o-phenylenediamine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) equipment

Protocol 1: Monotosylation of 2-Phenylenediamine

This protocol is designed to favor the formation of N-(2-aminophenyl)-4-methylbenzenesulfonamide.

Procedure:

  • In a round-bottom flask, dissolve 2-phenylenediamine (1.0 equivalent) in pyridine.

  • To this solution, add p-toluenesulfonyl chloride (1.0 equivalent).

  • Heat the reaction mixture at 100°C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into water.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash thoroughly with water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monotosylated product.

Protocol 2: Ditosylation of 2-Phenylenediamine

This protocol aims to produce N,N'- (1,2-phenylene)bis(4-methylbenzenesulfonamide).

Procedure:

  • In a round-bottom flask, combine 2-phenylenediamine (1.0 equivalent) and p-toluenesulfonyl chloride (2.0 equivalents) in pyridine.

  • Heat the mixture at a higher temperature, for example, 120°C, to facilitate the second tosylation.[3][4]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration and wash it extensively with water to remove pyridine and other water-soluble impurities.

  • The resulting solid is the di-tosylated product, which can be further purified by recrystallization if necessary.

Alternative Procedure using Triethylamine

An alternative method for monotosylation can be performed at room temperature.

Procedure:

  • Dissolve 2-phenylenediamine (1.0 equivalent) in dichloromethane (CH2Cl2).

  • Add triethylamine (Et3N) (2.0 equivalents) to the solution as a base.

  • Add p-toluenesulfonyl chloride (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction period, wash the organic layer with water to remove triethylamine hydrochloride.

  • Dry the organic layer with magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by silica gel chromatography.

Data Presentation

ProductReactant Ratios (2-phenylenediamine:TsCl)SolventBaseTemperature (°C)Reaction TimeYield (%)Reference
Monotosylated 1:1PyridinePyridine1001 hNot Specified
Monotosylated 1:1CH2Cl2Et3NRoom Temp.24 h64
Ditosylated 1:2PyridinePyridine120Not Specified84

Visualizations

Experimental Workflow for Tosylation of 2-Phenylenediamine

Tosylation_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_products Final Products 2-Phenylenediamine 2-Phenylenediamine Mono-tosylation Mono-tosylation (1 eq. TsCl, Pyridine, 100°C or CH2Cl2/Et3N, RT) 2-Phenylenediamine->Mono-tosylation Di-tosylation Di-tosylation (2 eq. TsCl, Pyridine, 120°C) 2-Phenylenediamine->Di-tosylation p-Toluenesulfonyl Chloride (TsCl) p-Toluenesulfonyl Chloride (TsCl) p-Toluenesulfonyl Chloride (TsCl)->Mono-tosylation p-Toluenesulfonyl Chloride (TsCl)->Di-tosylation Quenching Quench with Water Mono-tosylation->Quenching Reaction Di-tosylation->Quenching Reaction Extraction/Filtration Extraction or Filtration Quenching->Extraction/Filtration Purification Column Chromatography or Recrystallization Extraction/Filtration->Purification Monotosylated Product N-(2-aminophenyl)-4- methylbenzenesulfonamide Purification->Monotosylated Product Ditosylated Product N,N'-(1,2-phenylene)bis(4- methylbenzenesulfonamide) Purification->Ditosylated Product

Caption: Workflow for the selective tosylation of 2-phenylenediamine.

Conclusion

The selective tosylation of 2-phenylenediamine is a valuable synthetic tool that can be readily controlled by adjusting the reaction stoichiometry and conditions. The protocols provided herein offer reliable methods for obtaining either the mono- or di-tosylated products, which serve as versatile intermediates in the synthesis of more complex molecules. Careful control of the reaction parameters is essential for achieving high yields and purity of the desired product.

References

Application Notes and Protocols: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a versatile intermediate in organic synthesis. The document outlines the reaction conditions, experimental procedures, and relevant data to guide researchers in the efficient preparation of this compound.

Introduction

This compound is an organic compound featuring both a sulfonamide and a primary amine functional group.[1] This structure makes it a valuable building block for the synthesis of a variety of heterocyclic compounds, dyes, and has potential applications in medicinal chemistry, including the development of antibacterial agents and fluorescent probes.[1][2] The synthesis of this compound typically involves the reaction of o-phenylenediamine with 4-methylbenzenesulfonyl chloride (tosyl chloride). Controlling the stoichiometry of this reaction is crucial to favor the formation of the desired mono-sulfonated product over the di-sulfonated byproduct.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic attack of one of the amino groups of o-phenylenediamine on the sulfur atom of p-toluenesulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_products Products o_phenylenediamine o-Phenylenediamine plus1 + tosyl_chloride p-Toluenesulfonyl Chloride arrow Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) target_molecule N-(2-Aminophenyl)-4- methylbenzenesulfonamide plus2 + hcl HCl

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number3624-90-6[3][4]
Molecular FormulaC₁₃H₁₄N₂O₂S[3][4]
Molecular Weight262.33 g/mol [3][4]
Purity≥95%[3]
Physical FormSolid[5]
StorageRoom temperature, in a dark, inert atmosphere[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported synthesis of this compound.[7]

Materials:

  • o-Phenylenediamine

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Diethyl ether/Dichloromethane mixture

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and p-toluenesulfonyl chloride (1.0 eq) in dichloromethane at room temperature.

  • Add triethylamine (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, transfer the reaction mixture to a separatory funnel and wash the organic layer with water (100 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a solvent mixture of diethyl ether and dichloromethane (initially 20:80, then 50:50) to obtain the pure product.

Expected Yield: 64%[7]

Protocol 2: Synthesis of the Di-tosylated Analog for Comparison

For comparative purposes, the synthesis of the di-tosylated derivative, N,N'-bis(4-methylphenyl)sulfonyl-1,2-diaminobenzene, is provided. This reaction highlights the importance of stoichiometry in directing the reaction towards mono-sulfonylation.

Materials:

  • o-Phenylenediamine

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Water

Procedure:

  • In a reaction vessel, mix o-phenylenediamine (1.0 eq) and p-toluenesulfonyl chloride (2.0 eq) in pyridine.

  • Heat the mixture at 100 °C for 1 hour.

  • Cool the reaction mixture and add it to water.

  • Allow the mixture to stand, then filter the precipitate.

  • Wash the solid product thoroughly with water to yield the di-tosylated compound.

Expected Yield: 84%

Reaction Condition Summary

ParameterProtocol 1 (Mono-sulfonylation)Protocol 2 (Di-sulfonylation)
Reactant 1 o-Phenylenediamineo-Phenylenediamine
Reactant 2 p-Toluenesulfonyl chloridep-Toluenesulfonyl chloride
Stoichiometry (Amine:Sulfonyl Chloride) 1:11:2
Base TriethylaminePyridine (also acts as solvent)
Solvent DichloromethanePyridine
Temperature Room Temperature100 °C
Reaction Time 24 hours1 hour
Yield 64%84%

Experimental Workflow

experimental_workflow start Start reactants Mix o-Phenylenediamine, p-Toluenesulfonyl Chloride, and Triethylamine in Dichloromethane start->reactants stir Stir at Room Temperature for 24 hours reactants->stir workup Aqueous Workup: Wash with Water stir->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography on Silica Gel concentrate->purify product N-(2-Aminophenyl)-4- methylbenzenesulfonamide purify->product

Caption: Workflow for the synthesis of this compound.

Solvent Effects

The choice of solvent can significantly impact the yield and reaction rate of sulfonylation reactions. While dichloromethane is effective, other solvents have been explored for similar reactions. For the synthesis of 4-methyl-N-phenylbenzenesulfonamide, a related compound, various solvents were tested. Moderate yields were obtained in tetrahydrofuran (THF), while a mixture of ethanol and THF under sonic conditions provided the best yields in a short reaction time.[8] This suggests that for optimization of the synthesis of this compound, a screen of different solvents could be beneficial.

Biological Activity and Signaling Pathways

While many sulfonamide derivatives exhibit a wide range of biological activities, there is limited specific information available in the reviewed literature regarding the direct interaction of this compound with specific signaling pathways. A related compound, 4-amino-N-(2'-aminophenyl)benzamide, has been investigated for its antitumor effects, showing preferential activity in slowly growing tumors.[2] Another related sulfonamide, 4-(2-aminoethyl)benzenesulfonamide, has been shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, suggesting a potential interaction with calcium channels.[9] However, no such detailed biological activity or signaling pathway involvement has been documented for this compound in the searched literature. Further research is required to elucidate its specific biological functions and mechanisms of action.

Conclusion

The synthesis of this compound can be reliably achieved through the controlled mono-sulfonylation of o-phenylenediamine. The provided protocol using a 1:1 stoichiometry of reactants in dichloromethane with triethylamine as a base at room temperature offers a viable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly the reactant ratio, is essential to maximize the yield of the desired mono-sulfonated product and minimize the formation of the di-sulfonated byproduct. Further optimization of solvent and base systems may lead to improved yields and reaction times. The exploration of the biological activities and potential signaling pathway interactions of this compound remains a promising area for future research.

References

Application Notes and Protocols for the Purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. As with many organic compounds, synthesis often yields a crude product containing impurities. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent. A successful recrystallization yields a product with significantly higher purity.[1] This document provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in drug development.

Compound Information

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O₂S[2][3]
Molecular Weight 262.33 g/mol [2][3]
CAS Number 3624-90-6[2][3]
IUPAC Name This compound[2][3]
Appearance Typically a solid[4]
Purity (Typical Crude) 95%[3]

Experimental Protocols

1. Solvent Selection for Recrystallization

The choice of solvent is the most critical factor for a successful recrystallization.[5][6] An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][5][7] For sulfonamides, which are polar compounds, polar solvents are often suitable.[4] Given the presence of amino and sulfonamide groups, alcohols like methanol or ethanol are good starting points.[6][7][8] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[9][10] A preliminary solvent screening is highly recommended.

Protocol 1.1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.

  • A good candidate solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The ideal solvent will show the formation of a significant amount of crystals upon cooling.[11]

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale
Methanol65PolarOften used for recrystallizing sulfonamides.[8]
Ethanol78PolarA common and effective solvent for many organic compounds.[6]
Isopropanol82PolarA good alternative to ethanol, often used in aqueous mixtures.[12]
Water100Very PolarMay be suitable as an anti-solvent in a mixed system due to the polar nature of the compound.[6][9]
Acetone56Polar AproticCan be a good solvent, often used with a non-polar anti-solvent like hexanes.[13]
Ethyl Acetate/Hexane77 / 69MixedA common mixed-solvent system for compounds of intermediate polarity.[9]

2. Recrystallization Procedure

This protocol outlines the general steps for purifying the title compound once a suitable solvent has been selected.

Protocol 2.1: Purification by Recrystallization

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities. This step should be done quickly to prevent premature crystallization.[7][11]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[11]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7][11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[7][11]

  • Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, place the crystals in a desiccator under vacuum.[7][11]

Data Presentation

The success of the recrystallization can be quantified by measuring the yield and assessing the purity of the final product.

Table 3: Expected Results from Recrystallization

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Purity ~95%>99%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy
Appearance Off-white to brownish powderWhite to light-colored crystalline solidVisual Inspection
Yield N/A60-90% (Typical)Gravimetric Analysis
Melting Point Broad rangeSharp, defined rangeMelting Point Apparatus

Note: The yield is highly dependent on the choice of solvent and the care taken during the procedure. Overuse of solvent is a common reason for low yield.[7]

Visualized Workflows and Logic

General Recrystallization Workflow

The following diagram illustrates the standard workflow for the purification of a solid compound by recrystallization.

G Figure 1: General Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solid B->C D Hot Solution with Impurities G Slow Cooling to Room Temp C->G No solid impurities E Hot Gravity Filtration D->E F Clear Hot Filtrate E->F F->G H Cool in Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: A flowchart illustrating the general workflow for purification by recrystallization.

Troubleshooting Common Recrystallization Issues

This diagram provides a logical approach to troubleshooting common problems encountered during recrystallization.

G Figure 2: Recrystallization Troubleshooting cluster_problems Figure 2: Recrystallization Troubleshooting cluster_solutions Figure 2: Recrystallization Troubleshooting start Problem Encountered p1 No Crystals Form start->p1 p2 Oiling Out Occurs start->p2 p3 Low Yield start->p3 s1_1 Scratch inner surface of flask p1->s1_1 Induce Nucleation s1_2 Add a seed crystal p1->s1_2 Induce Nucleation s1_3 Evaporate some solvent & re-cool p1->s1_3 If too much solvent was used s2_1 Reheat to dissolve oil p2->s2_1 s3_1 Ensure sufficient cooling time/temp p3->s3_1 s3_2 Avoid using excess solvent p3->s3_2 s3_3 Minimize transfers to avoid loss p3->s3_3 s2_2 Add more solvent s2_1->s2_2 s2_3 Cool solution more slowly s2_2->s2_3

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

References

Application Notes and Protocols for the Purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology addresses the challenges associated with the purification of aromatic amines, which can exhibit strong interactions with the stationary phase.

The presence of a basic amino group in the target compound can lead to peak tailing and poor separation on standard silica gel due to its acidic nature. To counteract this, the following protocol incorporates triethylamine into the mobile phase to deactivate the silica gel and ensure a sharp elution profile.

Experimental Principle

Column chromatography is a preparative technique used to separate compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). By carefully selecting the mobile phase, components with different polarities can be eluted at different rates, allowing for their isolation. For this compound, a normal-phase chromatography setup is employed, where the stationary phase is polar (silica gel) and the mobile phase is a less polar mixture of hexane and ethyl acetate.

Detailed Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase composition for column chromatography. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, allowing for good separation from impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Crude this compound

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (analytical grade)

Procedure:

  • Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). To each solvent mixture, add 0.5% (v/v) of triethylamine.

  • Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Calculate the Rf value for the spot corresponding to the target compound for each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives an Rf value of approximately 0.2-0.3 for this compound.

Column Chromatography Protocol

Objective: To purify crude this compound on a preparative scale.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Crude this compound

  • Optimal mobile phase (hexane/ethyl acetate with 0.5% triethylamine, as determined by TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Do not let the solvent level drop below the top of the sand.

Sample Loading:

  • Dissolve the crude this compound (typically 1 g of crude product per 20-40 g of silica gel) in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).

  • Carefully load the dissolved sample onto the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Carefully add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step once more to ensure the sample is loaded in a narrow band.

Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock. Collect the eluent in fractions.

  • If a gradient elution is required to separate impurities, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Dry the product under high vacuum to remove any residual solvent.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound. Note that these are representative values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: TLC Data for Mobile Phase Optimization

Hexane:Ethyl Acetate (v/v)Triethylamine (%)Rf Value of this compoundObservations
90:100.5~0.15Spot is too low on the plate.
80:200.5~0.28Optimal for column chromatography.
70:300.5~0.45Spot is too high for optimal separation.
60:400.5~0.60Spot is near the solvent front.

Table 2: Column Chromatography Parameters and Expected Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Amount of Silica Gel 50 g
Crude Sample Load 1.25 g
Initial Mobile Phase 90:10 Hexane:Ethyl Acetate + 0.5% Triethylamine
Elution Gradient Stepwise or linear gradient from 10% to 40% Ethyl Acetate in Hexane
Fraction Size 20 mL
Expected Yield 85-95% (depending on crude purity)
Purity of Final Product (by HPLC) >98%

Visualizations

Experimental Workflow

experimental_workflow crude_product Crude N-(2-Aminophenyl)-4- methylbenzenesulfonamide tlc TLC Analysis for Solvent Optimization crude_product->tlc Determine Optimal Mobile Phase (Rf ~0.2-0.3) sample_loading Sample Loading crude_product->sample_loading column_prep Column Preparation (Slurry Packing with Silica Gel) column_prep->sample_loading elution Gradient Elution (Hexane:Ethyl Acetate + 0.5% TEA) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Solvent Evaporation (Rotary Evaporator) combine_fractions->solvent_evaporation pure_product Pure N-(2-Aminophenyl)-4- methylbenzenesulfonamide (>98%) solvent_evaporation->pure_product logical_relationship cluster_interactions Interactions Driving Separation cluster_elution Elution Order stationary_phase Stationary Phase (Silica Gel - Polar) mobile_phase Mobile Phase (Hexane:Ethyl Acetate - Non-polar to Moderately Polar) target_compound This compound (Moderately Polar) mobile_phase->target_compound Carries Compound target_compound->stationary_phase Moderate Adsorption elution_order Start (Low Polarity Mobile Phase) | V End (Higher Polarity Mobile Phase) impurities_nonpolar Non-polar Impurities impurities_nonpolar->stationary_phase Weak Adsorption impurities_polar Polar Impurities impurities_polar->stationary_phase Strong Adsorption triethylamine Triethylamine (Base) triethylamine->stationary_phase Deactivates Acidic Sites

Application Notes and Protocols: N-(2-Aminophenyl)-4-methylbenzenesulfonamide in the Synthesis of γ-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-(2-Aminophenyl)-4-methylbenzenesulfonamide as a key intermediate in the synthesis of novel γ-secretase inhibitors. Detailed protocols for the synthesis of a representative inhibitor and relevant biological assays are included to facilitate research and development in this critical therapeutic area.

Introduction to γ-Secretase Inhibition

γ-Secretase is a multi-subunit intramembrane protease complex that plays a crucial role in cellular signaling pathways, most notably the Notch and Amyloid Precursor Protein (APP) pathways. The cleavage of APP by γ-secretase is a critical step in the generation of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Consequently, the development of γ-secretase inhibitors (GSIs) has been a major focus of drug discovery efforts for neurodegenerative disorders and certain cancers where Notch signaling is dysregulated. Sulfonamide-based compounds have emerged as a promising class of GSIs.

Role of this compound

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. Its bifunctional nature, possessing both a primary aromatic amine and a sulfonamide moiety, allows for diverse chemical modifications to generate complex molecular architectures suitable for targeting the active site of γ-secretase. The tosyl group can provide crucial interactions within the enzyme's binding pocket, while the aminophenyl core allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways involving γ-secretase, highlighting the points of inhibition.

gamma_secretase_pathways cluster_app APP Processing Pathway cluster_notch Notch Signaling Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 fragment APP->C99 β-secretase (BACE1) Ab Amyloid-β (Aβ) (Pathogenic) C99->Ab γ-secretase AICD APP Intracellular Domain (AICD) C99->AICD γ-secretase Notch_receptor Notch Receptor S2_cleavage S2 Cleavage Product Notch_receptor->S2_cleavage ADAM protease NICD Notch Intracellular Domain (NICD) S2_cleavage->NICD γ-secretase Target_Genes Target Gene Transcription NICD->Target_Genes Translocates to nucleus Inhibitor γ-Secretase Inhibitor (e.g., Sulfonamide-based) Inhibitor->C99 Inhibits Inhibitor->S2_cleavage Inhibits

Fig. 1: Overview of APP and Notch signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzodiazepine-based γ-Secretase Inhibitor

This protocol describes a plausible synthetic route for a benzodiazepine-based γ-secretase inhibitor, utilizing this compound as a key starting material. The synthesis involves a condensation reaction followed by cyclization.

synthesis_workflow A N-(2-Aminophenyl)-4- methylbenzenesulfonamide R1 Acylation A->R1 B 2-Bromobenzoyl chloride B->R1 C Intermediate Amide R2 Intramolecular Cyclization C->R2 D Benzodiazepine-based γ-Secretase Inhibitor R1->C R2->D

Fig. 2: Synthetic workflow for a benzodiazepine-based GSI.

Materials:

  • This compound

  • 2-Bromobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Copper (I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Acylation. To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in dry DCM at 0 °C, add 2-bromobenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up 1. Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate amide. Purify by recrystallization or silica gel chromatography if necessary.

  • Step 2: Intramolecular Cyclization (Ullmann Condensation). To a solution of the intermediate amide (1.0 eq) in DMF, add CuI (0.2 eq) and K₂CO₃ (2.0 eq). Heat the mixture to 120 °C and stir for 24 hours.

  • Work-up 2. Cool the reaction to room temperature and pour into water. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification. Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexane) to afford the final benzodiazepine-based γ-secretase inhibitor.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of γ-secretase using a fluorogenic substrate.

Materials:

  • Solubilized γ-secretase enzyme preparation

  • Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP or Notch conjugated to a FRET pair)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 6.8, 2 mM EDTA, 0.25% CHAPSO)

  • Synthesized inhibitor compound

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation. Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • Assay Setup. In a 96-well plate, add the assay buffer. Then add the inhibitor solution (or DMSO for control).

  • Enzyme Addition. Add the γ-secretase enzyme preparation to each well.

  • Initiation. Initiate the reaction by adding the fluorogenic substrate.

  • Incubation. Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Measurement. Measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Aβ Production Assay (ELISA)

This assay quantifies the effect of the inhibitor on the production of Aβ peptides in a cellular context.

Materials:

  • HEK293 cells stably overexpressing human APP (HEK293-APP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compound

  • DMSO

  • Aβ40 and Aβ42 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding. Seed HEK293-APP cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment. Treat the cells with various concentrations of the synthesized inhibitor (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO).

  • Incubation. Incubate the cells for 24-48 hours.

  • Sample Collection. Collect the conditioned medium from each well.

  • ELISA. Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.

  • Data Analysis. Quantify the concentration of Aβ40 and Aβ42 in each sample. Calculate the percent reduction in Aβ production for each inhibitor concentration and determine the IC₅₀ values.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Synthesis Yield and Purity

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Intermediate AmideC₂₀H₁₇BrN₂O₃S461.33e.g., 85e.g., >95
Final InhibitorC₂₀H₁₆N₂O₃S380.42e.g., 60e.g., >98

Table 2: In Vitro and Cell-Based Assay Results

Compoundγ-Secretase IC₅₀ (nM)Aβ40 Reduction IC₅₀ (nM)Aβ42 Reduction IC₅₀ (nM)
Final Inhibitore.g., 15.2e.g., 25.8e.g., 21.5
Reference Compounde.g., 10.5e.g., 18.3e.g., 15.1

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel sulfonamide-based γ-secretase inhibitors. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further optimization of the chemical structure based on structure-activity relationship (SAR) studies can lead to the development of potent and selective inhibitors with therapeutic potential for Alzheimer's disease and other related disorders.

Application of N-(2-Aminophenyl)-4-methylbenzenesulfonamide in Monoamine Oxidase Inhibitor Synthesis: A Detailed Overview and Protocols Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Benzenesulfonamides as MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] The inhibition of these enzymes is a key therapeutic strategy for treating depression, Parkinson's disease, and other neurological conditions.[4] Benzenesulfonamide derivatives have emerged as a promising class of MAO inhibitors, with many exhibiting high potency and selectivity for either MAO-A or MAO-B.[1][5] The sulfonamide group often plays a critical role in the binding of these inhibitors to the active site of the MAO enzyme.[1]

General Synthesis of Benzenesulfonamide-Based MAO Inhibitors

The synthesis of benzenesulfonamide-based MAO inhibitors typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine or the modification of a pre-existing benzenesulfonamide scaffold. While a direct protocol for N-(2-Aminophenyl)-4-methylbenzenesulfonamide is not documented, a general synthetic approach can be extrapolated from related syntheses.

A plausible synthetic strategy could involve the acylation or alkylation of the amino group of this compound to introduce various pharmacophoric features known to enhance MAO inhibitory activity.

Synthesis_Pathway Start N-(2-Aminophenyl)-4- methylbenzenesulfonamide Intermediate N-Acyl/Alkyl Derivative Start->Intermediate Reaction Reagent Acylating/Alkylating Agent (e.g., R-COCl, R-X) Reagent->Intermediate MAOI Target MAO Inhibitor Intermediate->MAOI Further Modification (Optional)

A generalized synthetic pathway for MAO inhibitors.

Experimental Protocols

The following are representative experimental protocols for the synthesis of benzenesulfonamide derivatives with MAO inhibitory activity, adapted from the literature.

Protocol 1: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide[1]

This protocol describes the synthesis of a benzenesulfonamide derivative containing an oxazole moiety, which has shown selective MAO-B inhibition.

Step 1: Synthesis of 4-(2-Bromoacetyl)benzenesulfonamide

  • Materials: 4-Acetylbenzenesulfonamide, hydrobromic acid (33% in acetic acid), bromine.

  • Procedure: A solution of bromine in acetic acid is added dropwise to a suspension of 4-acetylbenzenesulfonamide in acetic acid. The mixture is stirred at 60 °C for 4 hours. After cooling, the precipitate is filtered, washed with diethyl ether, and dried to yield 4-(2-bromoacetyl)benzenesulfonamide.

Step 2: Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide

  • Materials: 4-(2-Bromoacetyl)benzenesulfonamide, acetamide.

  • Procedure: A mixture of 4-(2-bromoacetyl)benzenesulfonamide and an excess of acetamide is heated at 150 °C for 20 minutes. The reaction mixture is then cooled and diluted with cold water. The resulting precipitate is collected by filtration, washed with water, and air-dried to give 4-(2-methyloxazol-4-yl)benzenesulfonamide.

Protocol 2: General N-Arylation of Sulfonamides[6]

This protocol provides a general method for the N-arylation of sulfonamides, which can be adapted to synthesize a variety of N-aryl benzenesulfonamide derivatives.

  • Materials: Sulfonamide, sodium arylsulfinate, Copper(II) catalyst.

  • Procedure: The sulfonamide and sodium arylsulfinate are reacted in the presence of a catalytic amount of a Copper(II) salt. This method offers a direct route to N-aryl sulfonamides through a desulfitative pathway.

Quantitative Data on MAO Inhibition

The following table summarizes the in vitro MAO inhibitory activities of selected benzenesulfonamide derivatives from the literature.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.30.08 (for MAO-B)[1]
MAO-B3.4712.5 (for MAO-A)[1]
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-benzenesulfonamideMAO-B0.0027>37000[5]
Compound 9i (a benzothiazine-3-carbohydrazide 1,1-dioxide derivative)MAO-A0.11-[6]
Compound 3 (methyl 4-hydroxy-2H-benzo[e][7][8]thiazine-3-carboxylate 1,1-dioxide)MAO-B0.21-[6]

Mechanism of Action and Signaling Pathways

MAO inhibitors function by binding to the active site of the MAO enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and Parkinson's disease.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) MA->MAO Metabolism SynapticCleft Synaptic Cleft MA->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Signal Signal Transduction Receptor->Signal MAOI Benzenesulfonamide MAO Inhibitor MAOI->MAO Inhibition SynapticCleft->Receptor Binding

Mechanism of action of MAO inhibitors.

Experimental Workflow for MAO Inhibitor Development

The development of novel MAO inhibitors from a starting compound like this compound would typically follow a structured workflow.

Experimental_Workflow Start Compound Synthesis & Purification InVitro In Vitro MAO Inhibition Assay Start->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Docking Molecular Docking Studies InVitro->Docking ADMET In Vitro ADMET Screening InVitro->ADMET SAR->Start Optimization InVivo In Vivo Efficacy & Toxicology Studies ADMET->InVivo

A typical workflow for MAO inhibitor drug discovery.

Conclusion

While the direct application of this compound in the synthesis of monoamine oxidase inhibitors is not explicitly documented in the current scientific literature, the broader class of benzenesulfonamide derivatives represents a highly valuable and well-explored scaffold for the design of potent and selective MAO inhibitors. The protocols, data, and conceptual frameworks presented in this document, derived from research on structurally related compounds, provide a strong foundation for researchers and drug development professionals to explore the potential of novel benzenesulfonamide-based MAO inhibitors. Further investigation into the derivatization of this compound could lead to the discovery of new therapeutic agents for neurological disorders.

References

N-(2-Aminophenyl)-4-methylbenzenesulfonamide as a precursor for anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Sulfonamide Derivatives as Anticancer Agents

A Representative Study Based on a Structurally Related Precursor

Disclaimer: Extensive literature searches did not yield specific examples of N-(2-Aminophenyl)-4-methylbenzenesulfonamide being used as a direct precursor for the synthesis of anticancer agents. Therefore, these application notes provide a detailed protocol and data for the synthesis and evaluation of anticancer agents derived from a structurally related and widely used precursor, 4-aminobenzenesulfonamide (sulfanilamide) . This information is intended to serve as a representative example for researchers interested in the development of sulfonamide-based anticancer therapeutics.

Introduction: Sulfonamides in Cancer Therapy

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[1] Beyond their traditional use as antimicrobial agents, sulfonamide derivatives have emerged as a promising scaffold in anticancer drug discovery.[1][2] Their mechanisms of antitumor action are diverse and include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), disruption of the cell cycle, and anti-angiogenic effects.[1][3]

Human carbonic anhydrase IX (hCA IX) is a particularly attractive target for cancer therapy.[4] Its expression is highly upregulated in many solid tumors in response to hypoxia and contributes to the acidic tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[4] The development of selective hCA IX inhibitors is therefore a significant area of research. This document outlines the synthesis of novel benzenesulfonamide derivatives incorporating s-triazine linkers, designed to selectively inhibit hCA IX.[4]

Synthesis of Benzenesulfonamide-Triazine Derivatives

The following protocols are adapted from a study by Al-Salahi et al. (2022), which describes the synthesis of benzenesulfonamide-s-triazine conjugates with anticancer activity.[4]

Synthesis of Starting Material: 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzene-1-sulfonamide

The initial step involves the reaction of the precursor, 4-aminobenzenesulfonamide (sulfanilamide), with dicyandiamide.

Experimental Protocol:

  • A mixture of 4-aminobenzenesulfonamide (sulfanilamide) and dicyandiamide is prepared.

  • The reaction is carried out under acidic conditions (pH=2).[4]

  • The nucleophilic addition of the amino group of sulfanilamide to a cyano group of dicyandiamide yields the benzenesulfonamide biguanide intermediate.[4]

  • This intermediate is then cyclized to form the s-triazine ring.

  • The resulting product, 4-((4,6-diamino-1,3,5-triazin-2-yl)amino)benzene-1-sulfonamide, is purified for use in subsequent steps.

Synthesis of Target Compounds (Knoevenagel Condensation)

The target anticancer agents are synthesized via a Knoevenagel condensation between the s-triazine intermediate and various substituted benzaldehydes.

Experimental Protocol:

  • To a mixture of ethanol and DMF (1:1), add 1.0 mmol of the 4-amino-6-(cyanomethyl)-1,3,5-triazinylaminobenzenesulfonamide intermediate and 1.0 mmol of the appropriately substituted benzaldehyde.[4]

  • Add a catalytic amount of trimethylamine.[4]

  • Heat the reaction mixture under reflux.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform and methanol (9:1).[4]

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[4]

  • Filter the precipitate under vacuum and wash with methanol to yield the final compound.[4]

G cluster_synthesis Synthesis Workflow sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) biguanide Benzenesulfonamide Biguanide (Intermediate) sulfanilamide->biguanide + Dicyandiamide (Acidic conditions, pH=2) dicyandiamide Dicyandiamide triazine_intermediate 4-Amino-6-(cyanomethyl)-1,3,5-triazinylaminobenzenesulfonamide biguanide->triazine_intermediate Cyclocondensation final_product Target Benzenesulfonamide-Triazine Derivatives (e.g., Compound 12d, 12i) triazine_intermediate->final_product + Substituted Benzaldehyde (Knoevenagel Condensation) benzaldehyde Substituted Benzaldehyde

Synthetic route for benzenesulfonamide-triazine anticancer agents.

In Vitro Anticancer Activity

The synthesized compounds were evaluated for their anticancer activity against a panel of human cancer cell lines. The following table summarizes the growth inhibition percentage (GI%) for selected compounds against various cancer cell lines at a concentration of 10 µM.

Table 1: Anticancer Activity of Benzenesulfonamide-Triazine Derivatives

CompoundCancer Cell LineCell Line OriginGI%
12d MDA-MB-468Breast Cancer62%
CCRF-CEMLeukemia45%
RPMI-8226Leukemia42%
HCT-116Colon Cancer38%
12i MDA-MB-468Breast Cancer55%
CCRF-CEMLeukemia51%
MOLT-4Leukemia48%
HCT-116Colon Cancer40%

Data extracted from Al-Salahi et al. (2022).[4]

Further investigation into the most active compounds revealed their half-maximal inhibitory concentrations (IC50) under hypoxic conditions, which are relevant to the tumor microenvironment.

Table 2: IC50 Values of Lead Compounds under Hypoxic Conditions

CompoundCancer Cell LineIC50 (µM)
12d MDA-MB-468 (Breast Cancer)3.99 ± 0.21
CCRF-CEM (Leukemia)4.51 ± 0.24
12i MDA-MB-468 (Breast Cancer)1.48 ± 0.08
CCRF-CEM (Leukemia)9.83 ± 0.52

Data extracted from Al-Salahi et al. (2022).[4]

Mechanism of Action: Carbonic Anhydrase Inhibition and Apoptosis Induction

The primary mechanism of action for these benzenesulfonamide derivatives is the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX.

Table 3: Inhibition Constants (Ki) against hCA Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5a 884.3179.4134.8>10000
12d 215.4125.845.2876.3
12i 187.6110.338.8765.1
AAZ *25012.125.75.7

*Acetazolamide (AAZ) is a standard CA inhibitor.[4] Data extracted from Al-Salahi et al. (2022).[4]

The inhibition of hCA IX in the hypoxic tumor environment disrupts pH regulation, leading to intracellular acidification and subsequent induction of apoptosis. For instance, compound 12d was shown to arrest the cell cycle in the G0-G1 and S phases in MDA-MB-468 breast cancer cells and induce apoptosis, as indicated by an increase in the levels of cleaved caspases 3 and 9.[4]

G cluster_pathway Proposed Mechanism of Action compound Benzenesulfonamide-Triazine Derivative (e.g., 12d) hCAIX hCA IX (Tumor Associated) compound->hCAIX Inhibition pH_regulation Extracellular Acidification & Intracellular pH Maintenance compound->pH_regulation Disrupts cell_cycle_arrest Cell Cycle Arrest (G0-G1 and S phases) compound->cell_cycle_arrest Induces hCAIX->pH_regulation Catalyzes apoptosis Apoptosis pH_regulation->apoptosis Leads to caspases Increased Cleaved Caspase 3 & 9 apoptosis->caspases Mediated by

Signaling pathway of benzenesulfonamide-triazine derivatives.

Conclusion and Future Directions

The use of 4-aminobenzenesulfonamide as a precursor allows for the synthesis of potent anticancer agents with a clear mechanism of action. The s-triazine linker appears to be a favorable scaffold for enhancing hCA IX inhibition and anticancer activity.[4] Future research could explore further structural modifications to improve selectivity and potency, as well as in vivo studies to validate the therapeutic potential of these compounds. While this compound itself is not a widely documented precursor, the principles and protocols outlined here for a related sulfonamide provide a solid foundation for the design and synthesis of novel anticancer drug candidates.

References

Application Notes and Protocols: Derivatization of N-(2-Aminophenyl)-4-methylbenzenesulfonamide for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is a versatile scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine ortho to the sulfonamide linkage provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives, including Schiff bases, amides, and heterocyclic compounds, have shown promise in a range of biological applications, including anticancer and antimicrobial therapies. This document provides detailed protocols for the synthesis of various derivatives of this compound and their subsequent biological screening.

Synthetic Protocols

The derivatization of this compound primarily targets the reactive 2-amino group. The following protocols detail the synthesis of Schiff base and amide derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives can be prepared by the acylation of the 2-amino group with various acyl chlorides or carboxylic acids.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Pyridine or triethylamine (base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.

Biological Screening Protocols

The synthesized derivatives can be screened for various biological activities. The following are standard protocols for anticancer and antimicrobial screening.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values (the concentration that inhibits 50% of cell growth).[1]

Protocol 4: Antimicrobial Screening (Agar Disc Diffusion Method)

This method assesses the susceptibility of microorganisms to the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs

  • Sterile swabs

  • Petri dishes

Procedure:

  • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate.

  • Impregnate sterile filter paper discs with known concentrations of the test compounds.

  • Place the discs on the surface of the inoculated agar plates.

  • Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic/antifungal).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 25-30°C for 48-72 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCell LineIC50 (µM)
1a Schiff Base4-ChlorophenylMCF-715.2
1b Schiff Base4-MethoxyphenylMCF-722.5
1c Schiff Base2-HydroxyphenylHepG218.9
2a AmideAcetylMCF-7> 100
2b AmideBenzoylHepG245.7

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeR GroupS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
1a Schiff Base4-Chlorophenyl181512
1b Schiff Base4-Methoxyphenyl141110
1d Schiff Base2-FurylModerate ActivityModerate ActivityNo Activity
2a AmideAcetyl87No Activity
2c Amide4-Nitrobenzoyl201815
Metal Complex of 1d Cu(II) Complex2-FurylEnhanced ActivityEnhanced ActivityModerate Activity

Note: This table includes qualitative and representative quantitative data. Specific zone of inhibition measurements should be recorded from experimental results. The activity of metal complexes of Schiff base derivatives has been noted to be enhanced compared to the free ligand.[2]

Signaling Pathways and Experimental Workflows

Visualization of experimental workflows and potential biological mechanisms can aid in understanding the structure-activity relationships of the synthesized compounds.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start N-(2-Aminophenyl)-4- methylbenzenesulfonamide schiff_base Schiff Base Derivatives start->schiff_base Condensation amide Amide Derivatives start->amide Acylation aldehyde Aldehyde/ Ketone aldehyde->schiff_base acyl_chloride Acyl Chloride/ Carboxylic Acid acyl_chloride->amide anticancer Anticancer Screening (MTT Assay) schiff_base->anticancer antimicrobial Antimicrobial Screening (Disc Diffusion) schiff_base->antimicrobial amide->anticancer amide->antimicrobial data_table Data Tabulation (IC50 / Zone of Inhibition) anticancer->data_table antimicrobial->data_table sar Structure-Activity Relationship (SAR) data_table->sar

Caption: Experimental workflow for synthesis and biological screening.

Potential Anticancer Signaling Pathway: MAPK/ERK Pathway

Some sulfonamide derivatives have been shown to induce apoptosis in cancer cells by activating the p38/ERK Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]

MAPK_pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects compound Sulfonamide Derivative stress Cellular Stress compound->stress ask1 ASK1 stress->ask1 mkk3_6 MKK3/6 ask1->mkk3_6 mek1_2 MEK1/2 ask1->mek1_2 p38 p38 mkk3_6->p38 Phosphorylation erk1_2 ERK1/2 mek1_2->erk1_2 Phosphorylation caspases Caspase Activation (Caspase-3, -8, -9) p38->caspases erk1_2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: MAPK/ERK signaling pathway activation by sulfonamides.

Potential Anticancer Signaling Pathway: PI3K/Akt Pathway

Sulfonamide derivatives have also been identified as inhibitors of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[4]

PI3K_Akt_pathway cluster_pi3k PI3K Signaling cluster_akt Akt Activation cluster_downstream Downstream Effects compound Sulfonamide Derivative akt Akt compound->akt Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation pip3->akt Recruitment pdk1 PDK1 pip3->pdk1 Recruitment cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition pdk1->akt Phosphorylation

Caption: PI3K/Akt signaling pathway inhibition by sulfonamides.

References

Application Note: A Scalable and Efficient Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described method is robust, scalable, and offers a high yield of the desired product with excellent purity. This document includes a comprehensive experimental protocol, safety guidelines, and data presented in a clear, tabular format for easy reference.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This protocol details a reliable method for the preparation of this compound from readily available starting materials: o-phenylenediamine and p-toluenesulfonyl chloride.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of o-phenylenediamine on the sulfonyl chloride of p-toluenesulfonyl chloride, forming a stable sulfonamide bond.

Synthesis_Workflow Experimental Workflow for Synthesis start Start dissolve_amine Dissolve o-phenylenediamine in DCM start->dissolve_amine cool Cool solution to 0-5 °C dissolve_amine->cool prepare_tosyl Prepare solution of p-toluenesulfonyl chloride in pyridine addition Slowly add tosyl chloride solution prepare_tosyl->addition react Stir at room temperature for 12-16 h addition->react workup Aqueous work-up (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from ethanol concentrate->purify dry_product Dry final product purify->dry_product end End dry_product->end Logical_Relationships Key Step Relationships in Synthesis cluster_inputs Inputs cluster_outputs Outputs Reaction Sulfonamide Bond Formation Purification Isolation of Pure Product Reaction->Purification Byproducts Pyridine Hydrochloride Reaction->Byproducts Product N-(2-Aminophenyl)-4- methylbenzenesulfonamide Purification->Product Analysis Characterization and Quality Control Reactants o-Phenylenediamine p-Toluenesulfonyl Chloride Reactants->Reaction Solvent_Base DCM Pyridine Solvent_Base->Reaction Product->Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the primary challenges encountered during this synthesis?

A2: A key challenge is controlling the selectivity of the sulfonylation reaction. Since o-phenylenediamine has two amino groups, there is a possibility of forming the mono-sulfonated desired product as well as a di-sulfonated byproduct. Optimizing the molar ratio of reactants and reaction temperature is crucial to maximize the yield of the mono-sulfonated product.[1] Other common issues include incomplete reactions leading to low yields and the presence of unreacted starting materials in the final product.

Q3: How can I purify the crude this compound?

A3: Purification can be effectively achieved through recrystallization from a suitable solvent.[1] Column chromatography using silica gel is another common and effective method to separate the desired product from starting materials and byproducts, especially the di-sulfonated impurity, due to polarity differences.[1]

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the product?

A4: Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of the reaction to ensure it goes to completion.[1] To verify the identity and purity of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low Yield Incomplete Reaction - Monitor the reaction progress using TLC to ensure completion. - Increase the reaction time or moderately increase the temperature, while monitoring for potential product degradation.
Formation of Di-sulfonated Byproduct - Use a 1:1 molar ratio of o-phenylenediamine to p-toluenesulfonyl chloride. - Add the p-toluenesulfonyl chloride solution dropwise to the o-phenylenediamine solution at a controlled, low temperature to manage the reaction rate.[1]
Product Loss During Workup - Optimize the extraction solvents to ensure efficient separation of the product from the aqueous phase. - Carefully adjust the pH during the aqueous workup to minimize the solubility of the product in the aqueous layer.
Presence of Impurities Unreacted Starting Materials - Ensure the reaction proceeds to completion by monitoring with TLC.[1] - Adjust the stoichiometry of the reactants; a slight excess of one reactant might be necessary to consume the other completely.
Formation of N,N'-bis(4-methylbenzenesulfonyl)-1,2-benzenediamine (Di-sulfonated byproduct) - As mentioned previously, precise control of stoichiometry and maintaining a low reaction temperature are critical.[1] - This byproduct can typically be separated by column chromatography due to its different polarity compared to the mono-sulfonated product.[1]
Hydrolysis of p-toluenesulfonyl chloride - Ensure that all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride to p-toluenesulfonic acid.
Product is an intractable oil or fails to crystallize Presence of impurities - Impurities can inhibit crystallization. Attempt to purify the crude product by column chromatography before recrystallization.
Inappropriate recrystallization solvent - Experiment with different solvent systems for recrystallization. Common choices include ethanol/water or ethyl acetate/hexane mixtures.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the synthesis of analogous sulfonamides. Optimization may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, like triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.[1]

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1 equivalent) in the same solvent in the dropping funnel. Cool the flask containing the o-phenylenediamine solution in an ice bath.

  • Reaction: Add the p-toluenesulfonyl chloride solution dropwise to the stirred o-phenylenediamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification o-phenylenediamine o-phenylenediamine Reaction_Vessel Reaction at 0°C to rt o-phenylenediamine->Reaction_Vessel p-toluenesulfonyl_chloride p-toluenesulfonyl_chloride p-toluenesulfonyl_chloride->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time/temperature Incomplete->Action_Incomplete Check_Stoichiometry Check Stoichiometry & Reagent Purity Complete->Check_Stoichiometry End Yield Improved Action_Incomplete->End Incorrect_Stoichiometry Incorrect Stoichiometry or Impure Reagents Check_Stoichiometry->Incorrect_Stoichiometry No Correct_Stoichiometry Stoichiometry & Purity OK Check_Stoichiometry->Correct_Stoichiometry Yes Action_Stoichiometry Verify reactant amounts and purity Incorrect_Stoichiometry->Action_Stoichiometry Check_Side_Reaction Is there evidence of a di-sulfonated byproduct? (Check TLC/NMR) Correct_Stoichiometry->Check_Side_Reaction Action_Stoichiometry->End Side_Reaction Di-sulfonation Occurred Check_Side_Reaction->Side_Reaction Yes No_Side_Reaction Minimal Side Reaction Check_Side_Reaction->No_Side_Reaction No Action_Side_Reaction Optimize reaction conditions (lower temp, slow addition) Side_Reaction->Action_Side_Reaction Check_Workup Review Workup Procedure No_Side_Reaction->Check_Workup Action_Side_Reaction->End Check_Workup->End

Caption: A logical flow for diagnosing and addressing low product yield.

References

Technical Support Center: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low to No Yield of Desired Product Poor quality of starting materials: o-phenylenediamine can oxidize and darken on storage. Tosyl chloride can degrade upon exposure to moisture.Use freshly purified o-phenylenediamine. Ensure tosyl chloride is of high purity and handled under anhydrous conditions.
Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation.
Suboptimal reaction conditions: Incorrect solvent or base.Ensure the use of a suitable solvent in which the starting materials are soluble, such as pyridine or dichloromethane (DCM). A base like pyridine or triethylamine is necessary to neutralize the HCl generated during the reaction.[1]
Presence of Significant Byproducts Formation of di-tosylated byproduct: The primary challenge in this synthesis is the potential for the di-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)-o-phenylenediamine, to form. This occurs when both amino groups of o-phenylenediamine react with tosyl chloride.[1]Carefully control the stoichiometry by using a 1:1 molar ratio of o-phenylenediamine to tosyl chloride. Add the tosyl chloride solution dropwise to the o-phenylenediamine solution at a controlled temperature (e.g., 0-5 °C) to favor mono-tosylation.
Formation of tri-tosylated byproduct: Under certain conditions, a third tosyl group can be added.[1]This is less common but can be avoided by maintaining a strict 1:1 stoichiometry and avoiding excessive reaction times and temperatures.
Difficulty in Product Purification Co-elution of product and byproducts: The polarity of the mono- and di-tosylated products can be similar, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.
Product loss during workup: The product may have some solubility in the aqueous phase during extraction.Ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product before extraction. Use an appropriate organic solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common byproduct is the di-tosylated derivative, N,N'-bis(p-toluenesulfonyl)-o-phenylenediamine.[1] This is due to the presence of two amino groups in the starting material, o-phenylenediamine, both of which can react with tosyl chloride.

Q2: How can I minimize the formation of the di-tosylated byproduct?

A2: To minimize the formation of the di-tosylated byproduct, it is crucial to control the reaction stoichiometry and conditions. Use a strict 1:1 molar ratio of o-phenylenediamine to tosyl chloride. The slow, dropwise addition of tosyl chloride to a cooled solution of o-phenylenediamine is also recommended to maintain a low concentration of the tosyl chloride and favor the mono-substituted product.

Q3: What analytical techniques can be used to monitor the reaction and identify the products?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of products. The desired product and byproducts can be further characterized and their purity assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Tosyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is a flammable and toxic liquid that should also be handled in a fume hood. o-Phenylenediamine is toxic and a suspected mutagen. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

The formation of the desired mono-tosylated product versus the di-tosylated byproduct is highly dependent on the stoichiometry of the reactants. The following table summarizes the expected major products under different molar ratios of o-phenylenediamine to tosyl chloride.

Molar Ratio (o-phenylenediamine : Tosyl Chloride)Expected Major Product(s)Reference(s)
1 : 1This compound (mono-tosylated)
1 : 2N,N'-bis(p-toluenesulfonyl)-o-phenylenediamine (di-tosylated)[1]
1 : >2Potential for tri-tosylated byproducts in addition to the di-tosylated product[1]

Experimental Protocols

Synthesis of this compound (Mono-tosylation)

This protocol is adapted from general procedures for the selective tosylation of diamines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) in pyridine or dichloromethane (DCM) containing triethylamine (1.1 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled o-phenylenediamine solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, pour the mixture into cold water. If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Reaction_Pathway OPD o-Phenylenediamine Mono N-(2-Aminophenyl)-4- methylbenzenesulfonamide (Desired Product) OPD->Mono 1 eq. TsCl TsCl Tosyl Chloride Di N,N'-bis(p-toluenesulfonyl)- o-phenylenediamine (Byproduct) Mono->Di 1 eq. TsCl Troubleshooting_Workflow Start Start Synthesis CheckPurity Check Reagent Purity Start->CheckPurity ControlStoichiometry Control Stoichiometry (1:1) CheckPurity->ControlStoichiometry [Purity OK] LowYield Low/No Yield CheckPurity->LowYield [Purity Poor] SlowAddition Slow Addition of TsCl at 0-5 °C ControlStoichiometry->SlowAddition Byproducts Significant Byproducts ControlStoichiometry->Byproducts [Incorrect Ratio] MonitorTLC Monitor Reaction by TLC SlowAddition->MonitorTLC SlowAddition->Byproducts [Fast Addition/ Higher Temp] ReactionComplete Reaction Complete? MonitorTLC->ReactionComplete ReactionComplete->MonitorTLC [No, continue] Workup Aqueous Workup ReactionComplete->Workup [Yes] ReactionComplete->LowYield [Incomplete] Purification Purification (Column/Recrystallization) Workup->Purification PureProduct Pure Product Purification->PureProduct [Successful] Purification->Byproducts [Separation Issues]

References

Technical Support Center: Optimizing N-(2-Aminophenyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound? A1: The main challenge is achieving selective mono-sulfonylation of the o-phenylenediamine starting material. Due to the presence of two nucleophilic amino groups, the formation of the di-tosylated byproduct, N,N'-(1,2-phenylene)bis(4-methylbenzenesulfonamide), is a common issue.[1][2] Controlling the reaction stoichiometry and conditions is critical to maximize the yield of the desired mono-substituted product.[1]

Q2: How can the progress of the reaction be effectively monitored? A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to distinguish between the o-phenylenediamine starting material, the desired this compound product, and the di-tosylated byproduct.[1] Spots can be visualized under UV light.

Q3: What are the most critical parameters to control for optimal yield? A3: The most critical parameters are the stoichiometry of reactants, reaction temperature, and the rate of addition of the tosyl chloride.[1] Using a 1:1 or slightly less than a 1:1 molar ratio of tosyl chloride to o-phenylenediamine, maintaining a low temperature (e.g., 0 °C), and adding the tosyl chloride solution dropwise are crucial for favoring mono-sulfonylation.[1] The choice of base and solvent also plays a significant role.[3][4]

Q4: Is it necessary to use a protecting group for one of the amino groups? A4: While protecting one amino group would ensure mono-substitution, it adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield. For this specific synthesis, direct selective sulfonylation under controlled conditions is the more common and efficient approach.[1] Careful control of stoichiometry and reaction conditions can provide good yields of the mono-tosylated product without the need for protecting groups.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield • Inactive reagents (e.g., hydrolyzed tosyl chloride). • Incorrect reaction temperature. • Insufficient reaction time. • Inappropriate choice of base or solvent.• Use fresh or purified tosyl chloride and o-phenylenediamine. Ensure the base is not carbonated (if solid). • Start the reaction at 0°C and allow it to warm to room temperature slowly.[1] • Monitor the reaction by TLC to determine the optimal reaction time.[1] • Screen different bases (e.g., pyridine, triethylamine) and solvents (e.g., DCM, THF, pyridine).[3][6]
Significant Amount of Di-tosylated Byproduct • Excess of tosyl chloride used. • Reaction temperature is too high. • Rapid addition of tosyl chloride.• Use a precise 1:1 or slightly sub-stoichiometric (e.g., 0.95 eq) amount of tosyl chloride relative to o-phenylenediamine.[1] • Maintain the reaction temperature at 0°C during the addition of tosyl chloride.[1] • Add the tosyl chloride solution dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.[1]
Formation of a Dark Tar-like Substance • Reaction temperature is too high. • Prolonged reaction time. • Oxidation of o-phenylenediamine.[4]• Lower the reaction temperature.[4] • Optimize the reaction time by closely monitoring with TLC.[4] • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Difficulty in Product Purification • Presence of unreacted starting materials and the di-tosylated byproduct. • Formation of multiple side products.[4]• Optimize reaction conditions to minimize byproducts.[4] • Employ column chromatography on silica gel for purification. A gradient elution with ethyl acetate in hexane is often effective.[1][7] • Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to purify the final product.[7]

Optimizing Reaction Conditions

The yield of this compound is highly dependent on reaction parameters. The following table summarizes expected outcomes based on different conditions, derived from established chemical principles.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
TsCl:Diamine Ratio 1.2 : 11 : 1 0.95 : 1A 1:1 or slightly sub-stoichiometric ratio (Condition B/C) is optimal to minimize the formation of the di-tosylated byproduct.[1] An excess of TsCl (A) will significantly increase di-tosylation.
Temperature 50 °CRoom Temp.0 °C Low temperature (Condition C) is crucial. It reduces the rate of the second sulfonylation reaction, thereby increasing selectivity for the mono-substituted product.[1]
Solvent WaterEthanolPyridine or DCM A non-protic solvent like Dichloromethane (DCM) is common.[7] Pyridine can act as both the solvent and the base, which can be very effective.[2][6][8]
Base Na₂CO₃Triethylamine (TEA) PyridineAn organic base like TEA or pyridine is typically used to neutralize the HCl formed during the reaction.[6][7] Pyridine is often preferred as it can also act as a catalyst.

Experimental Protocols

Detailed Protocol for Selective Mono-tosylation

This protocol is a general guideline and may require optimization.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (0.95 - 1.0 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (1.1 eq)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 eq) in anhydrous pyridine or anhydrous DCM. If using DCM, add triethylamine (1.1 eq).[1][7]

  • Cooling: Cool the mixture to 0°C in an ice-water bath with vigorous stirring.[1]

  • Reagent Addition: In a separate flask, dissolve tosyl chloride (0.95 eq) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the cooled o-phenylenediamine solution over 1-2 hours, ensuring the temperature remains at 0°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction's completion by TLC.[1]

  • Work-up:

    • Quench the reaction by adding cold water.

    • If DCM was used as the solvent, dilute the mixture with more DCM. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated aqueous NaHCO₃, and finally brine.[1][7]

    • If pyridine was used as the solvent, it can be removed under reduced pressure, and the residue can be taken up in DCM or ethyl acetate to proceed with the washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][7]

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1][7] Combine the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis setup Reaction Setup - Dissolve o-phenylenediamine in solvent - Add base (if needed) - Cool to 0°C addition Slow Addition - Add tosyl chloride solution dropwise - Maintain 0°C setup->addition reaction Reaction - Warm to room temperature - Stir for 2-6 hours - Monitor by TLC addition->reaction workup Aqueous Work-up - Quench with water - Extract with organic solvent - Wash with HCl, NaHCO₃, Brine reaction->workup dry Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent workup->dry purify Purification - Column Chromatography or - Recrystallization dry->purify product Final Product N-(2-Aminophenyl)-4- methylbenzenesulfonamide purify->product

Caption: Synthesis workflow from setup to final product.

Troubleshooting Logic Diagram

G Troubleshooting Flowchart for Synthesis Optimization start Start: Low Yield or Impure Product check_reagents Check Reagent Quality - Fresh TsCl? - Pure Diamine? - Anhydrous Solvent? start->check_reagents check_conditions Review Reaction Conditions - Temp at 0°C during addition? - Slow, dropwise addition? - Correct Stoichiometry? check_reagents->check_conditions  Yes sol_reagents Solution: - Use fresh/purified reagents - Ensure inert atmosphere check_reagents->sol_reagents No   check_workup Analyze Work-up & Purification - Correct washing steps? - Effective chromatography? check_conditions->check_workup  Yes sol_conditions Solution: - Strictly control temp at 0°C - Slow down TsCl addition rate - Use 1:1 or <1:1 ratio of TsCl check_conditions->sol_conditions No   sol_workup Solution: - Adjust pH during extraction - Optimize chromatography solvent system - Consider recrystallization check_workup->sol_workup No   success Successful Synthesis check_workup->success  Yes sol_reagents->start sol_conditions->start sol_workup->start

Caption: A logical guide for troubleshooting common issues.

References

Technical Support Center: Purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS: 3624-90-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities often originate from the starting materials and potential side reactions during synthesis. Key impurities to be aware of include:

  • Unreacted Starting Materials: Residual o-phenylenediamine and p-toluenesulfonyl chloride.

  • Di-substituted Byproduct: N,N'-bis(4-methylbenzenesulfonyl)-1,2-phenylenediamine can form if the stoichiometry is not carefully controlled.[1]

  • Oxidation Products: The free amino group is susceptible to oxidation, which can lead to colored impurities.

Q2: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I decolorize it?

A2: A colored product often indicates the presence of oxidized impurities. To decolorize the compound, you can employ the following techniques:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool and crystallize.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography can be effective in separating the colored impurities from the desired product.

Q3: I am observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. What could be the reason and how can I resolve this?

A3: Streaking is a common issue when purifying compounds containing basic functional groups like the primary amine in this compound on silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine. To mitigate this:

  • Deactivate the Silica Gel: Prepare the eluent for column chromatography with a small percentage (e.g., 1-3%) of a basic modifier like triethylamine or pyridine. This will neutralize the acidic sites on the silica gel, leading to better peak shape and separation.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

Q4: What are suitable solvent systems for the recrystallization of this compound?

A4: Based on the polarity of the molecule, polar solvents or solvent mixtures are generally effective. Good starting points for solvent screening include:

  • Ethanol: This is a commonly used solvent for recrystallizing sulfonamides.[2]

  • Ethanol/Water Mixture: A mixed solvent system of ethanol and water can be very effective. The compound is dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. The solution is then reheated to clarity and allowed to cool slowly.[3]

  • Methanol: Light brown needles of a similar compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, have been successfully grown from methanol.[4]

Troubleshooting Guides

Recrystallization
IssuePossible CauseSuggested Solution
Oiling Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated.Use a lower boiling point solvent. / Reduce the initial concentration of the compound in the solvent. / Try a different solvent system.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. / The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. / Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution. / Scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery of Purified Product Too much solvent was used for dissolution. / The crystals were washed with a solvent in which they are too soluble. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution. / Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. / Ensure the filtration apparatus is pre-heated before hot filtration.
Product is Still Impure After Recrystallization Impurities have similar solubility to the product. / Inefficient removal of mother liquor.Perform a second recrystallization. / Try a different solvent system. / Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Column Chromatography
IssuePossible CauseSuggested Solution
Poor Separation of Compound from Impurities Inappropriate eluent polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of diethyl ether and dichloromethane.[1]
Compound is Stuck on the Column The eluent is not polar enough. / Strong interaction between the basic amine and acidic silica.Gradually increase the polarity of the eluent. / Add 1-3% triethylamine or pyridine to the eluent to reduce interactions with the silica gel.
Compound Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the eluent system.
Multiple Fractions Containing the Desired Product The column was overloaded with the crude sample. / The elution was too fast.Use a larger column or reduce the amount of sample loaded. / Decrease the flow rate of the eluent.

Data Presentation

Table 1: Summary of Purification Methods and Outcomes

Purification MethodDetailsYield (%)Purity/AppearanceReference
Column ChromatographyStationary Phase: Silica Gel; Eluent: Diethyl ether/Dichloromethane (20:80 then 50:50)64White solid[1]
WashingWashed with water after reaction in pyridine. (For N,N'-1,2-Phenylenebis(4-methylbenzenesulfonamide))84Off-white solid[1]
RecrystallizationSolvent: Ethanol (For a similar sulfonamide)~83-90Colorless small crystals[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported successful purification of this compound.[1]

1. Materials:

  • Crude this compound
  • Silica gel (for column chromatography)
  • Dichloromethane (CH₂Cl₂)
  • Diethyl ether (Et₂O)
  • Triethylamine (optional, if streaking is observed)
  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of diethyl ether and dichloromethane to determine the optimal eluent system for separation. An ideal Rf value for the product is typically between 0.2 and 0.4.
  • Column Preparation: Prepare a silica gel column using the chosen eluent system.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
  • Elution:
  • Begin elution with a less polar solvent mixture (e.g., 20:80 diethyl ether/dichloromethane).
  • Gradually increase the polarity of the eluent (e.g., to 50:50 diethyl ether/dichloromethane) to elute the desired compound.
  • Troubleshooting Note: If streaking is observed on the TLC, add 1% triethylamine to the eluent system.
  • Fraction Collection: Collect fractions and monitor them by TLC.
  • Isolation: Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified this compound as a white solid.

Protocol 2: Purification by Recrystallization

This protocol is a general procedure for the recrystallization of sulfonamides containing a free amino group, using an ethanol/water solvent system.

1. Materials:

  • Crude this compound
  • Ethanol (95% or absolute)
  • Deionized water
  • Activated charcoal (optional)
  • Erlenmeyer flask, heating mantle or hot plate, filtration apparatus

2. Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
  • Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes persistently turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start o-Phenylenediamine + p-Toluenesulfonyl Chloride reaction Reaction in Dichloromethane with Triethylamine start->reaction crude Crude Product reaction->crude purification_choice Choose Purification Method crude->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Minor Impurities analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure N-(2-Aminophenyl)-4- methylbenzenesulfonamide analysis->pure_product troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues start Purification Issue Observed oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield_recryst Low Yield start->low_yield_recryst streaking Streaking/Tailing start->streaking poor_separation Poor Separation start->poor_separation stuck_on_column Compound Stuck start->stuck_on_column solution1 Use different solvent Reduce concentration oiling_out->solution1 solution2 Concentrate solution Add anti-solvent Scratch flask no_crystals->solution2 solution3 Minimize solvent volume Wash with cold solvent low_yield_recryst->solution3 solution4 Add Triethylamine to eluent Use Alumina streaking->solution4 solution5 Optimize eluent polarity via TLC poor_separation->solution5 solution6 Increase eluent polarity Add Triethylamine stuck_on_column->solution6

References

Technical Support Center: Sulfonamide Synthesis from 2-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides from 2-phenylenediamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonamide synthesis using 2-phenylenediamine is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. A primary challenge is the potential for multiple side reactions due to the presence of two amino groups in 2-phenylenediamine. Here are common causes and solutions:

  • Incomplete Reaction: Ensure your starting materials, particularly the sulfonyl chloride, are pure and anhydrous. Sulfonyl chlorides are moisture-sensitive and can hydrolyze. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. While the reaction is often carried out at room temperature, gentle heating might be necessary for less reactive sulfonyl chlorides. However, excessive heat can promote side reactions.

  • Formation of Di-substituted Byproduct: The formation of the di-sulfonated product is a common cause of low yields for the desired mono-sulfonamide. Carefully controlling the stoichiometry of your reactants is crucial. A 1:1 molar ratio of 2-phenylenediamine to the sulfonyl chloride is a good starting point to favor mono-sulfonylation.

  • Purification Losses: The workup and purification steps can lead to significant product loss. Optimize your extraction and recrystallization solvents to maximize recovery.

Q2: I am observing the formation of a significant amount of a di-sulfonated byproduct. How can I selectively synthesize the mono-sulfonamide?

A2: Achieving selective mono-sulfonylation of 2-phenylenediamine is a common challenge. The two amino groups have similar reactivity, leading to the formation of N,N'-bis(sulfonyl)-1,2-phenylenediamine. Here are strategies to improve selectivity:

  • Control of Stoichiometry: This is the most direct method. Using one equivalent of the sulfonyl chloride relative to the 2-phenylenediamine will statistically favor the formation of the mono-sulfonated product.

  • Slow Addition of the Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the solution of 2-phenylenediamine at a controlled temperature (e.g., 0 °C) can help to minimize the formation of the di-substituted product.

  • Use of a Protecting Group: For applications requiring very high selectivity, a protecting group strategy can be employed. One of the amino groups can be protected, for example, as an amide. The sulfonylation is then performed on the remaining free amino group, followed by deprotection. Common protecting groups for amines include acetyl or Boc groups.

Q3: What is a reliable method for purifying the N-(2-aminophenyl)sulfonamide product?

A3: Purification can be challenging due to the potential presence of unreacted starting materials, the di-sulfonated byproduct, and other impurities. A combination of techniques is often most effective:

  • Aqueous Workup: After the reaction, a standard aqueous workup can help to remove some impurities. This typically involves washing the organic layer with a dilute acid solution to remove any unreacted 2-phenylenediamine, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove any residual sulfonyl chloride (as the sulfonic acid).

  • Recrystallization: Recrystallization is a powerful technique for purifying the solid product. The choice of solvent is critical. A solvent system in which the desired mono-sulfonamide has good solubility at high temperatures and poor solubility at low temperatures, while the di-sulfonamide byproduct has different solubility characteristics, should be chosen. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A solvent gradient (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the mono-sulfonated product from the di-sulfonated byproduct and other impurities. The progress of the separation can be monitored by TLC.

Data Presentation

Table 1: Illustrative Yields of Mono- vs. Di-sulfonated Products with Varying Stoichiometry

Molar Ratio (2-Phenylenediamine : Tosyl Chloride)Expected Major ProductIllustrative Yield of Mono-sulfonamideIllustrative Yield of Di-sulfonamide
1 : 1N-(2-aminophenyl)tosylamide50-70%10-20%
1 : 2.2N,N'-bis(tosyl)-1,2-phenylenediamine<10%>80%

Note: These are illustrative yields based on general principles of organic synthesis and qualitative descriptions found in the literature. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-sulfonylation of 2-Phenylenediamine

This protocol is adapted from procedures for the sulfonylation of substituted o-phenylenediamines and provides a general method for the synthesis of N-(2-aminophenyl)sulfonamides.[1]

Materials:

  • 2-Phenylenediamine

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylenediamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Phenylenediamine 2-Phenylenediamine Reaction_Mixture Reaction Mixture (0°C to RT) 2-Phenylenediamine->Reaction_Mixture Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture DCM DCM DCM->Reaction_Mixture Quench Quench (Water) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure Mono-sulfonamide Recrystallization->Final_Product Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of N-(2-aminophenyl)sulfonamide.

troubleshooting_guide Start Low Yield or Impure Product Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents No Check_Stoichiometry Stoichiometry Correct? Check_Purity->Check_Stoichiometry Yes Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry Use 1:1 Amine: Sulfonyl Chloride Check_Stoichiometry->Adjust_Stoichiometry No Check_TLC Reaction Complete by TLC? Check_Stoichiometry->Check_TLC Yes Adjust_Stoichiometry->Check_TLC Increase_Time_Temp Increase Reaction Time/Temperature Check_TLC->Increase_Time_Temp No Di-sulfonamide_Observed Di-sulfonamide Observed? Check_TLC->Di-sulfonamide_Observed Yes Increase_Time_Temp->Di-sulfonamide_Observed Slow_Addition Slow Addition of Sulfonyl Chloride at 0°C Di-sulfonamide_Observed->Slow_Addition Yes Optimize_Purification Optimize Purification (Recrystallization/ Chromatography) Di-sulfonamide_Observed->Optimize_Purification No Slow_Addition->Optimize_Purification Pure_Product Pure Product Obtained Optimize_Purification->Pure_Product

Caption: Troubleshooting decision tree for sulfonamide synthesis from 2-phenylenediamine.

References

Technical Support Center: Sulfonylation of 2-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of 2-phenylenediamine. Our focus is to help you mitigate the common side reaction of di-sulfonylation and achieve selective mono-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is di-sulfonylation and why is it a common problem with 2-phenylenediamine?

A1: Di-sulfonylation is the reaction of both amino groups in 2-phenylenediamine with a sulfonyl chloride, resulting in the formation of a di-sulfonylated product. This occurs because after the first amino group is sulfonated to form the desired mono-sulfonamide, the remaining N-H proton on the sulfonamide is acidic. In the presence of a base, this proton can be removed, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.

Q2: What are the key experimental parameters to control for achieving selective mono-sulfonylation?

A2: The selectivity between mono- and di-sulfonylation is primarily influenced by three factors:

  • Stoichiometry: The molar ratio of 2-phenylenediamine to the sulfonyl chloride is critical.

  • Temperature: Reaction temperature affects the rates of both the desired and undesired reactions.

  • Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture plays a significant role in controlling the local concentration of the electrophile.

Q3: Can both amino groups of 2-phenylenediamine be sulfonated?

A3: Yes, under appropriate conditions, both amino groups can be sulfonated. In fact, even tri-sulfonylation has been observed, where one amino group is di-sulfonylated and the other is mono-sulfonylated.[1][2]

Q4: Is there a difference in reactivity between the two amino groups of 2-phenylenediamine?

A4: In an unsubstituted 2-phenylenediamine molecule, the two amino groups are electronically very similar. However, once one amino group is sulfonated, its electron-withdrawing nature deactivates the aromatic ring and is likely to influence the basicity and nucleophilicity of the remaining amino group, though this effect is generally not sufficient to completely prevent the second sulfonylation.

Troubleshooting Guide: Preventing Di-sulfonylation

This guide provides a step-by-step approach to troubleshoot and optimize the selective mono-sulfonylation of 2-phenylenediamine.

Problem: Significant formation of di-sulfonylated byproduct.

Workflow for Troubleshooting:

Troubleshooting_Workflow start Start: Di-sulfonylation Observed step1 Step 1: Adjust Stoichiometry (Amine:Sulfonyl Chloride Ratio) start->step1 step2 Step 2: Control Reagent Addition (Slow, Dropwise Addition) step1->step2 If di-sulfonylation persists step3 Step 3: Lower Reaction Temperature (e.g., 0°C or below) step2->step3 If di-sulfonylation persists step4 Step 4: Choose Appropriate Base and Solvent (e.g., Pyridine or Et3N in DCM) step3->step4 If di-sulfonylation persists end Success: Mono-sulfonylation Achieved step4->end Optimized Conditions

Figure 1: A workflow for troubleshooting and resolving di-sulfonylation issues.

Solution 1: Control Stoichiometry

  • Rationale: Using an excess of the sulfonylating agent will drive the reaction towards di-sulfonylation. To favor mono-sulfonylation, the sulfonyl chloride should be the limiting reagent.

  • Action: Employ a precise 1:1 molar ratio of 2-phenylenediamine to sulfonyl chloride.[1] Some protocols suggest a slight excess of the sulfonyl halide (1 to 1.2 moles per mole of diamine) to ensure full consumption of the starting diamine, but this should be approached with caution if di-sulfonylation is a major issue.

Solution 2: Modify Reagent Addition

  • Rationale: Adding the sulfonyl chloride quickly can create localized areas of high concentration, increasing the likelihood of the mono-sulfonated product reacting again.

  • Action: Dissolve the sulfonyl chloride in the reaction solvent and add it dropwise to the solution of 2-phenylenediamine over an extended period (e.g., 30-60 minutes) with vigorous stirring. This maintains a low concentration of the electrophile throughout the reaction.

Solution 3: Adjust Reaction Temperature

  • Rationale: Higher temperatures can provide the activation energy for the second sulfonylation reaction. Lowering the temperature can help to control the reaction and improve selectivity.

  • Action: Perform the addition of the sulfonyl chloride at a reduced temperature, for example, in an ice bath (0°C). After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours. While some procedures for di-sulfonylation use elevated temperatures (e.g., 100°C in pyridine), ambient temperatures are generally preferred for selective mono-sulfonylation to minimize side products.[1]

Solution 4: Choice of Base and Solvent

  • Rationale: The base plays a crucial role in scavenging the HCl produced during the reaction and can influence the reactivity of the amine and the sulfonamide intermediate.

  • Action: Pyridine is a commonly used base and solvent for this reaction.[1] Alternatively, a non-nucleophilic organic base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM) can be effective.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of mono- and di-tosylated o-phenylenediamine based on literature data.

ProductStoichiometry (o-phenylenediamine:tosyl chloride)Base/SolventTemperatureTimeYieldReference
N-Tosyl-o-phenylenediamine (Mono-sulfonylation) 1 : 1Et3N / CH2Cl2Room Temperature24 h64%[1]
N,N'-Ditosyl-o-phenylenediamine (Di-sulfonylation) 1 : 2Pyridine100 °C1 h84%[1]

Experimental Protocols

Protocol 1: Selective Mono-tosylation of 2-Phenylenediamine

This protocol is adapted from the work of Plater and Harrison (2023) for the synthesis of N-tosyl-o-phenylenediamine.[1]

Materials:

  • o-Phenylenediamine

  • Tosyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Diethyl ether/Dichloromethane mixture)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dichloromethane.

  • Add triethylamine (2 equivalents) to the solution.

  • To this stirred mixture, add a solution of tosyl chloride (1 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, wash the organic layer with water.

  • Dry the organic layer over magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of diethyl ether in dichloromethane) to obtain the pure mono-tosylated product.

Protocol 2: Synthesis of N,N'-Ditosyl-o-phenylenediamine (Di-sulfonylation)

This protocol is for the synthesis of the di-tosylated product, adapted from Plater and Harrison (2023).[1]

Materials:

  • o-Phenylenediamine

  • Tosyl chloride

  • Pyridine

  • Water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in pyridine.

  • Add tosyl chloride (2 equivalents) to the solution.

  • Heat the reaction mixture at 100°C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Allow the mixture to stand, which should result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the solid thoroughly with water to remove any residual pyridine and other water-soluble impurities.

  • Dry the product to obtain N,N'-ditosyl-o-phenylenediamine.

Visualizations

Reaction Pathway

Sulfonylation_Pathway cluster_reactants Reactants cluster_products Products 2-Phenylenediamine 2-Phenylenediamine Mono_Sulfonamide Mono-sulfonated Product (Desired) 2-Phenylenediamine->Mono_Sulfonamide + R-SO2Cl - HCl Sulfonyl_Chloride1 R-SO2Cl Di_Sulfonamide Di-sulfonated Product (Undesired) Mono_Sulfonamide->Di_Sulfonamide + R-SO2Cl - HCl Sulfonyl_Chloride2 R-SO2Cl Sulfonyl_Chloride2->Di_Sulfonamide

Figure 2: Reaction pathway for the sulfonylation of 2-phenylenediamine.

References

Technical Support Center: Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solutions
Low or No Product Formation Poor quality of starting materials: o-phenylenediamine can oxidize and darken on storage. Tosyl chloride can hydrolyze to p-toluenesulfonic acid.[1]- Use purified o-phenylenediamine. If it is discolored, consider purification by recrystallization or sublimation.[2] - Use fresh, dry p-toluenesulfonyl chloride.[1] - Ensure the reaction solvent (e.g., pyridine, dichloromethane) is anhydrous.
Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Incorrect stoichiometry: An improper ratio of reactants can lead to poor yields.- Carefully measure and use a 1:1 molar ratio of o-phenylenediamine to p-toluenesulfonyl chloride for mono-tosylation.
Formation of Multiple Products (as seen on TLC) Di-tosylation: The presence of a second product, N,N'-bis(4-methylbenzenesulfonyl)-1,2-phenylenediamine, is a common side reaction.[3]- Strictly control the stoichiometry; use no more than one equivalent of tosyl chloride. - Add the tosyl chloride solution slowly to the o-phenylenediamine solution to maintain a low local concentration of the tosylating agent. - Perform the reaction at a lower temperature to favor mono-substitution.
Unreacted o-phenylenediamine: The reaction has not gone to completion.- Increase the reaction time. - Ensure the tosyl chloride is of high purity and has not hydrolyzed.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Attempt to purify the crude product by column chromatography. Note that the mono- and di-tosylated products may have very similar Rf values, making separation challenging. - Wash the crude product thoroughly to remove any residual solvent or soluble impurities.
Product is not pure enough: - Recrystallize the product from a suitable solvent system (e.g., ethanol/water, methanol).[4]
Purified Product is Discolored (Yellow to Brown) Oxidation of the free amino group: The product, like the starting o-phenylenediamine, can be susceptible to air oxidation.[2]- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. - During workup, adding a small amount of a reducing agent like sodium hydrosulfite can help minimize oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in synthesizing this compound?

A1: The primary challenge is controlling the selectivity of the tosylation reaction. o-Phenylenediamine has two amino groups, and it is easy to form the di-tosylated byproduct, N,N'-bis(4-methylbenzenesulfonyl)-1,2-phenylenediamine, in addition to the desired mono-tosylated product.[3] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-substituted product.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by Thin Layer Chromatography (TLC). However, it is important to note that the mono-tosylated product and the di-tosylated byproduct may have identical Rf values in some solvent systems, such as dichloromethane. It may be necessary to experiment with different solvent systems to achieve separation on the TLC plate.

Q3: My reaction mixture turned dark during the synthesis. What should I do?

A3: Darkening of the reaction mixture is often due to the oxidation of o-phenylenediamine or the product.[2] While this may not always indicate a failed reaction, it is best to work under an inert atmosphere if possible. During the workup, washing with a dilute solution of a reducing agent like sodium bisulfite may help to remove some of the colored impurities.

Q4: What is the recommended workup procedure for this reaction?

A4: A general workup procedure involves cooling the reaction mixture and then pouring it into water. The precipitated product can then be collected by filtration and washed with water to remove any water-soluble impurities like pyridine hydrochloride.

Q5: How can I purify the crude this compound?

A5: The crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[4] If significant amounts of the di-tosylated byproduct are present, column chromatography may be necessary, although separation can be difficult due to similar polarities.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the mono-tosylation of o-phenylenediamine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent like pyridine or dichloromethane.

  • Addition of Tosyl Chloride: Cool the solution in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled o-phenylenediamine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into a beaker of cold water. Stir until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol/water) to obtain the purified this compound.[4]

Workflow and Logic Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A o-Phenylenediamine D Reaction Mixture A->D B p-Toluenesulfonyl Chloride B->D C Solvent (e.g., Pyridine) C->D E Quench with Water D->E F Precipitation E->F G Filtration F->G H Washing G->H I Crude Product H->I J Recrystallization I->J K Pure N-(2-Aminophenyl)-4- methylbenzenesulfonamide J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Outcome LowYield Low Yield? Start->LowYield CheckPurity Check Reagent Purity LowYield->CheckPurity Yes MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry OptimizeConditions Optimize Time/Temp CheckStoichiometry->OptimizeConditions OptimizeConditions->MultipleSpots Ditosylation Di-tosylation Suspected MultipleSpots->Ditosylation Yes UnreactedSM Unreacted Starting Material MultipleSpots->UnreactedSM Partially PurificationIssue Purification Issues? MultipleSpots->PurificationIssue No AdjustConditions Adjust Stoichiometry & Temp Ditosylation->AdjustConditions UnreactedSM->OptimizeConditions AdjustConditions->MultipleSpots ColumnChromatography Column Chromatography PurificationIssue->ColumnChromatography Yes Recrystallize Recrystallization PurificationIssue->Recrystallize No Success Pure Product ColumnChromatography->Success Recrystallize->Success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Strategies for the Removal of Unreacted p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride (TsCl)?

A1: Unreacted TsCl can complicate product purification and interfere with subsequent reaction steps. Due to its similar polarity to many organic products, separation by column chromatography can be challenging.[1] Furthermore, TsCl is a reactive and hazardous compound; its removal is crucial for ensuring the safety and purity of the final product.

Q2: What are the most common methods for removing excess TsCl?

A2: The most prevalent strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. The primary methods include:

  • Quenching with Amines: Reaction with an amine to form a highly polar sulfonamide.[1][2]

  • Aqueous Hydrolysis: Reaction with water, often facilitated by a base, to form the water-soluble p-toluenesulfonic acid or its corresponding salt.[3]

  • Scavenging Resins: Utilization of polymer-bound amines to selectively react with and remove TsCl via filtration.[1][3]

  • Reaction with Cellulosic Materials: An environmentally friendly method involving the reaction of TsCl with cellulose.[4]

  • Chromatographic Separation: Direct purification using column chromatography.[5]

  • Recrystallization: Effective for solid products where TsCl remains in the supernatant.[3]

Q3: How do I select the most suitable method for my specific reaction?

A3: The choice of method is contingent upon the stability of your desired product to the quenching conditions and its physical properties. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is highly non-polar, converting TsCl to the very polar p-toluenesulfonic acid or a sulfonamide will facilitate an easier separation.[1]

Troubleshooting Guides

Issue 1: My product co-elutes with TsCl during column chromatography.

  • Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.[1]

  • Solution 1: Quench Before Chromatography. Prior to performing chromatography, quench the excess TsCl to transform it into a more polar compound with a different retention factor (Rf).

    • Method A: Amine Quench. Introduce a primary or secondary amine, or an aqueous solution of ammonia or ammonium hydroxide, to the reaction mixture to form the corresponding sulfonamide.[1][2] p-Toluenesulfonamide is considerably more polar than TsCl.[2]

  • Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully optimize your chromatography solvent system. A less polar eluent may enhance the separation between your product and TsCl.[1]

Issue 2: My product is sensitive to aqueous basic conditions.

  • Possible Cause: The product contains base-labile functional groups (e.g., esters, certain protecting groups).

  • Solution 1: Use a Non-Basic Quenching Agent. Quench with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]

  • Solution 2: Use a Scavenger Resin. Employ a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is conveniently removed by simple filtration.[1][3]

Issue 3: The quenching reaction is slow or incomplete.

  • Possible Cause: An insufficient amount of quenching agent, low temperature, or inadequate mixing.

  • Solution 1: Increase the Excess of the Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.[1]

  • Solution 2: Increase the Reaction Temperature. Gently warming the reaction mixture can accelerate the quenching process. For example, heating to 60°C has been shown to speed up the hydrolysis of tosyl chloride.[2] However, be mindful of the thermal stability of your product.

  • Solution 3: Ensure Vigorous Stirring. Good mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in contact.[1]

Data Presentation

Method Reagent Byproduct Formed Byproduct Properties Separation Method Advantages Limitations
Amine Quench Aqueous NH₄OHp-ToluenesulfonamideHighly polar solidChromatography/ExtractionFast, inexpensive, scalable.[3]Product must be stable to basic conditions.
Basic Hydrolysis Aqueous NaHCO₃/NaOHSodium p-toluenesulfonateWater-soluble saltAqueous extractionRemoves large quantities of impurities.[3]Emulsions can form; product must be base-stable.
Scavenger Resin Polymer-bound aminePolymer-bound sulfonamideInsoluble solidFiltrationHigh selectivity, simple removal, suitable for sensitive substrates.[3]Resins can be expensive.
Cellulose Reaction Cellulose/PyridineTosylated celluloseInsoluble solidFiltration"Green" and simple method.[3][4]May require longer reaction times or sonication.[4]
Recrystallization Appropriate solventTsCl remains in mother liquorSoluble in chosen solventFiltration of productCan yield highly pure product.Only applicable for solid products.
Chromatography Silica gel--ElutionCan be highly effective for separation.Can be time-consuming and require large solvent volumes.

Experimental Protocols

Protocol 1: Quenching with Aqueous Ammonium Hydroxide

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add a 10% aqueous solution of ammonium hydroxide (NH₄OH) to the stirred reaction mixture. A common practice is to add a volume of the NH₄OH solution equal to the volume of water used in the reaction.[2]

  • Continue stirring vigorously for 15-30 minutes at room temperature.[2]

  • Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).

  • Proceed with a standard aqueous work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate). The resulting p-toluenesulfonamide is highly polar and often remains in the aqueous layer or is easily separated by column chromatography.[2]

Protocol 2: Quenching with Aqueous Sodium Bicarbonate

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the mixture vigorously for 30-60 minutes.

  • Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 3: Removal using a Scavenger Resin

  • To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess TsCl.[1]

  • Stir the suspension at room temperature. The reaction time will depend on the specific scavenger resin and the reaction conditions, typically ranging from a few hours to overnight.

  • Monitor the reaction by TLC for the disappearance of TsCl.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a suitable organic solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.

Visualizations

G Chemical Transformations of TsCl During Quenching TsCl p-Toluenesulfonyl Chloride (TsCl) (Organic Soluble) Sulfonamide p-Toluenesulfonamide (Highly Polar) TsCl->Sulfonamide + NH₃/RNH₂ (Amine Quench) Sulfonate Sodium p-Toluenesulfonate (Water Soluble) TsCl->Sulfonate + H₂O/Base (Aqueous Hydrolysis) PolymerSulfonamide Polymer-Bound Sulfonamide (Insoluble Solid) TsCl->PolymerSulfonamide + Scavenger Resin

Caption: Chemical transformations of TsCl during various quenching procedures.

G Workflow for the Removal of Unreacted TsCl cluster_reaction Reaction cluster_decision Method Selection cluster_workup Work-up & Purification Reaction Initial Reaction Mixture (Product + excess TsCl) Quench Quenching Method Selection Reaction->Quench AqueousWorkup Aqueous Work-up (Extraction) Quench->AqueousWorkup Amine or Base Quench Filtration Filtration Quench->Filtration Scavenger Resin or Cellulose Chromatography Column Chromatography Quench->Chromatography Direct Separation AqueousWorkup->Chromatography PureProduct Pure Product AqueousWorkup->PureProduct If sufficiently pure Filtration->Chromatography Filtration->PureProduct If sufficiently pure Chromatography->PureProduct

Caption: General experimental workflow for the removal of unreacted p-toluenesulfonyl chloride.

References

Improving the solubility of N-(2-Aminophenyl)-4-methylbenzenesulfonamide for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is an organic compound with the following properties:

  • Molecular Formula: C₁₃H₁₄N₂O₂S[1][2]

  • Molecular Weight: 262.33 g/mol [1][2][3][4]

  • CAS Number: 3624-90-6[1][2]

  • Structure: The molecule contains a polar sulfonamide group and a basic amino group, attached to aromatic rings, which are largely nonpolar. This amphiphilic nature dictates its solubility behavior.

Q2: Why is my this compound not dissolving?

The limited solubility of many sulfonamides is often due to the presence of hydrophobic benzene rings in their structure.[5] While the sulfonamide and amino groups add polarity, the overall crystal lattice energy and the hydrophobic nature of the aromatic rings can make it difficult to dissolve in many common solvents, particularly at room temperature.

Q3: What general strategies can I use to improve the solubility of my sulfonamide compound?

Several strategies can be employed to enhance solubility. The choice depends on the specific requirements of your reaction (e.g., temperature tolerance, solvent compatibility, pH stability). Key approaches include:

  • Co-solvency: Using a mixture of a poor solvent and a good solvent can significantly improve solubility.[5][6]

  • Heating: For many organic compounds, solubility increases with temperature.[7] This is often the simplest method if the compound and reagents are thermally stable.

  • pH Adjustment / Salt Formation: The compound has a weakly acidic sulfonamide proton and a basic amino group, making its solubility highly dependent on pH.[5][7][8] Adding a base (e.g., an amine base like triethylamine or a stronger base like NaH) can deprotonate the sulfonamide, forming a more soluble salt.[9] Conversely, adding an acid can protonate the amino group.

  • Particle Size Reduction: Techniques like grinding the solid into a finer powder increase the surface area-to-volume ratio, which can improve the rate of dissolution.[5][6]

Troubleshooting Guide: Improving Solubility for Reactions

Issue: The compound fails to dissolve in the chosen reaction solvent.

This guide will walk you through a systematic approach to finding a suitable solvent system for your reaction.

Step 1: Have you tried common polar aprotic and protic solvents?

The structure of this compound suggests it will be more soluble in polar organic solvents. If you have only tried nonpolar solvents (e.g., hexanes, toluene) or water with limited success, a solvent screening is recommended.

  • Recommended Solvents for Screening:

    • Aprotic Polar: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

    • Protic Polar: Ethanol, Methanol, Isopropanol (IPA)

    • Chlorinated: Dichloromethane (DCM)[9]

See the "Experimental Protocols" section for a detailed solvent screening methodology.

Step 2: Is your reaction compatible with heating?

If the compound shows partial solubility, gentle heating can often be enough to fully dissolve it.

  • Action: While stirring, gradually increase the temperature of your solvent/compound mixture. Check for dissolution at regular intervals (e.g., every 10°C).

  • Caution: Ensure your starting materials and reagents are stable at the target temperature.

Step 3: Can the reaction conditions be modified to form a salt in situ?

If your reaction involves a base, the base may be able to deprotonate the sulfonamide nitrogen, forming a more soluble anionic species.

  • Action: Add the base used in your reaction to the suspension of this compound in the solvent before adding other reagents. Stir for 15-30 minutes to see if dissolution occurs.

  • Consideration: This is a common technique in reactions like alkylations or acylations where a base is required.

Step 4: Have you considered a co-solvent system?

If the compound is soluble in a powerful but non-ideal solvent for your reaction (like DMSO or DMF), you may be able to use it as a co-solvent.

  • Action: Dissolve the compound in the minimum amount of the "good" solvent (e.g., DMF). Then, slowly add this solution to your primary reaction solvent.

  • Caution: Ensure the co-solvent does not interfere with your reaction chemistry.

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G cluster_0 Troubleshooting Workflow for Solubility start Start: Compound is Insoluble solvent_screen Perform Solvent Screening (THF, DMF, DCM, Alcohols etc.) start->solvent_screen is_soluble Is it soluble in a suitable solvent? solvent_screen->is_soluble use_solvent Proceed with Reaction is_soluble->use_solvent Yes try_heating Apply Gentle Heating is_soluble->try_heating No / Partially is_stable Are reagents thermally stable? try_heating->is_stable use_heat Proceed with Heated Reaction is_stable->use_heat Yes consider_base Consider In Situ Salt Formation (if reaction uses a base) is_stable->consider_base No dissolves_with_base Does it dissolve? consider_base->dissolves_with_base use_base Proceed with Salt Formation dissolves_with_base->use_base Yes use_cosolvent Use Co-Solvent System (e.g., minimum DMF in THF) dissolves_with_base->use_cosolvent No

Caption: A decision tree for troubleshooting the solubility of this compound.

Data Presentation

Table 1: Solubility Screening Results for this compound

SolventTest Concentration (mg/mL)Observation at Room Temp (25°C)Observation at Elevated Temp (e.g., 50°C)Notes
Dichloromethane (DCM)10e.g., Insolublee.g., Partially Soluble
Tetrahydrofuran (THF)10e.g., Partially Solublee.g., Soluble
Acetone10e.g., SolubleN/APotential reaction solvent.
Acetonitrile (ACN)10e.g., Sparingly Solublee.g., Partially Soluble
Ethanol (EtOH)10e.g., Sparingly Solublee.g., Soluble
Dimethylformamide (DMF)10e.g., SolubleN/AGood rescue solvent, potential co-solvent.
Toluene10e.g., Insolublee.g., Insoluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol provides a systematic way to test the solubility of this compound in a range of common laboratory solvents.

Objective: To identify a suitable solvent or co-solvent system for a reaction.

Materials:

  • This compound

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Graduated pipettes or syringes

  • Selection of solvents (see Table 1)

  • Heat block or hot plate

Methodology:

  • Preparation: Weigh 10 mg of this compound into each labeled vial.

  • Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This creates a test concentration of 10 mg/mL.

  • Room Temperature Test: Add a stir bar and stir the mixture vigorously at room temperature for 15 minutes.

  • Observation: Record your observations in Table 1. Use descriptive terms:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Sparingly Soluble: Very little solid dissolves.

    • Insoluble: No visible change in the amount of solid.

  • Elevated Temperature Test: For vials where the compound was not fully soluble, place them in a heat block or on a hot plate. Increase the temperature to 50°C and stir for another 15 minutes.

  • Final Observation: Record the results at the elevated temperature. Note if the compound dissolves completely or if solubility improves.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

The following diagram outlines the experimental workflow for this protocol.

G cluster_1 Solubility Screening Workflow weigh 1. Weigh 10 mg of Compound add_solvent 2. Add 1.0 mL of Solvent weigh->add_solvent stir_rt 3. Stir at Room Temp add_solvent->stir_rt observe_rt 4. Record Observation stir_rt->observe_rt check_sol Fully Soluble? observe_rt->check_sol heat 5. Heat to 50°C and Stir check_sol->heat No next_solvent Test Next Solvent check_sol->next_solvent Yes observe_heat 6. Record Observation heat->observe_heat observe_heat->next_solvent

Caption: A flowchart detailing the experimental protocol for systematic solvent screening.

References

Stability issues of N-(2-Aminophenyl)-4-methylbenzenesulfonamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-(2-Aminophenyl)-4-methylbenzenesulfonamide under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are hydrolysis of the sulfonamide bond under both acidic and basic conditions, as well as potential oxidation of the amine group. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1][2][3]

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

A2: Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the S-N bond of the sulfonamide linkage. This cleavage would result in the formation of 4-methylbenzenesulfonic acid and 2-aminophenylamine (o-phenylenediamine). The reaction is catalyzed by hydronium or hydroxide ions.

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To ensure stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[4][5] This minimizes exposure to light and oxygen, which can promote degradation.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and separating it from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[6][7][8]

Troubleshooting Guide

Issue 1: Rapid degradation is observed during my experiment.

  • Question: I am observing unexpectedly fast degradation of this compound in my formulation. What could be the cause?

  • Answer:

    • pH of the Medium: Check the pH of your formulation. Sulfonamides can be susceptible to rapid hydrolysis at pH values outside of the neutral range.[1]

    • Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis. Ensure your experimental conditions are at the intended temperature.

    • Presence of Catalysts: Certain metal ions or other excipients in your formulation could be catalyzing the degradation. Review the composition of your medium.

    • Initial Concentration: While less common for hydrolysis, ensure the initial concentration is within the expected range for your analytical method.

Issue 2: Multiple unknown peaks are appearing in my chromatogram.

  • Question: My HPLC analysis shows several unexpected peaks after subjecting the compound to stress conditions. How can I identify them?

  • Answer:

    • LC-MS Analysis: The most effective way to identify unknown degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio and fragmentation pattern of the impurities, aiding in their structural elucidation.[6][7][8]

    • Forced Degradation Studies: Perform systematic forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate the degradation products.[2][3][9] This can help in understanding the origin of each impurity. The goal is typically to achieve 5-20% degradation to ensure that the secondary degradation is minimized.[1][9]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of your main peak and the impurity peaks. Co-elution can sometimes be mistaken for multiple impurities.

Issue 3: I am struggling to develop a stability-indicating HPLC method.

  • Question: I am having difficulty separating the parent compound from its degradation products using HPLC. What can I do?

  • Answer:

    • Column Selection: Experiment with different column chemistries. A C18 column is a good starting point, but other phases like C8 or phenyl columns might provide better selectivity.[10]

    • Mobile Phase Optimization:

      • pH: Adjust the pH of the aqueous component of your mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

      • Organic Modifier: Vary the type and ratio of the organic solvent (e.g., acetonitrile, methanol).

      • Additives: Consider using additives like trifluoroacetic acid (TFA) or formic acid for better peak shape, or different buffer salts.

    • Gradient Elution: If an isocratic method is not providing adequate separation, develop a gradient elution method to improve the resolution of early and late-eluting peaks.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Stress Conditions.

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl246015.24-methylbenzenesulfonic acid, o-phenylenediamine
0.1 M NaOH246018.54-methylbenzenesulfonic acid, o-phenylenediamine
3% H₂O₂24258.7Oxidized derivatives
Photostability2425< 2.0Not significant
Thermal (Dry Heat)241053.1Minor unidentified products

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Condition: Add a known volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Base Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Stress Condition: Add a known volume of the stock solution to a volumetric flask containing 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid and dilute to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis parent_acid N-(2-Aminophenyl)-4- methylbenzenesulfonamide protonation Protonation of Sulfonamide Nitrogen parent_acid->protonation + H₃O⁺ attack Nucleophilic Attack by Water protonation->attack cleavage_acid S-N Bond Cleavage attack->cleavage_acid products_acid 4-methylbenzenesulfonic acid + o-phenylenediamine cleavage_acid->products_acid parent_base N-(2-Aminophenyl)-4- methylbenzenesulfonamide deprotonation Deprotonation of Sulfonamide Nitrogen parent_base->deprotonation + OH⁻ attack_oh Nucleophilic Attack by OH⁻ deprotonation->attack_oh cleavage_base S-N Bond Cleavage attack_oh->cleavage_base products_base 4-methylbenzenesulfonate + o-phenylenediamine cleavage_base->products_base

Caption: Proposed degradation pathways under acidic and basic conditions.

start Stability Issue Encountered (e.g., unexpected peaks, rapid degradation) check_params Verify Experimental Parameters (pH, Temperature, Concentration) start->check_params params_ok Parameters Correct? check_params->params_ok params_ok->check_params No review_formulation Review Formulation Components (Excipients, Potential Catalysts) params_ok->review_formulation Yes id_unknowns Identify Unknown Peaks review_formulation->id_unknowns lcms Perform LC-MS/MS Analysis id_unknowns->lcms forced_degradation Conduct Systematic Forced Degradation Studies id_unknowns->forced_degradation end Issue Resolved lcms->end optimize_hplc Optimize HPLC Method forced_degradation->optimize_hplc change_column Change Column Chemistry optimize_hplc->change_column adjust_mobile_phase Adjust Mobile Phase (pH, Organic Ratio, Additives) optimize_hplc->adjust_mobile_phase implement_gradient Implement Gradient Elution optimize_hplc->implement_gradient change_column->end adjust_mobile_phase->end implement_gradient->end

Caption: Troubleshooting workflow for stability issues.

start Start: Stability Testing prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution prep_stress Prepare Stress Samples (Acid, Base, Oxidative, etc.) prep_solution->prep_stress incubate Incubate Under Stress Conditions prep_stress->incubate sampling Withdraw Samples at Defined Timepoints incubate->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_analysis Data Analysis (% Degradation, Impurity Profile) hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Catalyst Selection for N-(2-Aminophenyl)-4-methylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for catalyst selection in reactions involving N-(2-Aminophenyl)-4-methylbenzenesulfonamide. This versatile intermediate is crucial for the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions involving this compound?

A1: this compound is predominantly used as a precursor for synthesizing N-heterocycles. The most common catalytic reactions are intramolecular cyclizations and intermolecular coupling reactions to form quinazolines, quinazolinones, and related structures. These are typically achieved through palladium-catalyzed C-H amidation, copper-catalyzed cyclizations, or acid/base-catalyzed condensations.[1][2][3]

Q2: How do I choose between a palladium and a copper catalyst for my cyclization reaction?

A2: The choice depends on the specific transformation.

  • Palladium catalysts , often paired with specialized phosphine ligands (e.g., XPhos, BrettPhos), are highly effective for intramolecular C-H amidation reactions to form quinazolinones from N-aryl benzamides.[3][4] These are suitable for reactions requiring the formation of a C-N bond at an unactivated C-H position.

  • Copper catalysts (e.g., CuI, Cu(acac)₂, CuBr₂) are excellent for oxidative coupling and cyclization reactions, often using air or oxygen as the terminal oxidant.[2][5][6] They are particularly useful for cascade reactions and can sometimes be used without a ligand, offering a more cost-effective and greener alternative.[1][7]

Q3: Can I perform these reactions without a transition metal catalyst?

A3: Yes, certain transformations do not require a transition metal. For instance, the Friedländer annulation, a condensation reaction between an o-aminoaryl ketone and a compound with an α-methylene group to form a quinoline, can be catalyzed by either an acid (like p-toluenesulfonic acid) or a base.[8] Similarly, direct cyclocondensation to quinazolinone derivatives can be promoted by a strong, non-nucleophilic base like DBU.[9]

Q4: What is the role of the ligand in palladium-catalyzed reactions?

A4: In palladium catalysis, ligands are critical for stabilizing the palladium center, influencing its reactivity, and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination.[10][11] For challenging reactions like C-H functionalization, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are often required to promote the desired transformation and prevent catalyst decomposition.[12]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization

  • Question: My Pd-catalyzed intramolecular C-H amidation is failing. What are the common causes and how can I fix it?

  • Answer: Low yield in these reactions is a frequent issue. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[10]

      • Solution: Use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) designed for rapid and clean generation of the active LPd(0) catalyst.[10] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. Ensure the phosphine ligand has not oxidized; use fresh, high-purity reagents.[11]

    • Incorrect Base or Solvent: The choice of base and solvent is crucial and interdependent.

      • Solution: For sulfonamide coupling, a weak base like K₂CO₃ or K₃PO₄ is often effective.[4][12] Solvents like toluene, dioxane, or t-amyl alcohol are commonly used.[12] Screen a matrix of different bases and solvents to find the optimal combination for your specific substrate.

    • Poor Quality Reagents: Impurities in the starting material or solvents (especially water or oxygen) can poison the catalyst.

      • Solution: Ensure your this compound derivative is pure. Use anhydrous, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

    • Suboptimal Temperature: The reaction may require a specific temperature to overcome the activation energy.

      • Solution: While some reactions proceed at room temperature, many C-H activation reactions require heating (e.g., 80-110 °C).[3][4] Gradually increase the temperature, monitoring for potential product degradation by TLC or LC-MS.

Issue 2: Side Product Formation in Copper-Catalyzed Reactions

  • Question: My copper-catalyzed aerobic cyclization is producing significant impurities. What should I look for?

  • Answer: Copper catalysis can be sensitive to reaction conditions, leading to side products.

    • Over-oxidation: The desired product might be susceptible to further oxidation under the reaction conditions.

      • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Reducing the reaction time or the partial pressure of oxygen (e.g., by using a balloon of air instead of bubbling pure O₂) can help.

    • Homocoupling: Homocoupling of the starting material can sometimes compete with the desired intramolecular cyclization.

      • Solution: Adjusting the catalyst loading or temperature may alter the relative rates of the desired reaction versus the side reaction. Screening different copper salts (e.g., CuBr₂, Cu(OAc)₂, CuI) can also identify a more selective catalyst.[7]

    • Ligand-Related Issues (if applicable): If a ligand is used, impurities in the ligand or an incorrect copper-to-ligand ratio can lead to the formation of inactive or undesired catalytic species.

      • Solution: Verify the purity of the ligand and optimize the Cu:ligand ratio. However, many modern copper-catalyzed aerobic aminations are ligand-free, simplifying the system.[6]

Data Presentation: Catalyst Systems for Quinazoline Synthesis

The following table summarizes various catalytic systems used for the synthesis of quinazoline and quinazolinone derivatives starting from related precursors.

Catalyst SystemReactantsBase / AdditiveSolventTemp. (°C)Yield (%)Reference
Palladium 2-(1H-indol-1-yl)-N-substituted benzamidesAgOAc, TFAToluene100up to 85[3]
Copper (2-aminophenyl)methanols + AldehydesCe(NO₃)₂·6H₂O, NH₄ClNot SpecifiedNot SpecifiedGood[1]
Iodine 2-aminobenzophenones + BenzylaminesO₂ (oxidant)Solvent-freeNot SpecifiedVery Good[1]
Acid Substituted anthranilamides + o-phthalaldehyde2 N HClMethanolRoom Temp.Good[3]
Base Polymer-supported precursorDBUDMFRoom Temp.High Purity[9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C-H Amidation for Indolo[1,2-a]quinazolinone Synthesis[3]

This protocol is based on the synthesis of indolo[1,2-a]quinazolinone derivatives, a reaction class relevant to the cyclization of this compound derivatives.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(1H-indol-1-yl)-N-substituted benzamide starting material (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., AgOAc, 2.0 equiv).

  • Add Solvent and Reagents: Evacuate and backfill the vial with an inert gas (Argon). Add anhydrous toluene via syringe. Finally, add trifluoroacetic acid (TFA, 2.0 equiv).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and silver salts.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation reaction_type Reaction Type? start->reaction_type ch_amidation Intramolecular C-H Amidation (e.g., forming quinazolinone) reaction_type->ch_amidation C-N Bond Formation at Aryl C-H condensation Condensation / Annulation (e.g., Friedländer Synthesis) reaction_type->condensation Carbonyl-Amine Condensation oxidative_coupling Oxidative Cyclization / Coupling reaction_type->oxidative_coupling Cascade / Oxidative C-N Coupling pd_catalyst Use Palladium Catalyst (e.g., Pd(OAc)₂ / Pd-precatalyst) ch_amidation->pd_catalyst pd_ligand Select Bulky Phosphine Ligand (e.g., XPhos, BrettPhos) pd_catalyst->pd_ligand metal_free Consider Metal-Free Catalyst condensation->metal_free acid_base Use Acid (p-TsOH) or Base (DBU, KOH) metal_free->acid_base cu_catalyst Use Copper Catalyst (e.g., CuI, CuBr₂) oxidative_coupling->cu_catalyst oxidant Use Aerobic Conditions (Air or O₂) cu_catalyst->oxidant

Caption: Catalyst selection workflow based on reaction type.

Troubleshooting_Workflow cluster_basics start Low / No Yield Observed check_basics Step 1: Verify Basics start->check_basics basics1 • Purity of Starting Materials? • Anhydrous / Degassed Solvents? • Inert Atmosphere Maintained? issue_resolved Issue Resolved? success Success! issue_resolved->success Yes check_catalyst Step 2: Investigate Catalyst System issue_resolved->check_catalyst No catalyst_type Catalyst Type? check_catalyst->catalyst_type pd_branch Palladium catalyst_type->pd_branch cu_branch Copper catalyst_type->cu_branch mf_branch Acid / Base catalyst_type->mf_branch pd_checks • Use fresh ligand/precatalyst? • Optimal Pd:Ligand ratio? • Screen different bases/solvents? • Increase temperature? pd_branch->pd_checks cu_checks • Catalyst loading optimal? • Air/O₂ supply sufficient? • Screen different Cu(I)/Cu(II) salts? cu_branch->cu_checks mf_checks • Correct stoichiometry of catalyst? • Temperature too low/high? • Water removal needed (Dean-Stark)? mf_branch->mf_checks

Caption: Troubleshooting workflow for low-yield reactions.

Palladium_Catalytic_Cycle cluster_cycle Simplified Pd(0)/Pd(II) Catalytic Cycle pd0 LPd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd2 L(Ar)Pd(II)-X ox_add->pd2 deprotonation Deprotonation / Amine Coordination pd2->deprotonation + R'-NH₂ - HX pd2_n L(Ar)Pd(II)-NR' deprotonation->pd2_n red_elim Reductive Elimination pd2_n->red_elim red_elim->pd0 - Ar-NHR'

Caption: Simplified palladium cross-coupling cycle.

References

Technical Support Center: Monitoring N-(2-Aminophenyl)-4-methylbenzenesulfonamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of N-(2-Aminophenyl)-4-methylbenzenesulfonamide synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: Thin-Layer Chromatography is a rapid and cost-effective qualitative technique used to monitor the progress of the reaction.[1][2] It allows for the visualization of the consumption of the starting materials (o-phenylenediamine and p-toluenesulfonyl chloride) and the formation of the product, this compound. This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the work-up.

Q2: What are the expected starting materials and product in the synthesis of this compound?

A2: The synthesis typically involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride. The primary product is this compound.

Q3: How do I choose an appropriate solvent system (mobile phase) for the TLC analysis?

A3: The choice of the solvent system is critical for good separation of the reactants and the product. A common starting point for sulfonamide synthesis is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.[1] For basic compounds such as amines, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia to the mobile phase can improve spot shape and prevent streaking.[3] The ideal solvent system should provide a good separation of the spots with Rf values ideally between 0.3 and 0.7.[4]

Q4: How can I visualize the spots of the reactants and product on the TLC plate?

A4: Since the starting materials and the sulfonamide product are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[5] For further confirmation and for compounds that may not be UV-active, chemical staining can be used. Ninhydrin is a specific stain for primary and secondary amines and will visualize the o-phenylenediamine starting material, typically as a colored spot (often purple or yellow) after heating.[5] Potassium permanganate stain can also be used as a general stain for oxidizable compounds.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded. 2. The compound is acidic or basic and is interacting with the silica gel. 3. The sample is not fully dissolved or contains insoluble impurities.1. Dilute the sample solution before spotting it on the TLC plate.[3] 2. For basic compounds like amines, add a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia to the eluent.[3] 3. Ensure the sample is fully dissolved in the spotting solvent. Filter if necessary.
Spots are Not Visible or Very Faint 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound is volatile and may have evaporated.1. Use a chemical stain for visualization, such as ninhydrin for the starting amine or a general stain like potassium permanganate. 2. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3] 3. Minimize the time the plate is heated for visualization.
Spots are Too High (High Rf) The eluent is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[3]
Spots are Too Low (Low Rf) The eluent is not polar enough.Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[3]
Reactant and Product Spots are Too Close The solvent system does not provide adequate separation.Try a different solvent system. Experiment with different ratios of ethyl acetate and hexane, or try another solvent combination like dichloromethane/methanol. A co-spot (spotting the reaction mixture and the starting material in the same lane) can help to confirm if the spots are indeed different.[6]
Unexpected Spots Appear 1. Formation of byproducts. 2. Decomposition of a compound on the silica gel plate.1. Analyze the reaction conditions (temperature, reaction time) to minimize side reactions. 2. Run a 2D TLC to check for compound stability. Spot the sample in one corner, run the plate in one solvent, dry it, turn it 90 degrees, and run it in the same solvent again. If new spots appear off the diagonal, the compound is decomposing.[6]

Experimental Protocols

General Synthesis of this compound

In a suitable reaction vessel, o-phenylenediamine and p-toluenesulfonyl chloride are reacted in the presence of a base, such as triethylamine or pyridine, in a solvent like dichloromethane. The reaction progress is monitored by TLC until the starting materials are consumed.

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of o-phenylenediamine and p-toluenesulfonyl chloride in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): Withdraw a small aliquot from the reaction mixture and dilute it with the same solvent.

  • Spotting: Using separate capillary tubes, spot the starting material solutions and the reaction mixture on the starting line. It is also recommended to have a "co-spot" lane where the starting material and reaction mixture are spotted on top of each other to aid in identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., Ethyl Acetate/Hexane 1:4 with 0.5% triethylamine). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be achieved by dipping the plate in a ninhydrin or potassium permanganate stain and gently heating.

Quantitative Data

The following table provides expected Rf (Retardation factor) values for the starting materials and the product in a suggested TLC system. Please note that Rf values can be influenced by various factors including the exact plate manufacturer, ambient temperature, and chamber saturation. Therefore, it is always recommended to run reference standards alongside the reaction mixture.

Compound Structure Suggested TLC System Expected Rf Value Visualization Method(s)
o-Phenylenediamine (Starting Material)C₆H₄(NH₂)₂Ethyl Acetate/Hexane (1:4) + 0.5% Triethylamine~ 0.3 - 0.4UV (254 nm), Ninhydrin stain
p-Toluenesulfonyl Chloride (Starting Material)CH₃C₆H₄SO₂ClEthyl Acetate/Hexane (1:4) + 0.5% Triethylamine~ 0.6 - 0.7UV (254 nm)
This compound (Product)C₁₃H₁₄N₂O₂SEthyl Acetate/Hexane (1:4) + 0.5% Triethylamine~ 0.4 - 0.5UV (254 nm), Potassium Permanganate stain

Note: The Rf value for this compound is an educated estimation based on its polarity relative to the starting materials. The primary amine in o-phenylenediamine makes it quite polar, leading to a lower Rf. p-Toluenesulfonyl chloride is less polar and will travel further up the plate. The product, with one free amino group and the larger sulfonamide structure, is expected to have an intermediate polarity and thus an Rf value between the two starting materials.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Samples on Plate prep_plate->spotting prep_samples Prepare Samples (SM, RM, Co-spot) prep_samples->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV, Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation Troubleshooting_TLC cluster_streaking Streaking Spots cluster_rf Incorrect Rf Values cluster_visibility No Spots Visible start TLC Plate Issue? streaking Streaking Observed start->streaking Streaking rf_issue Rf Too High or Low? start->rf_issue Rf Issues no_spots Spots Not Visible? start->no_spots Visibility overloaded Overloaded Sample? streaking->overloaded Check Concentration streaking_sol1 Dilute Sample overloaded->streaking_sol1 Yes streaking_sol2 Add Base to Eluent (e.g., Triethylamine) overloaded->streaking_sol2 No (Compound is basic) rf_high Rf > 0.7 rf_issue->rf_high Too High rf_low Rf < 0.3 rf_issue->rf_low Too Low rf_sol_high Decrease Eluent Polarity (More Hexane) rf_high->rf_sol_high rf_sol_low Increase Eluent Polarity (More Ethyl Acetate) rf_low->rf_sol_low check_uv Checked under UV? no_spots->check_uv use_stain Use Chemical Stain (Ninhydrin/KMnO4) check_uv->use_stain Yes, still nothing

References

Validation & Comparative

Characterization of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Comparative Guide to NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the characterization of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, this document presents predicted ¹H and ¹³C NMR data alongside a detailed experimental protocol. Furthermore, a comparative overview of alternative analytical techniques is provided to offer researchers, scientists, and drug development professionals a complete toolkit for the structural elucidation and quality control of this compound.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules like this compound. The predicted ¹H and ¹³C NMR data provide a reference for the expected chemical shifts, multiplicities, and integration values for each unique proton and carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are estimated based on the analysis of its constituent moieties: the 2-aminophenyl group and the 4-methylbenzenesulfonamide group.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'7.65d2H
H-3', H-5'7.30d2H
H-37.10dd1H
H-66.95d1H
H-46.80t1H
H-56.60t1H
-SO₂NH-9.50s1H
-NH₂5.00s2H
-CH₃2.35s3H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
C-1'143.0
C-4'138.5
C-2', C-6'129.5
C-3', C-5'127.0
C-2145.0
C-1125.0
C-6128.0
C-3118.0
C-4116.0
C-5115.0
-CH₃21.0

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Instrumentation:

  • NMR Spectrometer: 500 MHz

  • Probe: 5 mm broadband probe

  • Software: Standard spectrometer software

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

NMR Characterization Workflow

The logical flow of characterizing this compound using NMR is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Calibration phasing->calibration integration Integration (¹H) calibration->integration ¹H only assignment Peak Assignment calibration->assignment integration->assignment structure_confirm Structure Confirmation assignment->structure_confirm report report structure_confirm->report Final Report

Caption: Workflow for NMR-based characterization.

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other techniques offer complementary data for a comprehensive characterization.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structure elucidation.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount needed.Does not provide detailed stereochemical or isomeric information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -SO₂NH-, aromatic C-H).Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.High resolution, accurate quantification.Requires a reference standard for identification.
Elemental Analysis Elemental composition (%C, H, N, S).Confirms the molecular formula.Does not provide structural information.

Interplay of Characterization Techniques

A multi-technique approach is often employed for the complete characterization of a novel or synthesized compound.

Characterization_Interplay cluster_techniques Analytical Techniques synthesis Synthesized Compound nmr NMR (Structure) synthesis->nmr ms MS (Molecular Weight) synthesis->ms ir IR (Functional Groups) synthesis->ir hplc HPLC (Purity) synthesis->hplc ea Elemental Analysis (Formula) synthesis->ea structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation hplc->structure_elucidation ea->structure_elucidation final_characterization Complete Characterization structure_elucidation->final_characterization

Caption: Interconnectivity of analytical techniques.

This guide serves as a foundational resource for the characterization of this compound. By combining the detailed structural insights from NMR with the complementary data from other analytical methods, researchers can ensure the identity, purity, and quality of this important chemical entity.

Mass Spectrometry Analysis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive mass spectrometric analysis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide is currently hindered by the limited availability of public experimental data. While the compound's fundamental properties are known, detailed fragmentation patterns and comparative data with alternative analytical methods are not readily accessible in scientific literature and spectral databases.

This guide aims to provide a framework for such an analysis, outlining the expected mass spectrometric behavior based on known chemical characteristics and the general behavior of related sulfonamide compounds. It also details the experimental protocols that would be necessary to generate the data required for a full comparative analysis.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . Its structure features a p-toluenesulfonyl group bonded to a 2-aminophenyl moiety.

Expected Mass Spectrometric Fragmentation

Based on the analysis of similar aromatic sulfonamides, the following fragmentation patterns for this compound can be predicted under mass spectrometry, particularly with tandem mass spectrometry (MS/MS) techniques.

A primary fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond, which would yield characteristic fragment ions. Another common fragmentation is the loss of a sulfur dioxide (SO₂) molecule.

Predicted Fragmentation Pathway:

parent [C₁₃H₁₄N₂O₂S+H]⁺ m/z = 263.08 frag1 [C₇H₇O₂S]⁺ m/z = 155.02 parent->frag1 S-N Cleavage frag2 [C₆H₇N₂]⁺ m/z = 107.06 parent->frag2 S-N Cleavage frag3 [C₁₃H₁₄N₂]⁺ m/z = 198.12 (Loss of SO₂) parent->frag3 -SO₂ frag4 [C₇H₇]⁺ m/z = 91.05 frag1->frag4 -SO₂H

Caption: Predicted fragmentation of this compound.

Data Comparison

A robust comparison would require experimental data. The following table illustrates how such data for this compound would be presented alongside a potential analytical alternative, such as an isomeric compound like 4-amino-N-methyl-N-phenylbenzenesulfonamide, which has the same molecular weight.

ParameterThis compoundAlternative: 4-amino-N-methyl-N-phenylbenzenesulfonamide
Molecular Formula C₁₃H₁₄N₂O₂SC₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol 262.33 g/mol
Precursor Ion [M+H]⁺ (m/z) Data not availableData not available
Major Fragment Ions (m/z) Data not availableData not available
Retention Time (min) Data not availableData not available

Experimental Protocols

To generate the necessary data for a comprehensive analysis, the following experimental protocols would be employed:

1. Sample Preparation:

A stock solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards of lower concentrations would be prepared by serial dilution.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: A reverse-phase C18 column would be used for chromatographic separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) would be employed.

  • Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode would be used.

  • MS Scan: A full scan (MS1) would be performed to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan: Product ion scans (MS2) of the protonated molecule would be performed at various collision energies to induce fragmentation and identify the characteristic fragment ions.

Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Prepare Stock Solution s2 Prepare Working Standards s1->s2 l1 Inject Sample s2->l1 l2 C18 Reverse-Phase Separation l1->l2 m1 Electrospray Ionization (ESI+) l2->m1 m2 Full Scan (MS1) for [M+H]⁺ m1->m2 m3 Product Ion Scan (MS/MS) m2->m3 d1 Identify Precursor and Fragment Ions m3->d1 d2 Determine Fragmentation Pathway d1->d2

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

While a detailed mass spectrometric comparison for this compound cannot be completed without experimental data, this guide provides the necessary theoretical framework and experimental protocols to conduct such an analysis. The predicted fragmentation patterns and the outlined workflow serve as a starting point for researchers to generate and interpret the mass spectral data for this compound and compare it with relevant alternatives. Further research is required to obtain and publish the experimental mass spectra of this compound to enable a comprehensive and data-driven comparative guide.

A Comparative Guide to the FTIR Spectra of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(2-Aminophenyl)-4-methylbenzenesulfonamide alongside two structurally related alternatives: N-(4-aminophenyl)-4-methylbenzenesulfonamide and p-toluenesulfonamide. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Performance Comparison

The table below summarizes key physical and spectroscopic data for this compound and its alternatives. The FTIR data for p-toluenesulfonamide is derived from the NIST Chemistry WebBook, while the data for the other compounds are based on characteristic vibrational frequencies for sulfonamides.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key FTIR Peaks (cm⁻¹)
This compoundC₁₃H₁₄N₂O₂S262.33[1][2]Not availableExpected: 3450-3300 (N-H stretch, amino), 3250 (N-H stretch, sulfonamide), 1340-1310 & 1170-1150 (S=O stretch), 1620-1580 (N-H bend)
N-(4-aminophenyl)-4-methylbenzenesulfonamideC₁₃H₁₄N₂O₂S262.33[3]185[3]Expected: 3450-3300 (N-H stretch, amino), 3250 (N-H stretch, sulfonamide), 1340-1310 & 1170-1150 (S=O stretch), 1620-1580 (N-H bend)
p-ToluenesulfonamideC₇H₉NO₂S171.22134-137Observed: ~3340 (N-H stretch), ~3240 (N-H stretch), ~1330 (asymmetric S=O stretch), ~1160 (symmetric S=O stretch), ~900 (S-N stretch)[4]

Experimental Protocols

Obtaining the FTIR Spectrum of a Solid Sample

The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid compound using the KBr pellet method.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula

  • Sample of the solid compound

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the solid sample.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, flour-like texture.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder.

    • Acquire the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Experimental Workflow for FTIR Analysis

The following diagram illustrates the key steps in obtaining an FTIR spectrum of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh Weigh Sample & KBr grind Grind Mixture weigh->grind 1-2mg sample 100-200mg KBr load Load Die grind->load press Apply Pressure load->press 8-10 tons place Place Pellet in FTIR press->place acquire Acquire Spectrum place->acquire analyze Analyze Data acquire->analyze

Caption: Workflow for FTIR analysis of a solid sample.

Logical Relationship of Compared Compounds

The diagram below illustrates the structural relationship between the target compound and its chosen alternatives.

Compound_Relationships p-Toluenesulfonamide p-Toluenesulfonamide This compound This compound p-Toluenesulfonamide->this compound Add 2-aminophenyl group N-(4-Aminophenyl)-4-methylbenzenesulfonamide N-(4-Aminophenyl)-4-methylbenzenesulfonamide p-Toluenesulfonamide->N-(4-Aminophenyl)-4-methylbenzenesulfonamide Add 4-aminophenyl group This compound->N-(4-Aminophenyl)-4-methylbenzenesulfonamide Positional Isomers

Caption: Structural relationships of the compared sulfonamides.

References

A Comparative Guide to the Synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The routes are evaluated based on yield, reaction conditions, and procedural complexity, with supporting experimental data and protocols to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Tosylation of o-PhenylenediamineRoute 2: Two-Step Synthesis from 2-Nitroaniline
Starting Material o-Phenylenediamine2-Nitroaniline
Key Intermediates NoneN-(2-nitrophenyl)-4-methylbenzenesulfonamide
Number of Steps 12
Overall Yield 64%[1]~80-90% (calculated from individual step yields)
Reaction Time 24 hours[1]Tosylation: Not specified; Reduction: 2-3 hours
Purification Column Chromatography[1]Crystallization and/or Column Chromatography
Reagents p-Toluenesulfonyl chloride, Triethylamine, Dichloromethanep-Toluenesulfonyl chloride, Base (e.g., pyridine), Reducing agent (e.g., SnCl₂, Pd/C, H₂)
Advantages Single-step procedureHigh-yielding tosylation step, potentially avoiding chromatography for the intermediate.[2]
Disadvantages Moderate yield, requires chromatographic purification. Potential for di-tosylation.Two-step process, requires handling of nitro compounds.

Synthetic Pathways Overview

The two synthetic routes to this compound are depicted below. Route 1 involves the direct selective mono-tosylation of o-phenylenediamine. Route 2 is a two-step process starting with the tosylation of 2-nitroaniline, followed by the reduction of the nitro group.

Synthetic_Routes cluster_0 Route 1: Direct Tosylation cluster_1 Route 2: From 2-Nitroaniline A1 o-Phenylenediamine B1 N-(2-Aminophenyl)-4- methylbenzenesulfonamide A1->B1 p-TsCl, Et3N DCM, 24h A2 2-Nitroaniline B2 N-(2-nitrophenyl)-4- methylbenzenesulfonamide A2->B2 p-TsCl, Base C2 N-(2-Aminophenyl)-4- methylbenzenesulfonamide B2->C2 Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Synthetic pathways to this compound.

Experimental Protocols

Route 1: Direct Tosylation of o-Phenylenediamine

This one-step synthesis involves the selective mono-tosylation of one of the amino groups of o-phenylenediamine.

Procedure: To a solution of o-phenylenediamine (1 equivalent) in dichloromethane (DCM), triethylamine (2 equivalents) is added at room temperature. p-Toluenesulfonyl chloride (1 equivalent) is then added, and the reaction mixture is stirred for 24 hours.[1] Following the reaction, the mixture is washed with water, and the organic layer is dried over magnesium sulfate. The crude product is then purified by column chromatography on silica gel to yield this compound.[1]

Reported Yield: 64%[1]

Route 2: Two-Step Synthesis from 2-Nitroaniline

This route involves the initial tosylation of 2-nitroaniline to form an intermediate, which is then reduced to the final product.

Step 2a: Synthesis of N-(2-nitrophenyl)-4-methylbenzenesulfonamide

Procedure: 2-Nitroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base.[2] One reported procedure involves heating the mixture at 70°C for 30 minutes.[2] After cooling, the reaction mixture is acidified, and the precipitated product is filtered, washed, and dried.

Reported Yield: 93%[2]

Step 2b: Reduction of N-(2-nitrophenyl)-4-methylbenzenesulfonamide

Two common methods for the reduction of the nitro group are presented below.

Method 2b-i: Reduction with Stannous Chloride (SnCl₂)

Procedure: To a solution of N-(2-nitrophenyl)-4-methylbenzenesulfonamide in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added.[3] The reaction mixture can be heated (e.g., at 60°C) or subjected to ultrasonic irradiation at room temperature for a few hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3][4] The solvent is removed, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to remove tin salts. The organic layer is then dried and concentrated to give the desired product.

Method 2b-ii: Catalytic Hydrogenation

Procedure: N-(2-nitrophenyl)-4-methylbenzenesulfonamide is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed. The reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated to yield the product.

Logical Workflow for Synthesis Route Selection

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on key experimental considerations.

Workflow Start Start: Need to synthesize N-(2-Aminophenyl)-4- methylbenzenesulfonamide Decision1 Is a one-step synthesis a high priority? Start->Decision1 Route1 Choose Route 1: Direct Tosylation Decision1->Route1 Yes Decision2 Is maximizing yield the primary goal? Decision1->Decision2 No Purification Be prepared for chromatographic purification Route1->Purification Route2 Consider Route 2: Two-Step Synthesis End Proceed with selected synthesis Route2->End Decision2->Route1 No Decision2->Route2 Yes Purification->End

References

A Comparative Guide to N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Other Benzenesulfonamides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis. Its derivatives are integral to the development of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. This guide provides a comparative analysis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide against other benzenesulfonamide derivatives, focusing on their application in the synthesis of bioactive heterocyclic compounds and their performance as antimicrobial agents.

At a Glance: this compound

This compound, with the CAS number 3624-90-6, is a key intermediate in organic synthesis.[1] Its structure, featuring a tosyl group attached to one of the amino groups of o-phenylenediamine, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. This bifunctional molecule offers the potential for selective reactions at the free amino group or cyclization reactions involving both the amino and the sulfonamide N-H group.

Chemical Structure:

I. Comparative Performance in Heterocyclic Synthesis

This compound serves as a valuable scaffold for the synthesis of biologically relevant heterocyclic systems such as quinazolines and benzimidazoles. The presence of the ortho-amino group facilitates cyclization reactions that are pivotal in constructing these fused ring systems.

Synthesis of Quinolines and Quinazolinones

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2] The synthesis of these compounds often involves the condensation of an ortho-amino carbonyl compound with a suitable reagent. While this compound itself is not a direct precursor for quinazolines in the traditional sense (which typically require a 2-aminobenzaldehyde or 2-aminobenzophenone), its underlying o-phenylenediamine structure is central to many related heterocyclic syntheses.

The following table presents a comparison of different synthetic methods for quinazolines, highlighting the versatility of precursors related to the core structure of this compound.

PrecursorReagent(s)ProductYield (%)Reference
(2-Aminophenyl)methanolAromatic Aldehydes, Cerium Nitrate, NH4Cl2-Substituted QuinazolinesGood yields[3]
2-AminobenzylamineAldehydes, PIDA2-Substituted Quinazolines76-98%[4]
2-AminobenzophenoneNitriles, TMSOTf, Microwave2,4-Disubstituted Quinazolines72-78%[4]
2-NitrobenzamidesAryl Aldehydes, Sodium Dithionite2-Arylquinazolin-4(3H)-onesNot specified[5]
Synthesis of Benzimidazoles

Benzimidazoles are another critical class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. This compound, containing the o-phenylenediamine moiety, is a prime candidate for such transformations.

The following table compares different synthetic approaches to benzimidazoles, illustrating the efficiency of various methods.

PrecursorReagent(s)ProductYield (%)Reference
o-PhenylenediamineCarboxylic Acids, Polyphosphoric Acid2-Substituted BenzimidazolesHigh yields[6]
o-PhenylenediamineAldehydes, H2O2, HCl2-ArylbenzimidazolesExcellent yields[7]
2-Nitro-4-methylacetanilideReduction then CyclizationSubstituted Benzimidazole72-90%[8]
o-Phenylenediamine DihydrochlorideCarboxylic Acids, Microwave2-Substituted BenzimidazolesIncreased by 10-50% vs. conventional[6][9]

II. Comparative Antimicrobial Activity

Benzenesulfonamide derivatives have a long history as antimicrobial agents, primarily acting as inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The introduction of different substituents on the benzenesulfonamide scaffold can significantly modulate the antimicrobial spectrum and potency.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzenesulfonamide derivatives against different microbial strains. While specific data for derivatives of this compound were not found in a directly comparative context, the table provides a baseline for the antimicrobial potential of the broader benzenesulfonamide class.

Compound TypeMicroorganismMIC (µg/mL)Reference
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 Staphylococcus aureus ATCC 6538125[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 Bacillus subtilis ATCC 6683125[10]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2, 3, 4, 5, 7, 8, 9, 10 Staphylococcus aureus32[11]
4-[4-(benzylamino)butoxy]-9H-carbazole Derivative 2, 3, 4, 5, 7, 8, 9, 10 Staphylococcus epidermidis32[11]
2-(4-methylsulfonyl phenyl) indole Derivative 7a, 7g, 7i MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumanniiComparable to Ceftriaxone[12]

III. Experimental Protocols

General Protocol for the Synthesis of 2-Arylquinazolines from (2-Aminophenyl)methanols and Aldehydes

This protocol is adapted from a general method for quinazoline synthesis and can be conceptually applied to precursors derived from this compound.

  • A mixture of (2-aminophenyl)methanol (1 mmol), an aromatic aldehyde (1.2 mmol), cerium nitrate hexahydrate (0.1 mmol), and ammonium chloride (2 mmol) in a suitable solvent is prepared.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 8-12 hours).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.

General Protocol for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids

This protocol illustrates a common method for benzimidazole synthesis, for which this compound can be a starting material.

  • A mixture of an o-phenylenediamine derivative (1 mmol) and a carboxylic acid (1.1 mmol) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

  • The reaction mixture is stirred at a high temperature (e.g., 150-200 °C) for several hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled and poured into a large volume of ice water with stirring.

  • The resulting precipitate is collected by filtration, washed with water, and neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is then purified by recrystallization from a suitable solvent to yield the 2-substituted benzimidazole.

IV. Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Cancer

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with particular interest in the tumor-associated isoform CA IX. CA IX is a key regulator of pH in the tumor microenvironment and is involved in cancer cell proliferation, invasion, and metastasis.[13][14]

Caption: Carbonic Anhydrase IX (CA IX) signaling pathway in cancer.

General Experimental Workflow for Heterocycle Synthesis

The synthesis of heterocyclic compounds from this compound or similar precursors typically follows a structured workflow.

experimental_workflow start Start: Starting Materials (e.g., N-(2-Aminophenyl)-4- methylbenzenesulfonamide, Aldehyde/Carboxylic Acid) reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization end End: Pure Heterocyclic Product characterization->end

Caption: General workflow for heterocyclic compound synthesis.

V. Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds. Its inherent o-phenylenediamine structure provides a strategic advantage for constructing fused ring systems like benzimidazoles. While direct comparative data on its synthetic performance against other benzenesulfonamides is an area for further research, the established reactivity of its core structure underscores its importance. Furthermore, the broader class of benzenesulfonamides continues to be a rich source of new therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The development of novel derivatives and synthetic methodologies remains a key focus for medicinal chemists and drug development professionals.

References

A Comparative Guide to Modern Sulfonamide Synthesis: Alternatives to p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, has traditionally relied heavily on the use of p-toluenesulfonyl chloride (TsCl) and other sulfonyl chlorides. While effective, the inherent instability, hazardous nature, and often harsh conditions required for the preparation of sulfonyl chlorides have driven the development of novel and milder synthetic strategies. This guide provides a comparative overview of modern alternative reagents to TsCl for sulfonamide synthesis, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Alternative Reagents

The following table summarizes the performance of various alternative reagents for sulfonamide synthesis, highlighting their advantages, disadvantages, and general substrate scope.

Reagent/MethodStarting MaterialsKey Features & AdvantagesLimitationsTypical Reaction ConditionsYields
Methyl Sulfinates + Oxidation Methyl sulfinates, AminesMild, two-step process; avoids hazardous sulfonyl chlorides; good for chiral amines (retention of stereochemistry).[1][2]Two separate reaction steps are required.Step 1: Lithium amide, THF, -78 °C. Step 2: m-CPBA, room temperature.[1][2]High to excellent
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) Organometallic reagents (Grignard, Organolithium)Direct, one-step synthesis of primary sulfonamides; broad substrate scope for the organometallic partner.[3][4][5]Primarily for the synthesis of primary sulfonamides.Anhydrous THF, -78 °C to room temperature.[6]Good to excellent
DABSO (DABCO-bis(sulfur dioxide)) Grignard reagents, AminesBench-stable, solid SO2 surrogate; avoids handling of gaseous SO2; one-pot procedure.[7][8]Requires the preparation of a Grignard reagent.THF, -40 °C to room temperature, followed by addition of an aminating agent.[8]Good (50-80%)
Electrochemical Oxidative Coupling Thiols, AminesEnvironmentally benign (driven by electricity); catalyst-free; rapid reaction times (minutes).[9][10]Requires specialized electrochemical equipment.MeCN/HCl, room temperature, carbon anode, iron cathode.[10]Good to excellent
Decarboxylative Halosulfonylation Aromatic carboxylic acids, AminesUtilizes readily available carboxylic acids as starting materials; one-pot procedure.[11][12]Primarily for aromatic sulfonamides; requires a copper catalyst and photoredox conditions.[Cu(MeCN)4]BF4, oxidant, SO2, MeCN, 365 nm LEDs.[11]Good to high
Sulfonyl Fluorides Sulfonyl fluorides, AminesMore stable and less water-sensitive than sulfonyl chlorides.[13][14]Often require activation with a catalyst (e.g., Ca(NTf2)2) or harsher conditions than sulfonyl chlorides.[14][15]Ca(NTf2)2, t-amylOH, 60 °C.[14]Good to excellent
Pentafluorophenyl (PFP) Sulfonate Esters PFP sulfonate esters, AminesCrystalline, shelf-stable solids; stable to a variety of reaction conditions.[16]Requires prior synthesis of the PFP sulfonate ester.Base (e.g., NEt3, DBU), THF or toluene, heating may be required.[16]Good
Direct Synthesis from Sulfonic Acids Sulfonic acids/salts, AminesBypasses the need to prepare and isolate sulfonyl chlorides.Requires an activating agent (e.g., triphenylphosphine ditriflate).[17]Triphenylphosphine ditriflate, room temperature.[17]Good

Experimental Protocols

Sulfonamide Synthesis via Methyl Sulfinates and Oxidation

This two-step protocol offers a mild alternative to the use of sulfonyl chlorides.[1][2]

Step 1: Synthesis of Sulfinamides

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 mmol) dropwise.

  • Stir the resulting lithium amide solution at -78 °C for 15 minutes.

  • Add a solution of the methyl sulfinate (1.0 mmol) in anhydrous THF (5 mL) dropwise to the lithium amide solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure. The crude sulfinamide is often of sufficient purity for the next step.

Step 2: Oxidation to Sulfonamide

  • Dissolve the crude sulfinamide (1.0 mmol) in CH2Cl2 (10 mL).

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol) portionwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO3 and then with brine.

  • Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography.

Primary Sulfonamide Synthesis using t-BuONSO

This method provides a direct route to primary sulfonamides from organometallic reagents.[6]

  • To a solution of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add the Grignard or organolithium reagent (1.0 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol (1 mL).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the primary sulfonamide.

Electrochemical Oxidative Coupling of Thiols and Amines

An environmentally friendly approach to sulfonamide synthesis.[9][10]

  • Set up an undivided electrochemical cell with a carbon plate anode and an iron plate cathode.

  • Prepare a solution of the thiol (2.0 mmol), the amine (3.0 mmol), and Me4NBF4 (0.2 mmol) in a 3:1 mixture of CH3CN/0.3 M HCl (20 mL).

  • Apply a constant current to the cell (e.g., in a microreactor setup with a short residence time of 5 minutes).

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the sulfonamide.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for some of the key alternative methods for sulfonamide synthesis.

sulfonamide_synthesis_workflows cluster_tscl Traditional Method: p-Toluenesulfonyl Chloride cluster_methyl_sulfinate Alternative 1: Methyl Sulfinates cluster_tbuonso Alternative 2: t-BuONSO Reagent cluster_dabso Alternative 3: DABSO Reagent tscl p-Toluenesulfonyl Chloride (TsCl) sulfonamide1 Sulfonamide tscl->sulfonamide1 amine1 Primary or Secondary Amine amine1->sulfonamide1 base1 Base base1->sulfonamide1 methyl_sulfinate Methyl Sulfinate sulfinamide Sulfinamide Intermediate methyl_sulfinate->sulfinamide amine2 Amine li_amide Lithium Amide amine2->li_amide li_amide->sulfinamide sulfonamide2 Sulfonamide sulfinamide->sulfonamide2 mcpba m-CPBA mcpba->sulfonamide2 tbuonso t-BuONSO sulfonamide3 Primary Sulfonamide (R-SO2NH2) tbuonso->sulfonamide3 organometallic Organometallic Reagent (R-MgX or R-Li) organometallic->sulfonamide3 dabso DABSO (SO2 surrogate) sulfinate Sulfinate Intermediate dabso->sulfinate grignard Grignard Reagent (R-MgX) grignard->sulfinate sulfonamide4 Sulfonamide sulfinate->sulfonamide4 amination Aminating Agent amination->sulfonamide4

Caption: Comparative workflows for sulfonamide synthesis.

The following diagram illustrates the general signaling pathway of sulfonamide synthesis.

sulfonamide_synthesis_pathway start Sulfonylating Agent Precursor (e.g., Thiol, Sulfonic Acid, Carboxylic Acid) reagent Alternative Reagent (e.g., Oxidant, Activating Agent, SO2 Surrogate) start->reagent Activation/Conversion intermediate Reactive Sulfonyl Intermediate (e.g., Sulfonyl Radical, Activated Ester, Sulfinate) reagent->intermediate sulfonamide Sulfonamide Product intermediate->sulfonamide amine Amine Nucleophile (Primary or Secondary) amine->sulfonamide Nucleophilic Attack

Caption: General pathway for sulfonamide synthesis.

Conclusion

The field of sulfonamide synthesis has evolved significantly, offering a diverse toolbox of reagents and methodologies that circumvent the limitations of traditional sulfonyl chloride chemistry. The choice of an appropriate alternative depends on factors such as the desired substitution pattern (primary, secondary, etc.), substrate compatibility, scalability, and available laboratory equipment. Methods utilizing methyl sulfinates, t-BuONSO, and DABSO provide excellent, milder alternatives for a broad range of applications. For researchers focused on green chemistry, electrochemical methods present a compelling option. The continued development of novel strategies, such as decarboxylative sulfonylation, further expands the possibilities for accessing this vital class of compounds. This guide serves as a starting point for researchers to explore these modern alternatives and select the optimal path for their synthetic endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of N-(2-Aminophenyl)-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(2-Aminophenyl)-4-methylbenzenesulfonamide derivatives, focusing on their potential as therapeutic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate a deeper understanding of how structural modifications influence the biological activity of this class of compounds.

Anticholinesterase and Antioxidant Activities

A study by Onyinye et al. explored the anticholinesterase and antioxidant potential of N-(2-acetyl-4-styryl)phenyl)-4-methylbenzenesulfonamide derivatives. The core structure was modified by introducing different styryl groups at the 4-position of the N-phenyl ring. The compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as their antioxidant properties.

Quantitative Data Summary

The inhibitory activities (IC50) and antioxidant capacities of the synthesized compounds are summarized in the table below.

CompoundSubstituent (R)AChE IC50 (µM)BChE IC50 (µM)DPPH Scavenging (%)
1 H12.6 ± 0.2014.6 ± 0.32-
2 Br---
3a 4-methoxystyryl8.42 ± 0.136.24 ± 0.1165.4
3b 4-trifluoromethylstyryl7.15 ± 0.095.88 ± 0.0872.8
Donepezil -1.24 ± 0.153.12 ± 0.18-

Data extracted from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives.[1]

Structure-Activity Relationship Insights:

  • The introduction of a 5-styryl group to the 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in a significant increase in anticholinesterase activity for compounds 3a and 3b compared to the precursor 1 .[1]

  • The derivative with a 4-trifluoromethylstyryl group (3b ) exhibited slightly higher inhibitory activity against both AChE and BChE than the derivative with a 4-methoxystyryl group (3a ).[1]

  • These styryl derivatives also demonstrated notable antioxidant activity in the DPPH free radical scavenging assay.[1]

Experimental Protocols

Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2): A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) was treated gradually with 4-methylbenzenesulfonyl chloride (1.2 equivalents). The mixture was stirred under reflux for 2 hours and then quenched with ice-cold water. The resulting precipitate was filtered and recrystallized from acetonitrile to yield the product.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling (Synthesis of 3a and 3b): The N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (2) was coupled with the respective styrylboronic acid using a palladium catalyst to yield the final styryl derivatives.[1]

Anticholinesterase Activity Assay: The inhibitory activities against AChE and BChE were determined using a spectrophotometric method. The assay is based on the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzyme, followed by the reaction of the resulting thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured at 412 nm. Donepezil was used as a reference standard.[1]

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Amino-5-bromoacetophenone C N-(2-acetyl-4-bromophenyl)-4- methylbenzenesulfonamide (2) A->C Pyridine, reflux B 4-Methylbenzenesulfonyl chloride B->C E Final Styryl Derivatives (3a, 3b) C->E Suzuki-Miyaura Coupling D Styrylboronic acid D->E F Anticholinesterase Assay (AChE & BChE) E->F G Antioxidant Assay (DPPH) E->G H Data Analysis (IC50 values) F->H G->H

Synthesis and evaluation workflow for anticholinesterase derivatives.

Comparison with Structurally Related Inhibitors

To provide a broader context, this section compares the N-(2-aminophenyl)benzenesulfonamide scaffold with the structurally related N-(2-aminophenyl)benzamide core, which has been extensively studied for its histone deacetylase (HDAC) inhibitory activity.

HDAC Inhibitors: N-(2-Aminophenyl)benzamide Derivatives

Several studies have reported on N-(2-aminophenyl)benzamide derivatives as potent HDAC inhibitors. For instance, a novel derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, demonstrated selective inhibition of class I HDACs with IC50 values in the nanomolar range.[2][3]

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
NA 95.2260.7255.7

NA: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide. Data from a study on HDAC inhibitors.[2][3]

Another study identified N-(2-aminophenyl)benzamide derivatives that inhibit HDAC1 and HDAC2 at nanomolar concentrations and exhibit antiproliferative activity against cancer cell lines.[4][5]

Key SAR Insights for HDAC Inhibitors:

  • The N-(2-aminophenyl)benzamide moiety acts as a zinc-binding group in the active site of HDAC enzymes.[4][5]

  • Modifications to the "cap" group, which is the part of the molecule that interacts with the outer surface of the enzyme, significantly influence potency and selectivity.[4][5]

General Pharmacophore for Benzenesulfonamide-based Inhibitors

The benzenesulfonamide scaffold is a common feature in various enzyme inhibitors, including those targeting cyclooxygenase-2 (COX-2). The sulfonamide group often plays a crucial role in binding to the enzyme's active site.

A generalized pharmacophore model for benzenesulfonamide inhibitors.

This comparative analysis suggests that the this compound scaffold holds promise for the development of various therapeutic agents. The presence of the 2-aminophenyl group can serve as a key interaction point with biological targets, while the sulfonamide linker provides a stable and synthetically versatile core. Further exploration of diverse substituents on both the aminophenyl and the benzenesulfonamide rings is warranted to elucidate more comprehensive structure-activity relationships and to discover novel drug candidates with improved potency and selectivity.

References

A Comparative Guide to the Biological Activity of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and its structural analogs. The document summarizes quantitative data from various studies, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development in the field of medicinal chemistry.

I. Comparative Analysis of Biological Activities

The primary biological activity for which comparative quantitative data is available for this compound and its analogs is the inhibition of carbonic anhydrases (CAs). Additionally, this guide presents available data on the antimicrobial and antitumor activities of related sulfonamide derivatives to provide a broader context of their therapeutic potential.

Carbonic Anhydrase (CA) Inhibitory Activity

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The following tables summarize the inhibitory activity (Kᵢ in nM) of various N-phenyl-p-toluenesulfonamide derivatives and related analogs against different human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by N-Phenylbenzenesulfonamide Analogs

CompoundRhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
1 H45.733.5
2 2-CH₃>100008840
3 3-CH₃89309850
4 4-CH₃76.865.4
5 2-Cl85609240
6 3-Cl78.355.2
7 4-Cl65.948.9
8 2-F92409860
9 3-F88.169.3
10 4-F72.558.1

Data sourced from studies on N-phenylsulfonamide derivatives.[1]

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Thienyl-Substituted Pyrazoline Benzenesulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
11a 232.16342.07
11b 315.48411.21
11c 421.11455.80
11d 637.70432.65
Acetazolamide (Standard) 25012

Data represents a different class of benzenesulfonamide analogs.[2]

Antimicrobial Activity

While direct comparative data for this compound and its close analogs is limited, the following table presents the antimicrobial activity of some sulfonamide derivatives against various bacterial strains, indicating the potential of this chemical class.

Table 3: Antimicrobial Activity of Selected Sulfonamide Derivatives

CompoundOrganismZone of Inhibition (mm)MIC (µg/mL)
Sulfonamide Derivative I Staphylococcus aureus20Not specified
Sulfonamide Derivative II Staphylococcus aureus18Not specified
Sulfonamide Derivative III Staphylococcus aureus15Not specified
Trimetoprim-sulphamethoxazole (Control) Staphylococcus aureus27Not specified

Data from a study on the antimicrobial activity of sulfonamide derivatives on clinical isolates.[3]

Antitumor Activity

The antitumor potential of sulfonamide derivatives has been investigated in various studies. The data below showcases the cytotoxic activity of a novel 1,2,4-triazine sulfonamide derivative against colon cancer cell lines.

Table 4: Cytotoxic Activity of a Novel Sulfonamide Derivative (MM131) and 5-Fluorouracil against Colon Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
MM131 DLD-12.8
MM131 HT-293.0
5-Fluorouracil DLD-13.2
5-Fluorouracil HT-293.5

Data from a study on the anticancer action of a novel 1,2,4-triazine sulfonamide derivative.[4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carbonic Anhydrase Inhibition Assay

Principle: The assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the colored product, 4-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm. The presence of an inhibitor decreases the reaction rate, and the extent of this decrease is proportional to the inhibitor's potency.[5][6]

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (p-NPA)

  • Test compounds (this compound and its analogs)

  • Acetazolamide (standard inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare stock solutions of the test compounds and acetazolamide in DMSO.

    • Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add Tris-HCl buffer.

    • Add a small volume of the test compound solution (or DMSO for control) to the respective wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Principle: This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.[3]

Materials:

  • Test compounds (sulfonamide derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs

  • Sterile saline solution

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Uniformly spread the bacterial suspension over the entire surface of an MHA plate using a sterile cotton swab.

  • Disc Application:

    • Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic (e.g., trimethoprim-sulfamethoxazole) serves as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of complete inhibition around each disc in millimeters.

    • The size of the zone is proportional to the antimicrobial activity of the compound.

III. Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.

Antibacterial Mechanism of Sulfonamides

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF Catalysis Sulfonamide Sulfonamide (e.g., N-(2-Aminophenyl)-4- methylbenzenesulfonamide) Sulfonamide->Inhibition THF Tetrahydrofolic Acid (Folic Acid) DHF->THF Further Synthesis NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth Inhibition->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis prep_solutions Prepare Enzyme, Substrate (p-NPA), and Inhibitor Stock Solutions prep_plate Dispense Buffer and Inhibitor/ Vehicle into 96-well Plate prep_solutions->prep_plate add_enzyme Add Carbonic Anhydrase Enzyme Solution prep_plate->add_enzyme incubate Incubate for 10 min (Enzyme-Inhibitor Binding) add_enzyme->incubate add_substrate Initiate Reaction with p-NPA Substrate incubate->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) read_absorbance->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 Determine IC50 / Ki Values calc_inhibition->calc_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

IV. Conclusion

This compound and its analogs exhibit significant biological activities, most notably as inhibitors of carbonic anhydrases. The structure-activity relationship studies reveal that substitutions on the phenyl ring play a crucial role in modulating the inhibitory potency against different CA isoforms. While comprehensive comparative data for other biological activities such as antimicrobial and antitumor effects are less available for this specific compound and its direct analogs, the broader class of sulfonamides demonstrates considerable potential in these therapeutic areas. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to evaluate the biological properties of this and related series of compounds. Further systematic studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Comparative Guide to Kinase Inhibitor Scaffolds: Cross-Reactivity Profiling of N-(2-Aminophenyl)-4-methylbenzenesulfonamide and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors, using N-(2-Aminophenyl)-4-methylbenzenesulfonamide as a representative scaffold. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound, this document will focus on a comparative analysis of well-characterized kinase inhibitors that share structural similarities or target key oncogenic kinases. This approach will illuminate the principles of kinase inhibitor selectivity and potential off-target effects, which are critical considerations in drug development.

We will compare three prominent kinase inhibitors: Imatinib , a Bcr-Abl inhibitor; Danusertib , a pan-Aurora kinase inhibitor; and Centrinone , a highly selective PLK4 inhibitor. This comparison will be based on their inhibitory potency against primary and off-target kinases, supported by detailed experimental protocols and visualizations of relevant signaling pathways.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities (IC50/Ki) of the selected kinase inhibitors against their primary targets and a selection of off-target kinases. This data provides a quantitative measure of their potency and selectivity.

Table 1: Inhibitory Activity of Imatinib Against On-Target and Off-Target Kinases

Kinase TargetImatinib IC50/Ki (nM)Notes
BCR-ABL ~600 Primary Target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).
c-KIT~100On-Target; a receptor tyrosine kinase involved in various cellular processes.
PDGFRA~100On-Target; Platelet-Derived Growth Factor Receptor Alpha.
DDR1Off-TargetDiscoidin domain receptor tyrosine kinase 1.
SRC FamilyOff-TargetA family of non-receptor tyrosine kinases.

Table 2: Inhibitory Activity of Danusertib Against On-Target and Off-Target Kinases

Kinase TargetDanusertib IC50 (nM)Notes
Aurora A 13 [1]Primary Target; Serine/threonine kinase involved in mitosis.
Aurora B 79 [1]Primary Target; Serine/threonine kinase crucial for cytokinesis.
Aurora C 61 [1]Primary Target; Serine/threonine kinase with roles in meiosis.
ABL25[1]Off-Target; Tyrosine kinase.
FGFR147[1]Off-Target; Fibroblast Growth Factor Receptor 1.
RET31[1]Off-Target; Receptor tyrosine kinase.
TrkA31[1]Off-Target; Tropomyosin receptor kinase A.

Table 3: Inhibitory Activity of Centrinone Against On-Target and Off-Target Kinases

Kinase TargetCentrinone Ki (nM)Notes
PLK4 0.16 [2][3]Primary Target; Polo-like kinase 4, a master regulator of centriole duplication.
Aurora A171[2]Off-Target; Over 1000-fold selectivity for PLK4.[2]
Aurora B436.76[2]Off-Target; Over 1000-fold selectivity for PLK4.[2]

Experimental Protocols

Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are widely used to determine the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescence-Based Assay

This protocol outlines a common luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of remaining ATP and thus indicates kinase activity.

Materials:

  • Kinase of interest (e.g., ABL, Aurora A, PLK4)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound) and control inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted compounds to the wells of the assay plate.

    • Add the kinase enzyme to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the kinase-specific substrate and ATP to each well. The ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay: LanthaScreen™ TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase activity.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Test compound and control inhibitors

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescein-labeled substrate, ATP, and test compounds in the appropriate kinase reaction buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the assay plate wells.

    • Add the kinase to the wells.

    • Initiate the reaction by adding the fluorescein-labeled substrate and ATP mixture.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a solution of EDTA.

    • Add the Tb-labeled anti-phospho-substrate antibody to the wells.

    • Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~665 nm for the acceptor and ~615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a generalized experimental workflow for kinase inhibitor profiling.

G BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition by Imatinib.

G Aurora and PLK4 in Cell Cycle Regulation cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase Centrosome_Duplication Centrosome Duplication PLK4 PLK4 PLK4->Centrosome_Duplication Mitotic_Entry Mitotic Entry Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Mitotic_Entry Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Cytokinesis Danusertib Danusertib Danusertib->Aurora_A Danusertib->Aurora_B Centrinone Centrinone Centrinone->PLK4

Caption: Roles of Aurora kinases and PLK4 in the cell cycle and their inhibition.

G Experimental Workflow for Kinase Inhibitor Profiling start Start compound_prep Compound Dilution Series (e.g., this compound) start->compound_prep kinase_reaction In Vitro Kinase Assay (Primary Target & Kinome Panel) compound_prep->kinase_reaction data_acquisition Data Acquisition (Luminescence or TR-FRET) kinase_reaction->data_acquisition ic50_determination IC50 Determination (Dose-Response Curve) data_acquisition->ic50_determination selectivity_analysis Selectivity Profile Analysis ic50_determination->selectivity_analysis end End selectivity_analysis->end

Caption: A generalized workflow for determining the IC50 and selectivity of a kinase inhibitor.

References

Efficacy of N-(2-Aminophenyl)-4-methylbenzenesulfonamide-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of N-(2-Aminophenyl)-4-methylbenzenesulfonamide-derived inhibitors, focusing on their performance against key cancer-related targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Histone Deacetylases (HDACs), and Aurora Kinases. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and medicinal chemistry.

Quantitative Data Summary

The inhibitory activities of various this compound derivatives and related compounds are summarized below. The data is presented to facilitate comparison of their potency against different enzymatic targets and cancer cell lines.

Table 1: Inhibitory Activity of Sulfonamide Derivatives against VEGFR-2
Compound ID/ReferenceModification on Core ScaffoldTargetIC50 (nM)
Compound 25 [1]1,5-diaryl-1,2,4-triazole-tetheredVEGFR-226.3
Compound 28 [1]1,5-diaryl-1,2,4-triazole-tethered (ortho-sulfonamide)VEGFR-2271
Compound 29 [1]1,5-diaryl-1,2,4-triazole-tethered (para-sulfonamide)VEGFR-2318
Compound 5 [1]Isatin-basedVEGFR-223.10
Compound 9 [1]Isatin-based (5-chloro substitution)VEGFR-263.40
Compound 4 [1]Isatin-based (5-bromo substitution)VEGFR-230.10
Compound 32 [1]N-(4-(6-amino-5-cyano-4-(3-fluorophenyl)pyridin-2-yl)phenyl)VEGFR-23620
Compound 11 [2]Quinoxaline derivativeVEGFR-2192
Compound 13a [2]Quinoxaline derivativeVEGFR-2315
Compound 15 [3](E)-N,N-Diethyl-2-(1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethylidene)hydrazine-1-carbothioamideVEGFR-278.7
Table 2: Inhibitory Activity of Ortho-Aminoanilide Derivatives against HDACs
Compound ID/Reference"Foot-Pocket" Unit (FPU)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
6a [4]Phenyl4.551.4>10000
6b [4]4-Fluorophenyl4.431.6>10000
6c [4]2-Thienyl4.444.5>10000
6d [4]4-Pyridinyl13.277.28908
6g [4]5-Fluoropyridin-2-yl329.4227.61311
6h [4]6-Fluoropyridin-3-yl100.8118.3>10000
6i [4]6-Fluoropyridin-2-yl93.5133.55100
Table 3: In Vitro Anticancer Activity of Sulfonamide Derivatives
Compound ID/ReferenceCell LineGI50/IC50 (µM)
Compound 32 [1]Various (NCI-60 panel)1.06 - 8.92
Compounds 7-12 A549 (Lung)6.032 - 9.533
Compounds 7-12 HepG2 (Liver)5.244 - 9.629
Compound 6 [3]HCT-116 (Colon)3.21
Compound 15 [3]HCT-116 (Colon)<3.21
Compound 6 [3]HepG-2 (Liver)7.35
Compound 15 [3]HepG-2 (Liver)<7.35
Compound 6 [3]MCF-7 (Breast)5.83
Compound 15 [3]MCF-7 (Breast)<5.83
Compound 11 [2]A549 (Lung)10.61
Compound 11 [2]HepG-2 (Liver)9.52
Compound 11 [2]Caco-2 (Colon)12.45
Compound 11 [2]MDA-MB-231 (Breast)11.52

Note: While extensive data exists for sulfonamide derivatives, specific inhibitory data for this compound against Aurora kinases is limited in the reviewed literature. The tables above focus on targets where more direct or structurally related data is available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to evaluate the efficacy of the inhibitors.

VEGFR-2 Kinase Assay (Colorimetric ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Poly (Glu, Tyr) 4:1 substrate-coated 96-well plates

  • Test compounds (dissolved in DMSO)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Add 50 µL of kinase assay buffer containing the test compound at various concentrations to the wells of the substrate-coated plate.

  • Add 25 µL of recombinant VEGFR-2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HDAC Inhibitor Screening Assay (Fluorometric)

This assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • Trichostatin A (as a positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Add 50 µL of diluted HDAC enzyme to the wells of the microplate.

  • Add 2 µL of the test compound at various concentrations.

  • Incubate for 15 minutes at 37°C.

  • Add 48 µL of the HDAC substrate mix to each well to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 10 µL of developer solution to each well to stop the reaction and generate the fluorescent signal.

  • Incubate at 37°C for 10 minutes.

  • Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition and determine the IC50 values.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.

Signaling Pathways and Mechanisms of Action

The this compound scaffold and its derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade initiated by its ligand, VEGF.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor Sulfonamide Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

VEGFR-2 Signaling Pathway and Inhibition.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they lead to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. HDAC inhibitors block this action, leading to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.

HDAC_Inhibition HDAC HDAC AcetylatedHistones Acetylated Histones (Relaxed Chromatin) HDAC->AcetylatedHistones Deacetylates DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) Inhibitor Ortho-aminoanilide Inhibitor Inhibitor->HDAC Histones Histones Histones->DeacetylatedHistones AcetylatedHistones->Histones TSG_Transcription Tumor Suppressor Gene Transcription AcetylatedHistones->TSG_Transcription TranscriptionRepression Transcription Repression DeacetylatedHistones->TranscriptionRepression CellCycleArrest Cell Cycle Arrest TSG_Transcription->CellCycleArrest Apoptosis Apoptosis TSG_Transcription->Apoptosis

Mechanism of HDAC Inhibition.

Aurora B Kinase and Mitosis

Aurora B kinase is a key regulator of mitosis, ensuring proper chromosome segregation. It functions as part of the chromosomal passenger complex (CPC). Inhibition of Aurora B leads to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately mitotic catastrophe and cell death.

AuroraB_Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase ChromosomeCondensation Chromosome Condensation AuroraB->ChromosomeCondensation Regulates KinetochoreAttachment Correct Kinetochore- Microtubule Attachment AuroraB->KinetochoreAttachment Ensures SpindleCheckpoint Spindle Assembly Checkpoint AuroraB->SpindleCheckpoint Activates CytokinesisRegulation Cytokinesis Regulation AuroraB->CytokinesisRegulation Regulates Inhibitor Kinase Inhibitor Inhibitor->AuroraB Inhibits MitoticCatastrophe Mitotic Catastrophe & Cell Death Inhibitor->MitoticCatastrophe ChromosomeCondensation->Prophase KinetochoreAttachment->Metaphase SpindleCheckpoint->Metaphase CytokinesisRegulation->Cytokinesis

Role of Aurora B Kinase in Mitosis.

This guide provides a snapshot of the current understanding of this compound-derived inhibitors. The presented data and protocols are intended to serve as a valuable resource for the design and development of novel anticancer therapeutics. Further research into the structure-activity relationships and target specificity of this promising class of compounds is warranted.

References

Benchmarking N-(2-Aminophenyl)-4-methylbenzenesulfonamide: A Comparative Guide for Drug Discovery Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of success in the synthesis of novel therapeutics. This guide provides an objective comparison of N-(2-Aminophenyl)-4-methylbenzenesulfonamide against two fundamental commercial building blocks: 2-aminoaniline (o-phenylenediamine) and 4-toluenesulfonamide. This analysis, supported by experimental data, aims to inform the rational design of new chemical entities, particularly in the realm of kinase inhibitors.

This compound is a bifunctional molecule that incorporates the structural features of both an aniline and a sulfonamide. This unique combination makes it a valuable scaffold in medicinal chemistry, offering multiple points for diversification and the potential to engage with biological targets through various non-covalent interactions. Its utility is particularly notable in the development of inhibitors for protein kinases, a class of enzymes frequently implicated in cancer and other diseases.

Physicochemical and Commercial Profile

A primary consideration in the selection of a building block is its physical properties and commercial accessibility. The table below summarizes key parameters for this compound and its comparator building blocks.

PropertyThis compound2-Aminoaniline (o-Phenylenediamine)4-Toluenesulfonamide
Molecular Formula C₁₃H₁₄N₂O₂S[1]C₆H₈N₂[2]C₇H₉NO₂S[3]
Molecular Weight 262.33 g/mol [1]108.14 g/mol [2]171.22 g/mol [4]
Melting Point 183-185 °C99-104 °C[2]135-139 °C
Appearance SolidWhite to pale brown crystals, flakes or pellets[2]Crystals or powder[3]
Purity (Typical) 95%[1]98%[2]98+%[3]
Commercial Availability Readily available from various suppliers.[1][5]Readily available from various suppliers.[2][6][7]Readily available from various suppliers.[3][4][8][9][10]

Synthetic Performance and Application in Kinase Inhibitor Synthesis

The true value of a building block is demonstrated in its synthetic utility and the properties of the resulting molecules. The sulfonamide moiety is a well-established pharmacophore in a multitude of kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of these enzymes.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of o-phenylenediamine with p-toluenesulfonyl chloride.

o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Reaction This compound This compound Reaction->this compound Pyridine, 100°C, 1h Yield: 84%

Synthesis of this compound.

One reported synthesis of this compound from o-phenylenediamine and tosyl chloride in pyridine at 100°C for one hour resulted in a yield of 84%. Another reported synthesis in dichloromethane with triethylamine at room temperature for 24 hours gave a yield of 64%. This demonstrates a viable and efficient method for the preparation of this key intermediate.

Application in Kinase Inhibitor Scaffolds

The this compound scaffold can be incorporated into kinase inhibitors targeting various signaling pathways implicated in cancer, such as the c-Met and VEGFR-2 pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K STAT STAT c-Met->STAT VEGFR-2 VEGFR-2 VEGFR-2->PI3K PLCg PLCg VEGFR-2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGFR-2

Simplified c-Met and VEGFR-2 Signaling Pathways.

The dysregulation of signaling pathways initiated by receptor tyrosine kinases like c-Met and VEGFR-2 is a hallmark of many cancers.[11][12][13][14][15] The development of small molecule inhibitors that target these kinases is a major focus of cancer drug discovery. This compound provides a versatile scaffold for the synthesis of such inhibitors, with the aniline nitrogen allowing for the introduction of various heterocyclic systems to target the hinge region of the kinase, while the sulfonamide can form key interactions in the ATP binding pocket.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • o-Phenylenediamine

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure 1 (in Pyridine):

  • To a solution of o-phenylenediamine (1 equivalent) in pyridine, add p-toluenesulfonyl chloride (1.5 equivalents).

  • Heat the reaction mixture at 100°C for 1 hour.

  • After cooling, pour the mixture into water.

  • Collect the precipitate by filtration and wash with water to obtain N,N'-ditosyl-o-phenylenediamine.

Procedure 2 (in Dichloromethane):

  • Dissolve o-phenylenediamine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

  • Add p-toluenesulfonyl chloride (1 equivalent) to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Extract the organic layer with water, dry with magnesium sulfate, and filter.

  • Purify the crude product by silica gel chromatography to yield this compound.

General Protocol for Kinase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of compounds synthesized from the benchmarked building blocks against a target kinase.

Compound_Synthesis Synthesize Inhibitor Kinase_Assay_Setup Set up Kinase Assay (Kinase, Substrate, ATP, Inhibitor) Compound_Synthesis->Kinase_Assay_Setup Incubation Incubation Kinase_Assay_Setup->Incubation Detection Measure Kinase Activity (e.g., Phosphorylation) Incubation->Detection IC50_Determination Calculate IC50 Detection->IC50_Determination

Experimental Workflow for Kinase Inhibitor Evaluation.

Materials:

  • Target kinase

  • Kinase substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody)

Procedure:

  • Prepare a series of dilutions of the inhibitor compound.

  • In a multi-well plate, combine the target kinase, its substrate, and the inhibitor at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the reaction for a predetermined time at a specific temperature.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

This compound presents a valuable and synthetically accessible building block for drug discovery, particularly in the development of kinase inhibitors. Its bifunctional nature allows for the creation of diverse chemical libraries with the potential for potent and selective biological activity. While 2-aminoaniline and 4-toluenesulfonamide represent more fundamental building blocks, their combination into the pre-formed this compound scaffold can streamline synthetic routes and provide a more direct path to complex drug-like molecules. The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired final compound architecture. However, for projects targeting kinases where the sulfonamide and aniline moieties are key pharmacophoric elements, this compound offers a compelling and efficient starting point.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(2-Aminophenyl)-4-methylbenzenesulfonamide, a compound utilized in diverse research and development applications, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound should be handled as a hazardous substance. Based on available safety data sheets, the potential hazards are summarized below.

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassHazard StatementPrecautionary Statement Examples
Acute Toxicity (Oral, Inhalation)Harmful if swallowed or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/IrritationCauses skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory/Skin SensitisationMay cause an allergic skin reaction. May cause respiratory irritation.[1]P272: Contaminated work clothing must not be allowed out of the workplace. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Germ Cell MutagenicitySuspected of causing genetic defects.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs (Kidney) through prolonged or repeated exposure.P260: Do not breathe dust.
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[3][4]

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.

  • Waste Identification and Collection:

    • Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.

    • Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[5]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • The primary method for disposal is through an approved waste disposal plant.[1][2][4]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Do not dispose of this chemical down the drain or in the general trash.[3][1][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate Waste (Solid or Liquid) A->C B Handle in a Ventilated Area (Fume Hood) B->C D Is waste solid or liquid? C->D E Collect in a Labeled, Sealed Container for Solids D->E Solid F Collect in a Labeled, Leak-Proof Container for Liquids D->F Liquid G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS for Pickup G->H I Dispose via Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides crucial safety, operational, and disposal information for N-(2-Aminophenyl)-4-methylbenzenesulfonamide (CAS: 3624-90-6). Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE):

This compound is a chemical that requires careful handling to prevent potential health hazards. Based on data for the compound and structurally similar chemicals, it should be treated as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust or splashes. Must conform to EU EN166 or US NIOSH standards.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves prior to use. Dispose of contaminated gloves after use.
Body Protection Laboratory coat or protective clothingTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.To minimize the inhalation of dust particles.

Operational Protocols:

Strict adherence to the following protocols is necessary to minimize exposure and prevent contamination when working with this compound.

General Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Ensure a designated work area, such as a chemical fume hood, is clean and operational.

  • Confirm that an eye-wash station and safety shower are readily accessible.

Storage:

  • Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from strong oxidizing agents.[3]

Disposal Plan:

The disposal of this compound and its containers must be conducted as a hazardous waste procedure.

  • Waste Collection: Collect solid waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed container.

  • Waste Disposal: Dispose of the chemical waste through an approved hazardous waste disposal contractor. Do not release it into the environment.[3]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

Experimental Workflow for Safe Handling:

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation B Don PPE A->B Ensure safety equipment is available C Handling in Fume Hood B->C Gloves, Goggles, Lab Coat D Decontamination C->D After experiment completion E Doff PPE D->E Clean workspace F Waste Disposal E->F Segregate waste A Hazard Identification (Harmful solid, irritant) B Engineering Controls (Fume Hood, Ventilation) A->B C Personal Protective Equipment (Gloves, Goggles, Coat) A->C D Safe Work Practices (Hand washing, No eating/drinking) A->D E Waste Management (Hazardous Waste Disposal) A->E F Exposure Minimization B->F C->F D->F E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.